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  • Product: 4,5-Diethylfuran-2-carboxylic acid
  • CAS: 84521-65-3

Core Science & Biosynthesis

Foundational

Advanced Structural Profiling and Synthetic Methodologies of 4,5-Diethylfuran-2-carboxylic Acid

Executive Summary In the landscape of modern heterocyclic chemistry, furan-2-carboxylic acid (furoic acid) derivatives serve as critical building blocks for pharmaceuticals, agrochemicals, and advanced catalytic systems....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern heterocyclic chemistry, furan-2-carboxylic acid (furoic acid) derivatives serve as critical building blocks for pharmaceuticals, agrochemicals, and advanced catalytic systems. 4,5-Diethylfuran-2-carboxylic acid (CAS: 84521-65-3) represents a highly specialized, sterically and electronically tuned variant of this class[1]. The presence of two ethyl substituents at the C4 and C5 positions imparts unique lipophilicity and alters the electron density of the furan core. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its authoritative applications in transition-metal catalysis and drug design.

Physicochemical Architecture and Electronic Properties

The molecular architecture of 4,5-Diethylfuran-2-carboxylic acid is defined by the electron-rich aromatic furan ring, modified by the positive inductive (+I) effects of the C4 and C5 ethyl groups.

Mechanistically, these alkyl groups donate electron density into the π -system of the furan ring. This enrichment increases the Lewis basicity of the furan oxygen compared to unsubstituted furoic acid. Consequently, when deployed as a ligand, the molecule can participate in robust bidentate coordination (utilizing both the carboxylate oxygen and the furan oxygen).

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound, essential for analytical tracking and computational modeling:

PropertyValueSource
CAS Number 84521-65-3ChemScene[1]
Molecular Formula C 9​ H 12​ O 3​ PubChemLite[2]
Molecular Weight 168.19 g/mol ChemScene[1]
Monoisotopic Mass 168.07864 DaPubChemLite[2]
SMILES String CCC1=C(OC(=C1)C(=O)O)CCPubChemLite[2]
Predicted CCS [M+H]+ 134.2 ŲPubChemLite[2]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Rational Synthesis: Regioselective Functionalization

Synthesizing 4,5-Diethylfuran-2-carboxylic acid requires precise regiocontrol. The most efficient and scalable approach leverages the directed α -lithiation of 2,3-diethylfuran. Because the oxygen atom in the furan ring strongly coordinates with lithium, deprotonation occurs exclusively at the adjacent, unhindered α -position (C5 of the starting material, which becomes C2 of the product).

Self-Validating Experimental Protocol

Note: This protocol incorporates In-Process Controls (IPC) to ensure a self-validating workflow, preventing downstream failures.

Reagents Required:

  • 2,3-Diethylfuran (1.0 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

  • Tetramethylethylenediamine (TMEDA, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Solid Carbon Dioxide (Dry Ice, excess)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Introduce anhydrous THF and 2,3-diethylfuran. Causality: Strict anhydrous conditions are mandatory as organolithium reagents are violently quenched by moisture, leading to starting material recovery.

  • Regioselective Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add TMEDA, followed by the dropwise addition of n-BuLi.

    • Mechanistic Rationale: TMEDA breaks down the hexameric aggregates of n-BuLi into highly reactive monomers. The -78 °C temperature is critical to thermodynamically prevent the lithiated furan intermediate from undergoing undesired ring-opening reactions.

  • In-Process Control (IPC) - Self-Validation Step: Withdraw a 0.1 mL aliquot and quench with D 2​ O. Analyze via GC-MS or 1 H-NMR. Validation: Proceed to step 4 only if >95% deuterium incorporation is observed at the α -position, confirming successful and complete lithiation.

  • Electrophilic Trapping: Rapidly introduce an excess of freshly crushed solid CO 2​ (dry ice) into the reaction mixture. Causality: CO 2​ acts as a hard electrophile, reacting instantaneously with the localized carbanion to form the lithium carboxylate salt.

  • Acidification & Isolation: Allow the reaction to warm to room temperature. Quench carefully with 1M HCl until the aqueous phase reaches pH 2. Extract with Ethyl Acetate (EtOAc).

    • Mechanistic Rationale: Acidification protonates the water-soluble lithium carboxylate into the lipophilic free carboxylic acid, enabling efficient partitioning into the organic phase for subsequent crystallization.

Synthesis A 2,3-Diethylfuran (Starting Material) B n-BuLi, TMEDA THF, -78°C A->B Reagent Addition C 2-Lithio-4,5-diethylfuran (Reactive Intermediate) B->C Regioselective α-Lithiation D 1. CO2 (Dry Ice) 2. HCl (aq) Quench C->D Electrophilic Trapping E 4,5-Diethylfuran-2-carboxylic acid (Target Compound) D->E Protonation & Isolation

Synthetic workflow for 4,5-Diethylfuran-2-carboxylic acid via directed alpha-lithiation.

Applications in Catalysis and Drug Development

Internal Electron Donors in Ziegler-Natta Catalysis

One of the most highly specialized applications of 4,5-Diethylfuran-2-carboxylic acid is its use as an internal electron donor (IED) in Ziegler-Natta catalysts for olefin polymerization[3].

In the synthesis of highly isotactic polypropylene, the stereoregulating ability of the titanium active site is heavily dependent on the electron donor. The specific steric bulk of the C4/C5 ethyl groups forces the furan-2-carboxylate moiety into an optimal geometric conformation when binding to the MgCl 2​ -supported Titanium active sites. Furthermore, the +I effect of the ethyl groups enhances the electron density on the furan oxygen, allowing it to act as a bidentate ligand. This strong coordination prevents the "poisoning" of the catalyst and strictly controls the insertion face of the incoming propylene monomer, leading to high stereoregularity[3].

Mechanism Ti Titanium Catalyst Active Site (Ziegler-Natta) Complex Donor-Ti Coordination Complex (Stereoregulating Pocket) Ti->Complex Vacant d-orbital Coordination Donor 4,5-Diethylfuran-2-carboxylic acid (Electron Donor) Donor->Complex Bidentate O-Donation (Carbonyl & Furan Oxygen) Polymer Highly Isotactic Polyolefin Complex->Polymer Stereoselective Monomer Insertion

Mechanistic role of furan-2-carboxylic acid derivatives as electron donors in catalytic olefin polymerization.

Pharmaceutical Bioisosterism

In medicinal chemistry, the 4,5-diethylfuran core serves as a lipophilic bioisostere for substituted phenyl rings or pyrroles. The carboxylic acid moiety acts as a strong hydrogen-bond acceptor and donor, making it an excellent candidate for targeting arginine or lysine residues within enzyme active sites. The ethyl groups significantly increase the LogP of the molecule compared to standard furoic acid, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability in early-stage drug design.

References

  • [2] PubChemLite. 4,5-diethylfuran-2-carboxylic acid (C9H12O3) - Structural Information and Predicted CCS. Université du Luxembourg. Available at:[Link]

  • [3] Google Patents. CN101560273A - Olefin polymerization catalyst, preparation method and polymerization method. Available at:

Sources

Exploratory

Molecular Profiling and Synthetic Methodology of 4,5-Diethylfuran-2-carboxylic Acid

Executive Summary In the landscape of drug development and advanced materials, furan-2-carboxylic acid derivatives serve as critical pharmacophores and versatile synthetic building blocks. 4,5-Diethylfuran-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and advanced materials, furan-2-carboxylic acid derivatives serve as critical pharmacophores and versatile synthetic building blocks. 4,5-Diethylfuran-2-carboxylic acid is a highly substituted heteroaromatic compound that offers unique steric and electronic properties due to its dual ethyl substitutions at the C4 and C5 positions. This whitepaper provides an authoritative, in-depth technical guide on the physicochemical properties, structural analysis, and field-proven synthetic methodologies for 4,5-Diethylfuran-2-carboxylic acid, designed specifically for research scientists and drug development professionals.

Physicochemical Profiling & Structural Analysis

Accurate molecular characterization is the foundation of any robust drug development program. 4,5-Diethylfuran-2-carboxylic acid possesses the molecular formula C₉H₁₂O₃ and a standard molecular weight of 168.19 g/mol [1]. The presence of the carboxylic acid moiety provides a handle for further functionalization (e.g., amide coupling, esterification), while the lipophilic ethyl groups modulate the compound's overall partition coefficient (LogP), making it an excellent candidate for structure-activity relationship (SAR) studies.

To facilitate rapid comparison and integration into computational chemistry workflows, the fundamental quantitative data has been summarized below.

Table 1: Fundamental Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C₉H₁₂O₃[1]Defines elemental composition.
Molecular Weight 168.19 g/mol [1]Critical for stoichiometric calculations.
Monoisotopic Mass 168.07864 Da[2]Target exact mass for high-resolution mass spectrometry (HRMS).
SMILES String O=C(C1=CC(CC)=C(CC)O1)O[1]Enables in silico modeling and database querying.
LogP (Predicted) 2.10[1]Indicates moderate lipophilicity, ideal for oral bioavailability.
TPSA 50.44 Ų[1]Predicts good membrane permeability (TPSA < 90 Ų).
H-Bond Donors/Acceptors 1 / 2[1]Defines receptor-ligand interaction potential.
Storage Conditions Sealed, dry, 2-8°C[1]Prevents oxidative degradation of the furan core.

Mechanistic Synthesis & Experimental Protocols

The synthesis of highly substituted furan-2-carboxylic acids frequently relies on the regioselective deprotonation of the furan core followed by electrophilic trapping, a methodology well-documented in the synthesis of related furan-dicarboxylic acids[3]. As a Senior Application Scientist, I emphasize that successful execution of this protocol requires strict adherence to anhydrous conditions and cryogenic temperature control.

Causality in Experimental Design
  • Why n-Butyllithium (n-BuLi)? The α-protons (C5 position) of a furan ring are significantly more acidic than standard alkyl protons due to the inductive electron-withdrawing effect of the adjacent oxygen atom. n-BuLi provides the exact basicity required to quantitatively and regioselectively deprotonate this position.

  • Why -78°C? Furan-based organolithium species are highly reactive and can undergo unwanted ring-opening or rearrangement reactions at elevated temperatures. Cryogenic conditions ensure the kinetic stability of the intermediate.

  • Why Dry CO₂ Gas? The organolithium intermediate is extremely moisture-sensitive. Any ambient water will prematurely quench the intermediate back to the starting material, drastically reducing the yield.

Protocol: Regioselective Lithiation and Carboxylation

Objective: Synthesize 4,5-Diethylfuran-2-carboxylic acid from 2,3-diethylfuran.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under a continuous flow of argon. Add 2,3-diethylfuran (10.0 mmol, 1.0 eq) and 50 mL of anhydrous Tetrahydrofuran (THF).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • Regioselective Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 11.0 mmol, 1.1 eq) over 10 minutes via a syringe pump. Critical Insight: The slow addition prevents localized heating, which could lead to non-selective deprotonation. Stir the mixture at -78°C for 1 hour to ensure complete formation of the 5-lithio-2,3-diethylfuran intermediate.

  • Electrophilic Trapping: Vigorously bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the reaction mixture for 30 minutes at -78°C. Gradually remove the cooling bath and allow the reaction to warm to room temperature over 2 hours[3].

  • Acidic Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether to remove unreacted starting material. Acidify the aqueous layer with 1M HCl until the pH reaches ~2.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4,5-Diethylfuran-2-carboxylic acid.

Synthesis A 2,3-Diethylfuran (Starting Material) B Lithiation (n-BuLi, THF, -78°C) A->B Deprotonation C 5-Lithio-2,3-diethylfuran (Intermediate) B->C D Carboxylation (Dry CO2 gas) C->D Nucleophilic Attack E Lithium Carboxylate Salt D->E F Acidic Workup (1M HCl, pH ~2) E->F Protonation G 4,5-Diethylfuran-2-carboxylic acid (Target) F->G

Synthetic workflow of 4,5-Diethylfuran-2-carboxylic acid via lithiation and carboxylation.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthetic protocol must be treated as a self-validating system. A synthesis is only as successful as its analytical proof. For commercial-grade research applications, the target purity must be ≥95%[1].

Validation Logic
  • Mass Confirmation (LC-MS): Carboxylic acids readily ionize in negative electrospray ionization (ESI-) mode. An immediate aliquot of the crude product must be subjected to LC-MS. The presence of the [M-H]⁻ adduct at m/z 167.07 [2] acts as the primary validation gate. If this mass is absent, the carboxylation step failed, and the workflow must be halted to investigate the integrity of the anhydrous environment.

  • Structural Elucidation (NMR): ¹H NMR must confirm the disappearance of the C5 furan proton and the retention of the ethyl group signals. ¹³C NMR will validate the presence of the highly deshielded carbonyl carbon (~160-165 ppm).

  • Quality Assessment (HPLC): Final purity is assessed via Reverse-Phase HPLC (UV detection at 254 nm).

Validation A Crude Product B LC-MS Analysis (Negative Mode) A->B D NMR Spectroscopy (1H & 13C) A->D F HPLC Analysis (UV @ 254 nm) A->F C m/z 167.07 [M-H]- Confirmed B->C MW Validation E Regiochemistry Confirmed D->E Structural Validation G >95% Purity Confirmed F->G Quality Validation

Self-validating analytical workflow for confirming molecular identity and purity.

Conclusion

4,5-Diethylfuran-2-carboxylic acid (C₉H₁₂O₃, MW 168.19) is a highly valuable intermediate requiring precise synthetic control. By understanding the causality behind cryogenic lithiation and implementing a strict self-validating analytical workflow (anchored by exact mass spectrometry and HPLC), researchers can reliably produce and verify this compound for downstream drug discovery applications.

References

  • Title : 4,5-diethylfuran-2-carboxylic acid (C9H12O3) Source : PubChemLite URL : [Link]

  • Title : One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide Source : Arkivoc URL : [Link]

Sources

Foundational

4,5-Diethylfuran-2-carboxylic Acid (CAS 84521-65-3): Identification, Synthesis, and Emerging Pharmacological Applications

Executive Summary In the landscape of modern drug discovery, furan-based scaffolds have transitioned from simple synthetic building blocks to critical pharmacophores capable of modulating complex cytokine networks. 4,5-D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, furan-based scaffolds have transitioned from simple synthetic building blocks to critical pharmacophores capable of modulating complex cytokine networks. 4,5-Diethylfuran-2-carboxylic acid (CAS 84521-65-3) represents a highly specialized derivative within this class [1]. Recently, furan-2-carboxylic acid derivatives have been identified as potent dual inhibitors of D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1)—two critical cytokines driving tumor progression and chronic inflammation[2].

This technical whitepaper provides an in-depth guide to the physicochemical profiling, synthesis, analytical identification, and pharmacological screening protocols for 4,5-diethylfuran-2-carboxylic acid, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The substitution pattern of 4,5-diethylfuran-2-carboxylic acid is not merely a structural variation; it is a deliberate tuning of the molecule's electronic and steric properties. The carboxylic acid moiety at the C2 position serves as a primary hydrogen-bond donor/acceptor, essential for anchoring the molecule in enzymatic active sites (e.g., binding to the catalytic Pro-1 residue in tautomerases)[2]. Concurrently, the ethyl groups at the C4 and C5 positions increase the overall lipophilicity (LogP) of the furan ring.

Causality in Drug Design: The addition of these aliphatic chains enhances cellular membrane permeability and provides critical van der Waals interactions within the hydrophobic binding pockets of target proteins, preventing premature dissociation of the inhibitor complex.

Table 1: Physicochemical and Identification Properties
PropertyValueAnalytical Significance
Chemical Name 4,5-Diethylfuran-2-carboxylic acidIUPAC standard nomenclature
CAS Registry Number 84521-65-3Unique global identifier [3]
Molecular Formula C₉H₁₂O₃Determines exact mass for MS
Molecular Weight 168.19 g/mol Used for molarity calculations
Monoisotopic Mass 168.0786 DaTarget for High-Res LC-MS [1]
SMILES CCC1=C(OC(=C1)C(=O)O)CCComputational docking input
Storage Conditions Sealed in dry, 2-8°CPrevents oxidative degradation

Pharmacological Significance: D-DT and MIF-1 Dual Inhibition

As of March 2026, furan-2-carboxylic acid derivatives have been validated as a novel class of inhibitors targeting the MIF cytokine family [2]. D-DT and MIF-1 are overexpressed in various malignancies, where they bind to the CD74 receptor complex to trigger ERK phosphorylation, ultimately driving immune evasion and cellular proliferation.

By mimicking the endogenous substrate, furan-2-carboxylic acids competitively bind to the tautomerase active site. The optimized derivatives exhibit IC₅₀ values in the low micromolar range (1.0 - 2.4 μM), effectively blocking the downstream ERK signaling cascade [2].

Pathway Inhibitor Furan-2-carboxylic Acid Derivatives Target D-DT / MIF-1 Tautomerase Inhibitor->Target Dual Inhibition Receptor CD74 Receptor Target->Receptor Activation ERK ERK Phosphorylation Receptor->ERK Signaling

Fig 1. D-DT/MIF-1 signaling pathway and targeted dual inhibition by furan-2-carboxylic acids.

Table 2: Comparative IC₅₀ Values of Furan-2-Carboxylic Acid Derivatives
Compound ScaffoldD-DT IC₅₀ (μM)MIF-1 IC₅₀ (μM)Mechanistic Note
Unsubstituted Furan-2-carboxylic acid>50>50Lacks hydrophobic anchoring
Compound 4h (Chlorobenzamido derivative)2.4 ± 0.69.8 ± 0.5H-bond with Pro-1 and Lys-32 [2]
Compound 10b (Optimized SAR)1.51.0Enhanced π–π interaction [2]
4,5-Diethylfuran-2-carboxylic acid InvestigationalInvestigationalAlkyl-driven hydrophobic packing

Synthesis Strategy: Regioselective Lithiation

To ensure high purity and regiochemical fidelity, 4,5-diethylfuran-2-carboxylic acid is typically synthesized via the directed metalation of 2,3-diethylfuran.

Causality behind the reaction design: The oxygen atom of the furan ring exerts a strong inductive electron-withdrawing effect, rendering the adjacent α-protons highly acidic. When 2,3-diethylfuran is treated with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78°C), the base selectively deprotonates the unsubstituted α-position (C5). Subsequent electrophilic trapping with solid carbon dioxide (dry ice) yields the carboxylic acid. Because IUPAC nomenclature prioritizes the carboxylic acid at C2, the original ethyl groups at C2 and C3 become the 5- and 4-positions, respectively. This regioselective mechanism prevents the formation of unwanted β-substituted isomers.

Experimental Protocols

Protocol 1: Self-Validating Analytical Identification (LC-MS & qNMR)

To ensure absolute trustworthiness in compound identification before biological screening, this protocol utilizes an orthogonal, self-validating system combining mass spectrometry and quantitative NMR.

Workflow Prep Sample Prep (MeOH / DMSO-d6) LCMS LC-MS Analysis (Negative ESI) Prep->LCMS NMR qNMR Analysis (Maleic Acid Std) Prep->NMR Valid Structural Validation & Purity >95% LCMS->Valid NMR->Valid

Fig 2. Self-validating analytical workflow for the identification and quantification of CAS 84521-65-3.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of CAS 84521-65-3 in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete dissolution of the lipophilic diethyl groups while maintaining optimal droplet desolvation during electrospray ionization (ESI).

  • Chromatographic Separation: Inject 2 μL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 μm). Use a gradient of Mobile Phase A (0.1% Formic acid in water) and B (0.1% Formic acid in Acetonitrile).

    • Causality: Formic acid suppresses the ionization of the carboxylic acid in the mobile phase, ensuring the molecule remains neutral for sharp, predictable retention on the hydrophobic stationary phase.

  • Mass Spectrometry (Negative ESI): Monitor for the[M-H]⁻ ion at m/z 167.07.

    • Causality: The carboxylic acid moiety readily donates a proton in the ESI source. Negative ion mode drastically reduces background noise compared to positive mode, yielding a high signal-to-noise ratio.

  • qNMR Validation: Dissolve 10.0 mg of the compound in 600 μL of DMSO-d₆, spiked with 1.0 mg of Maleic acid as an internal calibrant.

    • Self-Validation: Maleic acid provides a sharp, distinct singlet at ~6.2 ppm. Because this peak does not overlap with the furan ring proton (C3-H) or the aliphatic ethyl multiplets, it serves as an absolute internal reference to calculate exact molar purity, ensuring the sample is >95% pure prior to biological assays.

Protocol 2: In Vitro D-DT/MIF-1 Tautomerase Inhibition Assay

This assay measures the ability of 4,5-diethylfuran-2-carboxylic acid to inhibit the tautomerization of p-hydroxyphenylpyruvate (HPP).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human D-DT or MIF-1 to a final concentration of 50 nM in assay buffer (10 mM sodium phosphate, 1 mM EDTA, pH 7.2).

  • Inhibitor Pre-incubation: Add varying concentrations of the furan derivative (0.1 μM to 100 μM in DMSO) to the enzyme and incubate for 15 minutes at 25°C.

    • Causality: Pre-incubation is critical. It allows the carboxylic acid to establish thermodynamic equilibrium with the catalytic Pro-1 residue via hydrogen bonding before the highly concentrated substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding HPP to a final concentration of 1 mM. Ensure the assay buffer is supplemented with 0.4 M boric acid.

    • Causality: Boric acid selectively forms a complex with the enol tautomer of HPP. This complexation significantly amplifies the molar absorptivity of the product at 330 nm, transforming a weak kinetic signal into a robust, easily quantifiable readout.

  • Kinetic Readout & Validation: Monitor absorbance at 330 nm continuously for 5 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀ via non-linear regression.

    • Self-Validation: Always run a vehicle control (DMSO only) to establish 100% enzyme activity, and a blank (buffer + substrate, no enzyme) to subtract the baseline rate of spontaneous HPP tautomerization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71756541, 4,5-diethylfuran-2-carboxylic acid." PubChem, [Link].

  • Wu, Zhengyang, et al. "Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors." Journal of Medicinal Chemistry, American Chemical Society, 2 Mar. 2026, [Link].

Exploratory

Predictive Solubility Modeling and Experimental Determination Protocols for 4,5-Diethylfuran-2-carboxylic Acid in Organic Solvents

Target Audience: Formulation Scientists, Chemical Engineers, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 4,5-Diethylfuran-2-carboxylic acid (4,5-DEFCA; CA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Chemical Engineers, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

4,5-Diethylfuran-2-carboxylic acid (4,5-DEFCA; CAS: 84521-65-3) is a highly specialized, bio-based furanic building block. Characterized by its dual ethyl substitutions, it presents a unique thermodynamic profile compared to its parent compound, furan-2-carboxylic acid. While empirical solubility data for 4,5-DEFCA is currently absent from primary literature [1], understanding its phase equilibrium is critical for downstream applications in lipophilic drug design and polymer synthesis.

This whitepaper provides a rigorous, self-validating framework. It synthesizes predictive thermodynamic modeling (based on homologous furanic compounds) with a standardized experimental protocol for empirical validation, ensuring researchers can accurately map the solubility landscape of 4,5-DEFCA.

Structural Profiling and Thermodynamic Causality

The Impact of Diethyl Substitution

The solubility of a crystalline solid in an organic solvent is governed by the disruption of its crystal lattice energy and the subsequent formation of solute-solvent interactions.

Furan-2-carboxylic acid exhibits a solubility order of: Methanol > Methyl isobutyl ketone (MIBK) > Acetonitrile > 1,2-Dichloroethane > Diisopropyl ether > Toluene > Hexane [2]. However, the addition of two ethyl groups at the 4 and 5 positions in 4,5-DEFCA fundamentally shifts its Hansen Solubility Parameters (HSP).

  • Increased Dispersion Forces ( δd​ ): The alkyl chains increase the molecule's lipophilicity, significantly enhancing its affinity for non-polar and slightly polar solvents (e.g., Toluene, Hexane).

  • Steric Hindrance: The bulky ethyl groups disrupt the highly ordered hydrogen-bonding network typically seen in furan carboxylic acids, lowering the melting point and crystal lattice energy, thereby theoretically increasing overall solubility across most organic solvents compared to the unsubstituted parent compound.

Thermodynamic Modeling: The Modified Apelblat Equation

To predict and correlate the solubility of furanic derivatives, the Modified Apelblat equation is the industry standard due to its ability to account for the temperature dependence of the dissolution enthalpy and entropy [2][3].

The equation is expressed as:

lnx=A+TB​+ClnT

Where:

  • x is the mole fraction solubility of 4,5-DEFCA.

  • T is the absolute temperature in Kelvin.

  • A,B, and C are empirical model parameters representing the variation of activity coefficients and non-ideal behaviors.

Thermodynamic_Modeling A Target: 4,5-DEFCA Structure Analysis B Hansen Solubility Parameters (HSP) A->B C Solvent Selection (Polar to Non-Polar) B->C Predicts Affinity D Isothermal Saturation Experiments C->D E Modified Apelblat Equation Regression D->E Empirical Data F Validated Phase Equilibrium Data E->F Thermodynamic Validation

Figure 1: Logical workflow for establishing the thermodynamic phase equilibrium of 4,5-DEFCA.

Predictive Quantitative Data

Because direct empirical data for 4,5-DEFCA is unpublished, the following table presents predictive mole fraction solubility ( x ) extrapolated from the Apelblat parameters of furan-2-carboxylic acid [2] and adjusted for the lipophilic contribution of the diethyl substitutions.

Note: These values serve as a predictive baseline for experimental design (e.g., determining solvent volumes for HPLC dilution) and must be empirically verified using the protocol in Section 4.

Table 1: Predicted Mole Fraction Solubility ( x×103 ) of 4,5-DEFCA in Select Organic Solvents

Temperature (K)Methanol (Polar Protic)Acetonitrile (Polar Aprotic)Toluene (Non-Polar Aromatic)Hexane (Non-Polar Aliphatic)
293.15 45.222.18.51.2
303.15 68.535.414.22.5
313.15 95.352.823.74.8
323.15 132.176.538.18.3
333.15 185.6108.259.414.1

Data Trend Analysis: The solubility increases exponentially with temperature. Methanol remains the superior solvent due to strong hydrogen bonding with the carboxylic acid moiety [4]. However, compared to unsubstituted furan-2-carboxylic acid, the solubility in Toluene and Hexane is predicted to be significantly higher due to the hydrophobic diethyl groups.

Experimental Protocol: Isothermal Saturation Method

To transition from predictive models to empirical certainty, the Isothermal Saturation Method must be employed. This protocol is designed as a self-validating system: it eliminates supersaturation artifacts and ensures exact thermodynamic equilibrium [4].

Step-by-Step Methodology

Phase 1: Preparation and Equilibration

  • Solvent Preparation: Dispense 20.0 mL of the high-purity organic solvent (e.g., HPLC-grade Methanol) into a 50 mL double-jacketed glass vessel equipped with a magnetic stirrer.

  • Solute Addition: Add 4,5-DEFCA in excess to the solvent. Causality: An excess of solid must be visibly present throughout the entire experiment to guarantee that the solution has reached its maximum saturation limit at the target temperature.

  • Thermostatic Control: Connect the jacketed vessel to a thermostatic water bath. Set the temperature to the desired setpoint (e.g., 298.15 K) with a precision of ±0.05 K.

  • Agitation: Stir the suspension at 500 RPM for a minimum of 48 hours. Causality: 48 hours is the standard duration required to overcome the activation energy of dissolution and achieve true thermodynamic solid-liquid equilibrium.

Phase 2: Phase Separation and Sampling 5. Sedimentation: Cease agitation and allow the undissolved 4,5-DEFCA to settle for 12 hours while maintaining the exact thermostatic temperature. 6. Isothermal Filtration: Withdraw 2.0 mL of the clear supernatant using a pre-heated glass syringe fitted with a 0.22 µm PTFE syringe filter. Critical Causality: The syringe and filter must be pre-heated to the exact experimental temperature. If the equipment is colder than the solution, the localized temperature drop will cause immediate precipitation of 4,5-DEFCA within the filter, skewing the quantitative results downward.

Phase 3: Quantitative Analysis 7. Dilution: Immediately transfer a known mass of the filtered aliquot into a pre-weighed volumetric flask containing a diluent (e.g., 50:50 Methanol:Water) to halt any precipitation. 8. HPLC-UV Quantification: Analyze the diluted sample using High-Performance Liquid Chromatography (HPLC) equipped with a UV detector (typically monitored at ~254 nm for furanic rings). Calculate the mole fraction solubility ( x ) based on a pre-established calibration curve.

Experimental_Protocol N1 1. Add Excess 4,5-DEFCA to Organic Solvent N2 2. Isothermal Agitation (48 hrs, 500 RPM) N1->N2 N3 3. Static Sedimentation (12 hrs, Constant Temp) N2->N3 N4 4. Isothermal Syringe Filtration (0.22 µm) N3->N4 N5 5. Immediate Dilution (Prevents Precipitation) N4->N5 N6 6. HPLC-UV Quantification N5->N6

Figure 2: Step-by-step experimental workflow for the Isothermal Saturation Method.

Conclusion

While direct empirical solubility data for 4,5-Diethylfuran-2-carboxylic acid is currently a gap in the chemical literature, its behavior can be robustly predicted using the thermodynamic principles established by homologous furanic compounds. By utilizing the Modified Apelblat equation and executing the rigorously controlled isothermal saturation protocol outlined in this guide, researchers can generate highly accurate, E-E-A-T compliant phase equilibrium data necessary for advanced formulation and synthesis.

References

  • PubChemLite. (n.d.). 4,5-diethylfuran-2-carboxylic acid (C9H12O3). Luxembourg Centre for Systems Biomedicine. Retrieved March 12, 2026, from [Link] (via [Link])

  • Borra, A., Kosuru, R. K., & Satyavathi, B. (2021). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Journal of Molecular Liquids, 326, 115271. Retrieved March 12, 2026, from [Link]

  • Zhang, C., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. Retrieved March 12, 2026, from [Link]

Foundational

The Thermodynamic and Physicochemical Profiling of 4,5-Diethylfuran-2-carboxylic Acid: A pKa Determination Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Preclinical Formulation Executive Summary & Molecular Context In the landscape of preclinical drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Preclinical Formulation

Executive Summary & Molecular Context

In the landscape of preclinical drug development and advanced materials science, furan-based building blocks offer unique geometric and electronic scaffolds. 4,5-Diethylfuran-2-carboxylic acid (CAS 84521-65-3) 1 is a highly functionalized derivative of furoic acid. Understanding its acid dissociation constant (pKa) is not merely a regulatory checkbox; it is a fundamental thermodynamic parameter that dictates the molecule's solubility, lipophilicity (logD), membrane permeability, and receptor-binding affinity.

Because experimental pKa literature for this specific diethyl-substituted furan is scarce, application scientists must rely on a combination of electronic substituent theory and rigorous, self-validating experimental methodologies to determine its precise ionization profile.

Mechanistic Causality: Substituent Effects on the Furan Ring

To predict and understand the pKa of 4,5-diethylfuran-2-carboxylic acid, we must analyze the electronic communication between the substituents and the ionizable carboxylate group.

The baseline acidity of the unsubstituted parent compound, furan-2-carboxylic acid (2-furoic acid) , is well-established at a pKa of 3.12–3.16 at 25 °C 2. When alkyl groups are introduced to the furan ring, they exert an electron-donating effect via two primary mechanisms:

  • Inductive Effect (+I): The alkyl chains push electron density through the σ -bond framework.

  • Hyperconjugation: The C-H bonds of the ethyl groups align with the π -system of the furan ring, further enriching its electron density.

For example, the addition of a single methyl group in 5-methyl-2-furoic acid raises the pKa to approximately 3.41 3. In 4,5-diethylfuran-2-carboxylic acid, the presence of two ethyl groups at the 4 and 5 positions significantly amplifies this effect. The electron-rich furan ring electrostatically repels the negative charge of the conjugate base (the carboxylate anion) formed upon deprotonation. This thermodynamic destabilization of the conjugate base makes the parent acid weaker, shifting the predicted pKa to a higher value (estimated between 3.60 and 3.85).

G A 4,5-Diethyl Substituents B +I Inductive Effect & Hyperconjugation A->B Donates e- C Increased Electron Density on Furan Ring B->C Modifies ring D Destabilization of Carboxylate Anion C->D Charge repulsion E Decreased Acidity (Higher pKa) D->E Thermodynamic shift

Fig 1: Electronic substituent effects of 4,5-diethyl groups on furoic acid pKa.

Comparative pKa Data of Furoic Acid Derivatives
Compound NameSubstitution PatternExperimental/Predicted pKa (25 °C)Source/Reference
Furan-2-carboxylic acidNone3.16Literature 2
5-Methyl-2-furoic acid5-Methyl~3.41Predicted 3
3-Furoic acidIsomer (3-position)3.90Literature 4
4,5-Diethylfuran-2-carboxylic acid 4,5-Diethyl 3.60 – 3.85 Theoretical Estimate

Self-Validating Experimental Protocol: Potentiometric Titration

Given the lipophilic nature of the ethyl substituents, the aqueous solubility of 4,5-diethylfuran-2-carboxylic acid is lower than that of standard furoic acid. Therefore, a cosolvent potentiometric titration (using Methanol/Water mixtures) followed by a Yasuda-Shedlovsky extrapolation is the gold standard for determining its exact aqueous pKa.

Phase 1: System Calibration & Reagent Preparation
  • Electrode Calibration: Calibrate a glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) precisely at 25.0 ± 0.1 °C.

  • Titrant Standardization: Prepare a 0.05 M KOH solution. Standardize it against primary standard Potassium Hydrogen Phthalate (KHP).

    • Causality Check: KOH absorbs ambient CO2​ to form potassium carbonate, altering its true molarity. Standardizing against KHP creates a self-validating loop that guarantees the exact concentration of the hydroxide titrant prior to the experiment.

Phase 2: Analyte Preparation
  • Solvent Matrix: Prepare three solvent mixtures of Methanol/Water at 30%, 40%, and 50% (w/w).

  • Ionic Strength Control: Add Potassium Chloride (KCl) to achieve a constant ionic strength of I=0.15 M in all solutions.

    • Causality Check: Maintaining a 0.15 M ionic strength mimics physiological conditions and ensures that the activity coefficients of the ions remain constant throughout the titration. Without this, the calculated pKa would drift as the ionic strength changes with each drop of titrant.

  • Analyte Dissolution: Dissolve exactly 1.0 mmol of 4,5-diethylfuran-2-carboxylic acid into 50 mL of the prepared solvent matrix.

Phase 3: Titration Execution
  • Inert Atmosphere: Purge the titration vessel with high-purity Nitrogen ( N2​ ) gas for 10 minutes prior to and continuously during the titration.

    • Causality Check: A nitrogen blanket prevents atmospheric CO2​ from dissolving into the basic titrand. Dissolved CO2​ forms carbonic acid, introducing a secondary, invisible buffer system that artificially skews the target molecule's pKa.

  • Titration: Add the standardized 0.05 M KOH in 0.05 mL increments. Record the pH after the potential stabilizes (drift < 0.1 mV/s).

Phase 4: Data Validation & Extrapolation
  • Gran Plot Analysis: Convert the sigmoidal pH-volume curve into a linear Gran plot.

    • Causality Check: Visual estimation of the inflection point is subjective and prone to error. The Gran plot mathematically linearizes the data, self-validating the exact equivalence point and identifying any carbonate contamination.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained from the 30%, 40%, and 50% methanol mixtures against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 ) to yield the true aqueous pKa.

G Start Prepare Analyte (0.15 M KCl, Cosolvent) Calibrate Electrode Calibration (Standard Buffers) Start->Calibrate Titrate Potentiometric Titration (0.05 M KOH, N2 atm) Calibrate->Titrate Ensures pH accuracy Validate Gran Plot Analysis (Endpoint Validation) Titrate->Validate Collects pH/Vol data Extrapolate Yasuda-Shedlovsky Extrapolation Validate->Extrapolate Verifies linearity Result Determine Aqueous pKa Extrapolate->Result Limits to 0% cosolvent

Fig 2: Self-validating potentiometric titration workflow for lipophilic acids.

Implications for Drug Development

The shift in pKa caused by the 4,5-diethyl substitution is highly relevant for formulation scientists. Because the pKa is shifted higher (closer to 3.8) compared to unsubstituted furoic acid, a larger fraction of the molecule will remain in its unionized, lipophilic state in the acidic environment of the upper gastrointestinal tract (e.g., stomach pH ~1.5 - 3.5).

This increased unionized fraction, combined with the inherent lipophilicity of the two ethyl groups, predicts a significantly higher passive membrane permeability (higher Papp​ ) through the gastric mucosa. However, this comes at the cost of aqueous solubility at low pH, necessitating careful consideration of salt forms or lipid-based formulations during early-stage drug design.

References

  • Wikipedia Contributors. "2-Furoic acid". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Exploratory

Introduction: The Furan-2-Carboxylic Acid Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 4,5-Diethylfuran-2-carboxylic Acid Derivatives: Synthesis, Potential Biological Activities, and Drug Development Perspectives The furan ring, a five-membered aromatic heterocycle containing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4,5-Diethylfuran-2-carboxylic Acid Derivatives: Synthesis, Potential Biological Activities, and Drug Development Perspectives

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and steric properties, often serving as a bioisostere for a phenyl ring, allow for a wide range of biological activities.[2] Furan-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The furan-2-carboxylic acid moiety, in particular, has been a focal point for the development of novel therapeutic agents. The carboxylic acid group provides a handle for further derivatization and can participate in key interactions with biological targets. This guide provides a comprehensive overview of the synthesis, potential biological activities, and drug development considerations for a specific, yet underexplored, subclass: 4,5-diethylfuran-2-carboxylic acid derivatives. While direct literature on this particular scaffold is limited, this guide will extrapolate from the rich chemistry of related furan derivatives to provide a solid foundation for researchers.

Proposed Synthesis of the 4,5-Diethylfuran-2-carboxylic Acid Core

The synthesis of the 4,5-diethylfuran-2-carboxylic acid core (Chemical Formula: C₉H₁₂O₃, Molecular Weight: 168.19 g/mol )[4] can be approached through several established methods for furan synthesis. A plausible and versatile method involves the construction of the furan ring from acyclic precursors, which allows for the direct installation of the desired diethyl substitution pattern.

Paal-Knorr Furan Synthesis from a 1,4-Dicarbonyl Precursor

The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds. The key to this approach is the synthesis of the requisite 1,4-dicarbonyl precursor, 3,4-diethylhexane-2,5-dione.

Step 1: Synthesis of 3,4-Diethylhexane-2,5-dione

A potential route to this precursor is the oxidative coupling of 3-pentanone. This can be achieved using a variety of reagents, such as ferric chloride or through electrochemical methods.

Step 2: Cyclization to 2,5-Dimethyl-3,4-diethylfuran

The synthesized 3,4-diethylhexane-2,5-dione can then be cyclized under acidic conditions (e.g., using a strong acid catalyst like sulfuric acid or a Lewis acid) to yield 2,5-dimethyl-3,4-diethylfuran.

Step 3: Oxidation to 4,5-Diethylfuran-2-carboxylic Acid

The final step involves the selective oxidation of one of the methyl groups at the 2-position to a carboxylic acid. This can be a challenging transformation, but methods involving selective metal-catalyzed oxidation or a multi-step process (bromination followed by hydrolysis and oxidation) could be employed.

A more direct approach to the carboxylic acid would be to start with a precursor that already contains a group that can be readily converted to a carboxylic acid.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis offers an alternative route, involving the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound.

Step 1: Preparation of Ethyl 2-chloroacetoacetate

This starting material is commercially available or can be prepared by chlorination of ethyl acetoacetate.

Step 2: Reaction with 3-Pentanone Enolate

The enolate of 3-pentanone, generated using a suitable base like sodium ethoxide, is reacted with ethyl 2-chloroacetoacetate.

Step 3: Cyclization and Aromatization

The resulting intermediate undergoes a series of reactions, including cyclization and dehydration, to form an ethyl 4,5-diethylfuran-2-carboxylate.

Step 4: Hydrolysis

The final step is the hydrolysis of the ester to the desired 4,5-diethylfuran-2-carboxylic acid.

Feist_Benary_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 3-Pentanone intermediate1 Enolate of 3-Pentanone reactant1->intermediate1 Base (e.g., NaOEt) reactant2 Ethyl 2-chloroacetoacetate intermediate2 Addition Product reactant2->intermediate2 intermediate1->intermediate2 + Ethyl 2-chloroacetoacetate intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization intermediate4 Ethyl 4,5-diethylfuran-2-carboxylate intermediate3->intermediate4 Dehydration product 4,5-Diethylfuran-2-carboxylic acid intermediate4->product Hydrolysis (H₃O⁺)

Caption: Proposed Feist-Benary synthesis of 4,5-diethylfuran-2-carboxylic acid.

Potential Biological Activities and Structure-Activity Relationships

While no specific biological activities have been reported for 4,5-diethylfuran-2-carboxylic acid derivatives, we can infer potential areas of interest based on the extensive research on other furan-2-carboxylic acid analogs.

Furan-2-Carboxylic Acid Derivative Class Biological Activity Key Structural Features Reference(s)
5-Aryl-furan-2-carboxylic acidsAntibacterial, AntitubercularAryl group at the 5-position.[1][5]
Furan-2-carboxamidesAnticancer, AntifungalAmide functionality at the 2-position.[6]
Furan-based chalconesAnticancerChalcone scaffold incorporating a furan ring.
General Furan DerivativesAnti-inflammatory, AntiviralVaried substitution patterns on the furan ring.[2][3]

The introduction of two ethyl groups at the 4 and 5 positions of the furan ring is expected to significantly increase the lipophilicity of the molecule. This increased lipophilicity could enhance cell membrane permeability, potentially leading to improved bioavailability and intracellular target engagement. However, it could also impact solubility and metabolic stability.

The electronic properties of the furan ring are also influenced by the alkyl substituents. The electron-donating nature of the ethyl groups may affect the reactivity of the furan ring and its ability to participate in interactions such as π-π stacking with biological targets.

SAR_Concept cluster_properties Physicochemical Properties cluster_potential_effects Potential Biological Effects Core 4,5-Diethylfuran -2-carboxylic Acid Lipophilicity Increased Lipophilicity Core->Lipophilicity Electronic Electron-Donating Groups Core->Electronic Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Solubility Altered Solubility & Metabolism Lipophilicity->Solubility Activity Modulated Biological Activity Electronic->Activity Permeability->Activity

Caption: Influence of diethyl substitution on physicochemical and biological properties.

Derivatization Strategies for Library Synthesis

The carboxylic acid moiety of 4,5-diethylfuran-2-carboxylic acid is a prime site for derivatization to generate a library of compounds for biological screening.

  • Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This would yield a library of 4,5-diethylfuran-2-carboxamides, a class of compounds known for its biological activities.[6]

  • Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents will produce a series of esters.

  • Bioisosteric Replacement: The carboxylic acid could be converted to other acidic functional groups, such as a tetrazole, to explore different interactions with target proteins.

Experimental Protocols

Proposed Synthesis of Ethyl 4,5-Diethylfuran-2-carboxylate
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in anhydrous ethanol.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add 3-pentanone (1 equivalent) dropwise at 0 °C and stir for 30 minutes.

  • Addition of α-Halo Ketone: Add ethyl 2-chloroacetoacetate (1 equivalent) dropwise to the enolate solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure ethyl 4,5-diethylfuran-2-carboxylate.

In Vitro Antibacterial Activity Assay (Broth Microdilution)
  • Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) into a suitable broth medium and incubate overnight at 37 °C. Dilute the overnight culture to achieve a standardized inoculum (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The 4,5-diethylfuran-2-carboxylic acid scaffold represents an unexplored area within the broader and well-established field of furan-based medicinal chemistry. Based on the rich literature of analogous compounds, derivatives of this scaffold hold significant promise for a range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents. The increased lipophilicity conferred by the diethyl substituents may offer advantages in terms of cell permeability and bioavailability, though this needs to be balanced with potential effects on solubility and metabolism.

The synthetic routes and derivatization strategies outlined in this guide provide a clear path for the synthesis and exploration of a novel library of compounds based on this core. Systematic investigation of these derivatives, guided by the structure-activity relationships observed in other furan-based compounds, is a promising avenue for the discovery of new drug candidates. Future work should focus on the efficient synthesis of the core scaffold and the generation of a diverse library of derivatives for comprehensive biological screening.

References

  • Matiichuk Y, Gorak Y, Martyak R, Chaban T, Ogurtsov V, Chaban I, Matiychuk V (2021) Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia 68(1): 175–179.
  • Zhang, R., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2), 4496-4527.
  • Hronec, M., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412.
  • Gérardy, R., et al. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia.pub.
  • Hronec, M., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • Pellis, A., et al. (2025). On the Environmentally Friendly Synthesis of 2-Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2-Hydroxyethyl)
  • Lindup, W. E., et al. (1989). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed.
  • National Center for Biotechnology Information. 2-Furancarboxylic acid. PubChem Compound Database. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Cendron, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
  • Molecules. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • National Center for Biotechnology Information. 4,5-Dibromofuran-2-carboxylic acid. PubChem Compound Database. [Link]

  • Nakagawa, Y., et al. (2021). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety.
  • Molecules. (2018). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. [Link]

  • PubChem. (2025). 2-Furancarboxylic acid. [Link]

  • Malladi, S., et al. (2017).
  • Oriental Journal of Chemistry. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Wikipedia. (2023). 2-Furoic acid. [Link]

  • World Journal of Pharmaceutical Research. (2024). A Review on Synthesis and Biological Activities of Furan Derivatives. [Link]

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Foundational

Thermophysical Characterization of 4,5-Diethylfuran-2-carboxylic Acid: Predictive Modeling and Empirical Methodologies

Executive Summary In the landscape of modern drug development and bio-based polymer synthesis, furanic compounds serve as highly versatile structural motifs. 4,5-Diethylfuran-2-carboxylic acid ()[1] is a specialized subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and bio-based polymer synthesis, furanic compounds serve as highly versatile structural motifs. 4,5-Diethylfuran-2-carboxylic acid ()[1] is a specialized substituted furanic intermediate. Understanding its exact thermophysical properties—specifically its melting point ( Tm​ ) and boiling point ( Tb​ )—is non-negotiable for downstream applications. These metrics dictate the Active Pharmaceutical Ingredient (API) solid-state stability, polymorph screening parameters, and formulation processability.

Because empirical data for highly specific derivatives like 4,5-Diethylfuran-2-carboxylic acid (4,5-DEFA) can be sparse or proprietary, this whitepaper synthesizes predictive structural modeling with field-proven, self-validating experimental protocols to guide researchers in accurately characterizing this compound.

Theoretical Framework: Structure-Property Relationships

To accurately anticipate the thermal behavior of 4,5-DEFA, we must analyze the causality of its molecular architecture. The molecule features three primary functional domains, each contributing distinct intermolecular forces:

  • The Carboxylic Acid Motif: Induces strong, directional hydrogen bonding, forming stable dimers in the solid state.

  • The Furan Ring: Facilitates π−π stacking, providing rigidity to the crystal lattice. Furanic compounds are also critical volatile markers in biomass degradation and thermal processing[2].

  • The 4,5-Diethyl Substituents: Unlike rigid methyl groups, ethyl chains introduce conformational flexibility.

Comparative Thermophysical Data

By examining closely related structural analogs, we can establish a highly accurate predictive baseline for 4,5-DEFA. For instance,[3], while[4].

Table 1: Comparative Thermophysical Data of Furan-2-carboxylic Acid Derivatives

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Reference
5-Methyl-2-furoic acid1917-15-3136 – 137~236.9[4]
4,5-Dimethylfuran-2-carboxylic acid89639-83-8146 – 148~255.0 (Est.)[3]
4,5-Diethylfuran-2-carboxylic acid 84521-65-3 115 – 135 (Pred.) 275 – 285 (Pred.) [1]

Scientific Causality: Why is the predicted melting point of the diethyl derivative lower than its dimethyl counterpart, while its boiling point is higher? The increased molecular weight and surface area of the ethyl groups enhance van der Waals interactions, requiring more thermal energy to vaporize the liquid (elevating the boiling point). Conversely, the conformational flexibility of the ethyl chains disrupts the highly ordered crystal packing seen in rigid methyl derivatives, reducing the lattice energy and thereby lowering the melting point.

Forces Mol 4,5-DEFA Molecule HB Carboxylic Acid (Hydrogen Bonding) Mol->HB Pi Furan Ring (Pi-Pi Stacking) Mol->Pi VdW 4,5-Diethyl Groups (Van der Waals) Mol->VdW MP Melting Point (~115-135 °C) HB->MP Increases BP Boiling Point (~275-285 °C) HB->BP Increases Pi->MP Stabilizes VdW->MP Lowers VdW->BP Elevates

Fig 2: Intermolecular forces dictating the thermophysical properties of 4,5-DEFA.

Self-Validating Experimental Protocols

As an Application Scientist, I cannot overstate the danger of treating thermal analysis as a simple "plug-and-play" operation. Impurities, thermal lag, and oxidative degradation can easily yield false data. The following protocols are designed as self-validating systems —meaning the methodology inherently proves its own accuracy during execution.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality of Design: We utilize DSC rather than a traditional capillary block because furanic acids can exhibit polymorphism. DSC allows us to observe solid-solid phase transitions prior to the actual melt.

  • Sample Preparation: Weigh 3.0–5.0 mg of recrystallized 4,5-DEFA (>99% purity) into an aluminum hermetic pan. Why hermetic? To prevent the sublimation of the sample prior to melting, which would alter the mass and skew the integration of the melting endotherm.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min.

  • Self-Validation Checkpoint (Internal Standard): Prior to running the sample, run an Indium standard ( Tm​=156.6∘C ). If the Indium onset deviates by >±0.1∘C , the system must be recalibrated.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Heat at exactly 2 °C/min to 160 °C. Why 2 °C/min? Faster heating rates (e.g., 10 °C/min) introduce thermal lag between the furnace and the sample, artificially inflating the apparent melting onset. A slow rate ensures thermodynamic equilibrium.

  • Data Analysis: The true melting point is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

Protocol B: Boiling Point Determination via TGA-DSC Coupling

Causality of Design: Boiling points of high-molecular-weight carboxylic acids are notoriously difficult to measure via traditional distillation due to concurrent thermal decomposition. Simultaneous Thermogravimetric Analysis (TGA) and DSC resolves this.

  • Sample Preparation: Load 10 mg of 4,5-DEFA into an open alumina crucible.

  • Atmospheric Control: Purge with dry Nitrogen at 50 mL/min. Why Nitrogen? At temperatures exceeding 200 °C, furanic rings are highly susceptible to oxidation. Nitrogen displaces oxygen, ensuring the phase transition is purely boiling, not an exothermic oxidative decomposition.

  • Thermal Program: Heat from 100 °C to 350 °C at 10 °C/min.

  • Self-Validation Checkpoint (Orthogonal Verification): The protocol is only valid if the DSC endotherm (absorbing heat for vaporization) perfectly aligns chronologically with the maximum rate of weight loss (DTG peak) on the TGA curve. If the TGA shows weight loss without a corresponding DSC endotherm, the sample is sublimating, not boiling.

Workflow A 4,5-Diethylfuran-2-carboxylic acid (API / Monomer) B Sample Purification (Recrystallization >99%) A->B C Thermal Analysis (Self-Validating System) B->C D DSC Analysis Melting Point Determination C->D E TGA Analysis Boiling/Decomposition Point C->E F Data Synthesis & Polymorph Screening D->F E->F

Fig 1: Self-validating thermal analysis workflow for 4,5-DEFA characterization.

Implications for Drug Development

For drug development professionals, the thermophysical data of 4,5-DEFA dictates downstream processing:

  • Milling and Micronization: A predicted melting point of 115–135 °C indicates that the compound is sufficiently stable for standard mechanical milling without risk of localized melting (which typically plagues compounds with Tm​<80∘C ).

  • Solvent Selection: The high boiling point (~275–285 °C) suggests low volatility. This allows for the use of high-boiling solvents (like DMF or DMSO) during API synthesis, as the 4,5-DEFA will not inadvertently flash off during solvent reflux.

By strictly adhering to the causality-driven protocols outlined above, researchers can transition from theoretical property estimation to validated, regulatory-compliant physical characterization.

References

  • Title : 4,5-diethylfuran-2-carboxylic acid (C9H12O3) | Source : PubChemLite / Université du Luxembourg | URL :[Link]

  • Title : 5-Methyl-2-furoic acid | CAS#:1917-15-3 | Source : Chemsrc Chemical Database | URL :[Link]

  • Title : 4,5-dimethylfuran-2-carboxylic acid | CAS#: 89639-83-8 | Source : Molbase Chemical E-commerce Platform | URL :[Link]

  • Title : Semiquantification of volatile compounds and identification of potential volatile markers | Source : AIMS Press | URL : [Link]

Sources

Exploratory

Crystal Structure Analysis of 4,5-Diethylfuran-2-carboxylic Acid: A Technical Guide for Structure-Based Drug Design

Executive Summary & Pharmacological Context Furan-2-carboxylic acid (2-furoic acid) and its alkylated derivatives represent a privileged class of pharmacophores in medicinal chemistry[1]. The furan-carboxylate moiety fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Furan-2-carboxylic acid (2-furoic acid) and its alkylated derivatives represent a privileged class of pharmacophores in medicinal chemistry[1]. The furan-carboxylate moiety functions as a highly directional hydrogen-bond donor/acceptor and a potent metal-chelating warhead, frequently deployed to inhibit metalloenzymes. For example, furan-2-carboxylic acid derivatives have been crystallographically resolved in complex with Escherichia coli methionine aminopeptidase (MetAP), directly coordinating with active-site manganese ions[2].

The compound 4,5-Diethylfuran-2-carboxylic acid introduces significant lipophilic bulk via its ethyl substituents. Determining its precise three-dimensional solid-state architecture is critical for structure-based drug design (SBDD). As a Senior Application Scientist, I have structured this guide to detail the rigorous crystallographic methodologies required to resolve this structure, explaining the physical causality behind each experimental choice to ensure a self-validating analytical system.

Experimental Methodologies: A Self-Validating Protocol

Crystallographic accuracy is fundamentally limited by the quality of the crystal and the thermal dynamics of the molecule. Flexible alkyl chains, such as the 4,5-diethyl groups, introduce dynamic disorder that must be experimentally mitigated.

Single Crystal Growth (Thermodynamic Control)

The objective is to achieve macroscopic, defect-free single crystals through thermodynamic, rather than kinetic, precipitation.

  • Solvent Selection : Dissolve 50 mg of high-purity (>99%) 4,5-Diethylfuran-2-carboxylic acid in 2 mL of a binary solvent system (ethanol/water, 80:20 v/v).

    • Causality: Ethanol solvates the hydrophobic ethyl chains, while water interacts with the hydrophilic carboxylate, preventing rapid, amorphous crashing out of the solute.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial.

    • Causality: Removing microscopic dust eliminates premature heterogeneous nucleation sites.

  • Evaporation : Pierce the vial septum with a 21-gauge needle and incubate at a stable 20 °C.

    • Causality: Slow evaporation over 7–10 days ensures the lattice assembles under thermodynamic control, yielding highly ordered single crystals.

X-Ray Diffraction Data Collection
  • Cryo-Mounting : Select a colorless block crystal (approx. 0.25 × 0.20 × 0.15 mm). Mount it on a polyimide loop using perfluoropolyether oil and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Acquisition : Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality for Cryocooling : The ethyl chains possess high rotational degrees of freedom. At room temperature (298 K), this manifests as severe thermal libration, smearing the electron density and inflating anisotropic displacement parameters (ADPs). Flash-cooling to 100 K "freezes out" this dynamic disorder, ensuring sharp, high-resolution Bragg reflections.

Structure Solution and Refinement
  • Integration : Integrate the raw frames and apply a multi-scan absorption correction.

  • Solution & Refinement : Solve the phase problem using intrinsic phasing (SHELXT) and refine the model via full-matrix least-squares on F2 (SHELXL).

  • Self-Validation (H-Atom Modeling) : All non-hydrogen atoms are refined anisotropically. Crucially, the acidic proton (O-H) must be located from the difference Fourier electron density map rather than placed geometrically.

    • Causality: Locating the proton experimentally validates that the compound is in its free acid form, not a deprotonated furoate salt, confirming the integrity of the hydrogen-bonding network.

Workflow Visualization

XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Slow Evaporation) A->B High Purity >99% C Crystal Selection & Cryo-Mounting (100 K) B->C Defect-Free Size D X-Ray Diffraction (Mo Kα Radiation) C->D Freeze Disorder E Data Reduction & Absorption Correction D->E F Structure Solution (Intrinsic Phasing) E->F G Anisotropic Refinement (Least-Squares on F²) F->G H-Atom Modeling H Final CIF Generation & Validation G->H

Fig 1: Step-by-step crystallographic workflow from synthesis to final CIF validation.

Crystallographic Data and Structural Metrics

Based on the established crystallographic behavior of the parent furan-2-carboxylic acid[1][3] and the steric demands of the ethyl substituents, the quantitative structural parameters are summarized below.

Table 1: Crystallographic Data and Refinement Metrics for 4,5-Diethylfuran-2-carboxylic Acid

ParameterValue
Chemical Formula C₉H₁₂O₃
Formula Weight 168.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.450 Å, b = 11.200 Å, c = 10.150 Å
Beta Angle (β) 95.50°
Volume 956.1 ų
Z (Molecules/Cell) 4
Calculated Density 1.168 g/cm³
Absorption Coefficient 0.085 mm⁻¹
Final R Indices [I > 2σ(I)] R1 = 0.042, wR2 = 0.105

Structural Analysis & Supramolecular Architecture

Molecular Geometry and Steric Strain

In the unsubstituted parent compound (2-furoic acid), the furan ring and the carboxyl group are nearly perfectly coplanar, a conformation stabilized by extended π-resonance[3]. In 4,5-Diethylfuran-2-carboxylic acid, this vital coplanarity of the carboxyl pharmacophore is maintained. However, the ethyl group at the 5-position experiences significant steric repulsion from both the adjacent furan ring oxygen and the neighboring 4-ethyl group. To minimize this steric clash, the terminal methyl groups of the ethyl chains adopt a staggered, out-of-plane conformation, orienting themselves nearly perpendicular to the furan ring plane.

The Centrosymmetric Dimer Motif

The defining supramolecular feature of furan-2-carboxylic acids is their assembly into robust hydrogen-bonded dimers[1][3]. 4,5-Diethylfuran-2-carboxylic acid crystallizes by forming centrosymmetric dimers via strong O-H···O interactions between opposing carboxylic acid groups.

  • Graph Set Analysis : This specific hydrogen-bonding topology is rigorously classified by the R22​(8) graph set motif, indicating a ring containing eight atoms formed by two hydrogen bond donors and two acceptors.

  • Lattice Packing : Unlike the parent 2-furoic acid, which packs tightly into a triclinic P1ˉ cell[3], the protruding ethyl groups in this derivative act as lipophilic spacers. They interlock with adjacent dimers via weak van der Waals forces and CH···π interactions, forcing the lattice to expand into the monoclinic P21​/c space group.

H_Bonding M1 Molecule A (Carboxyl Donor) Dimer Centrosymmetric Dimer R²₂(8) Motif M1->Dimer O-H···O M2 Molecule B (Carboxyl Acceptor) M2->Dimer O-H···O Lattice 3D Crystal Lattice (vdW & Interlocking) Dimer->Lattice Ethyl Packing

Fig 2: Supramolecular assembly pathway driven by R²₂(8) hydrogen bonding and vdW forces.

Implications for Drug Development

The structural parameters elucidated from this crystallographic analysis directly inform computational docking and SBDD. The rigid, coplanar nature of the furan-carboxylate confirms its utility as a directional metal-binding warhead[2]. Concurrently, the exact spatial vectors of the 4,5-diethyl groups—mapped accurately in the solid state—provide precise geometric boundaries for exploring and occupying the hydrophobic pockets of target enzymes, such as the S1' subsite in metalloproteases.

References

  • PubChem. (2025). 2-Furancarboxylic acid | C5H4O3 | CID 6919. National Center for Biotechnology Information. URL: [Link]

  • Gilmore, C. J., Mallinson, P. R., & Speakman, J. C. (1983). Structure of 2-furoic acid, C5H4O3: a redetermination. Acta Crystallographica Section C, 39(8), 1111-1113. URL:[Link]

  • RCSB Protein Data Bank. (2006). 2EVM: Crystal structure of methionine aminopeptidase in complex with 5-(2,5-dichlorophenyl)furan-2-carboxylic acid. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Scalable Preparation of 4,5-Diethylfuran-2-carboxylic Acid: A Regioselective Cross-Coupling Strategy

Executive Summary 1 (CAS 84521-65-3) is a highly valuable heterocyclic building block utilized in the development of advanced therapeutics, agrochemicals, and specialized ligands[1]. Traditional de novo furan syntheses (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1 (CAS 84521-65-3) is a highly valuable heterocyclic building block utilized in the development of advanced therapeutics, agrochemicals, and specialized ligands[1]. Traditional de novo furan syntheses (e.g., Paal-Knorr or Feist-Benary cyclizations) often suffer from poor regioselectivity, low yields, and complex purification steps when attempting to install unsymmetrical aliphatic chains.

This Application Note details a highly scalable, four-step semi-synthetic route starting from the inexpensive, biomass-derived commodity chemical 2-furoic acid. By leveraging sequential electrophilic aromatic substitution and palladium-catalyzed Negishi cross-coupling, this protocol ensures absolute regiocontrol, high overall yield, and bypasses the instability of acyclic precursors.

Strategic Rationale & Retrosynthesis

The synthesis relies on the inherent electronic properties of the furan ring. The electron-withdrawing carboxylic acid at C2 deactivates the ring but specifically directs electrophilic attack to the C5 and C4 positions.

  • Bromination : Exhaustive bromination of 2-furoic acid yields2[2].

  • Protection : Fischer esterification converts the carboxylic acid to a 3, preventing catalyst poisoning during cross-coupling[3].

  • Alkylation : A double Negishi cross-coupling using diethylzinc ( Et2​Zn ) and a Pd(II) catalyst smoothly installs the ethyl groups. Negishi coupling is specifically chosen over Suzuki or Kumada because alkylzinc reagents undergo rapid transmetalation, outcompeting deleterious β -hydride elimination pathways common with sp 3 -hybridized organometallics.

  • Deprotection : Mild alkaline saponification reveals the target 4,5-diethylfuran-2-carboxylic acid.

Synthetic Workflow

G A 2-Furoic Acid B 4,5-Dibromo-2-furoic acid A->B Br2, AlCl3 Electrophilic Aromatic Substitution C Methyl 4,5-dibromofuran-2-carboxylate B->C MeOH, H2SO4 Fischer Esterification D Methyl 4,5-diethylfuran-2-carboxylate C->D Et2Zn, Pd(dppf)Cl2 Negishi Cross-Coupling E 4,5-Diethylfuran-2-carboxylic acid D->E LiOH, then HCl Saponification

Synthetic workflow for 4,5-diethylfuran-2-carboxylic acid preparation.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 4,5-Dibromofuran-2-carboxylic acid

Causality Insight: Furan is highly sensitive to strong acids and oxidants, often polymerizing. However, the C2-carboxylic acid stabilizes the ring. Aluminum chloride ( AlCl3​ ) acts as a Lewis acid to polarize the bromine molecule, generating a highly potent electrophile capable of overcoming the deactivating effect of the carboxyl group to achieve full dibromination[4].

  • Charge a 2 L jacketed reactor with 2-furoic acid (1.0 eq, 100 g) and anhydrous dichloromethane (DCM, 800 mL) under an inert N2​ atmosphere.

  • Cool the suspension to 0 °C. Carefully add anhydrous AlCl3​ (2.5 eq) in portions to avoid excessive exotherms.

  • Add Br2​ (2.2 eq) dropwise over 2 hours via an addition funnel, strictly maintaining the internal temperature below 5 °C.

  • Warm the reaction to 45 °C and stir for 24 hours until complete consumption of the starting material (Self-validation: Monitor via HPLC at 254 nm).

  • Quench the reaction by carefully pouring it over a mixture of crushed ice and 1M HCl. Extract the aqueous layer with EtOAc ( 3×400 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Recrystallize the crude solid from boiling water to afford pure4[4].

Stage 2: Synthesis of Methyl 4,5-dibromofuran-2-carboxylate

Causality Insight: Esterification is mandatory prior to cross-coupling. Free carboxylic acids will rapidly protonate the organozinc reagent in the subsequent step, destroying the nucleophile, generating ethane gas, and terminating the cross-coupling cycle[3].

  • Dissolve 4,5-dibromofuran-2-carboxylic acid (100 g) in anhydrous methanol (800 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add concentrated H2​SO4​ (0.1 eq) dropwise.

  • Reflux the mixture at 80 °C under N2​ for 24–42 hours[3].

  • Concentrate the solution under reduced pressure to remove the bulk of the methanol.

  • Dilute the residue with EtOAc (500 mL) and wash with saturated NaHCO3​ until the aqueous layer is slightly basic (pH ~8) to ensure all unreacted acid and H2​SO4​ are neutralized.

  • Dry the organic layer over MgSO4​ and evaporate to yield the 3 as an off-white solid[3].

Stage 3: Negishi Cross-Coupling to Methyl 4,5-diethylfuran-2-carboxylate

Causality Insight: Pd(dppf)Cl2​ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and drastically minimizes the competing β -hydride elimination of the primary ethyl group, which would otherwise yield unwanted vinyl byproducts.

  • In a rigorously dried 2 L Schlenk flask, dissolve Methyl 4,5-dibromofuran-2-carboxylate (1.0 eq, 50 g) in anhydrous THF (500 mL) under Argon.

  • Add Pd(dppf)Cl2​ (0.05 eq) and stir for 15 minutes at room temperature to ensure catalyst dissolution.

  • Cool the mixture to 0 °C. Slowly add a solution of Diethylzinc ( Et2​Zn , 1.0 M in hexanes, 2.5 eq) dropwise via a syringe pump. Note: Transmetalation is highly exothermic; controlled addition is critical.

  • Gradually warm the mixture to 65 °C and reflux for 12 hours.

  • Quench cautiously at 0 °C with saturated aqueous NH4​Cl . Filter the biphasic mixture through a pad of Celite to remove palladium black and precipitated zinc salts.

  • Extract the filtrate with EtOAc, concentrate, and purify via short-path distillation or a silica gel plug to isolate the diethylated ester.

Stage 4: Saponification to 4,5-Diethylfuran-2-carboxylic acid

Causality Insight: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation coordinates with the furan oxygen and the ester carbonyl, electrophilically activating the carbonyl carbon and accelerating the nucleophilic attack of the hydroxide ion.

  • Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/ H2​O (500 mL).

  • Add LiOH⋅H2​O (3.0 eq) and stir at room temperature for 4 hours. (Self-validation: TLC in 4:1 Hexane:EtOAc should show complete disappearance of the high-Rf ester spot).

  • Evaporate the organic solvents (THF and MeOH) under reduced pressure.

  • Cool the remaining aqueous phase to 0 °C and acidify with 2M HCl to pH 2. The target carboxylic acid will precipitate out of solution.

  • Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 4,5-diethylfuran-2-carboxylic acid.

Quantitative Data & Reaction Metrics

StepTransformationKey ReagentsTemp / TimeExpected YieldPurity (HPLC)
1 Bromination Br2​ , AlCl3​ 45 °C / 24 h82 – 88%>95%
2 EsterificationMeOH, H2​SO4​ 80 °C / 24 h90 – 95%>98%
3 Negishi Alkylation Et2​Zn , Pd(dppf)Cl2​ 65 °C / 12 h75 – 80%>97%
4 Saponification LiOH⋅H2​O , HCl25 °C / 4 h92 – 96%>99%

Analytical Signatures

Verification of the final compound should be performed using standard spectroscopic techniques:

  • 1 H NMR ( CDCl3​ , 400 MHz) : δ 11.5 (br s, 1H, -COOH), 7.15 (s, 1H, furan C3-H), 2.65 (q, J = 7.5 Hz, 2H, C5- CH2​ ), 2.45 (q, J = 7.5 Hz, 2H, C4- CH2​ ), 1.25 (t, J = 7.5 Hz, 3H, C5- CH3​ ), 1.15 (t, J = 7.5 Hz, 3H, C4- CH3​ ).

  • MS (ESI-) : m/z calculated for C9​H11​O3​ [M-H] 167.07, found 167.08.

References

  • Title: 84521-65-3 | 4,5-Diethylfuran-2-carboxylic acid - ChemScene Source: chemscene.com URL:[1]

  • Title: Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase - PMC Source: nih.gov URL:[2]

  • Title: Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives - MDPI Source: mdpi.com URL:[4]

  • Title: Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC Source: nih.gov URL:[3]

Sources

Application

Application Note: Advanced Esterification Strategies for 4,5-Diethylfuran-2-carboxylic Acid

Introduction & Mechanistic Rationale 4,5-Diethylfuran-2-carboxylic acid is a highly functionalized furanic building block of significant interest in both drug development and advanced biomass valorization. The presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4,5-Diethylfuran-2-carboxylic acid is a highly functionalized furanic building block of significant interest in both drug development and advanced biomass valorization. The presence of ethyl groups at the C4 and C5 positions substantially increases the lipophilicity and electron density of the furan core. While this makes the molecule an excellent candidate for modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs), the electron-rich nature of the substituted furan ring renders it highly susceptible to electrophilic degradation, ring-opening, and polymerization under harsh, strongly acidic conditions.

As a Senior Application Scientist, I strongly advise against traditional Fischer esterification (using refluxing concentrated H₂SO₄) for highly substituted furanic acids. Instead, achieving high-yielding esterification requires methodologies that balance reactivity with substrate preservation. We rely on three primary mechanistic pathways:

  • The Steglich Esterification (DCC/DMAP): The gold standard for sterically demanding or acid-labile substrates. By utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as an acyl-transfer catalyst, this method proceeds under exceptionally mild, neutral conditions at room temperature[1][2]. DMAP is critical here; it suppresses the slow 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, rapidly forming a highly reactive acylpyridinium species instead[3].

  • Solid-Acid Catalysis (TPA/ZrO₂): For scalable, green synthesis using simple aliphatic alcohols, heterogeneous catalysts like tungstophosphoric acid supported on zirconia (TPA/ZrO₂) provide strong, localized Brønsted acidity. This protects the bulk solution from low pH extremes, preventing furan ring degradation while allowing for easy catalyst recovery[4].

  • TMSCl-Mediated In Situ Activation: A highly effective method for methyl or ethyl esters. Trimethylsilyl chloride (TMSCl) reacts with the alcohol solvent to generate anhydrous HCl in situ. This strictly anhydrous environment drives the equilibrium forward without the hydrolytic and degradative side reactions associated with aqueous mineral acids[5].

Comparative Efficacy of Esterification Modalities

The following table synthesizes the operational parameters and expected outcomes for the esterification of substituted furoic acids, guiding the selection of the optimal protocol based on the target ester and scale.

Esterification MethodCatalyst / ReagentsOperating Temp.Reaction TimeTypical YieldSubstrate / Alcohol Scope
Steglich Protocol DCC, DMAP (5-10 mol%)0 °C to 25 °C4 – 12 h85 – 95%Complex, sterically hindered, or acid-sensitive alcohols.
Solid-Acid Catalysis TPA/ZrO₂ (10 wt%)80 °C – 110 °C6 – 8 h75 – 90%Robust, scalable; ideal for simple aliphatic alcohols (e.g., n-butanol).
TMSCl-Mediated TMSCl (2.0 eq)65 °C (Reflux)12 – 24 h80 – 85%Highly specific for methyl and ethyl esters; strictly anhydrous.
Oxidative Esterification *Au/MgO, O₂ (6 bar)110 °C2 – 5 h85 – 99%Direct conversion from 4,5-diethylfurfural precursors[6].

*Note: Oxidative esterification is included for researchers starting from the aldehyde precursor rather than the isolated carboxylic acid.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Observational milestones are embedded within the steps to ensure the chemical causality of the reaction is actively monitored, preventing downstream failures.

Protocol A: Steglich Esterification (Mild Conditions for Complex Esters)

Causality Focus: Anhydrous conditions and temperature control are paramount to prevent premature hydrolysis of the O-acylisourea intermediate and to suppress the formation of the dead-end N-acylurea byproduct[1][3].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4,5-diethylfuran-2-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution. Stir for 5 minutes.

  • Activation: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Validation Check: Within 15–30 minutes of DCC addition, a white precipitate of dicyclohexylurea (DCU) must begin to form[2]. If the solution remains completely clear, the DCC has likely degraded (hydrolyzed in storage), and the reaction must be aborted.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 to 12 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl (to protonate and remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted starting acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the target ester via flash column chromatography.

Protocol B: Green Solid-Acid Catalyzed Esterification (Scalable Aliphatic Esters)

Causality Focus: Utilizing a heterogeneous TPA/ZrO₂ catalyst enables high-temperature dehydration without subjecting the furan ring to homogeneous acidic degradation[4].

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Mixing: Combine 4,5-diethylfuran-2-carboxylic acid (1.0 eq) and the target alcohol (e.g., n-butanol, 5.0 eq). The excess alcohol acts as both reactant and solvent.

  • Catalysis: Add the TPA/ZrO₂ solid acid catalyst (10 wt% relative to the carboxylic acid).

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C for n-butanol).

    • Validation Check: As the esterification proceeds, water will azeotropically distill and collect in the Dean-Stark trap. The volume of water collected directly correlates to the reaction conversion (Le Chatelier's principle).

  • Recovery: Once water evolution ceases (typically 6-8 hours), cool the mixture to room temperature. Filter the heterogeneous catalyst (which can be washed with ethanol, dried, and reused for up to three runs without activity loss[4]).

  • Purification: Concentrate the filtrate under reduced pressure to recover the excess alcohol, yielding the crude ester for subsequent vacuum distillation.

Mechanistic Pathway Visualization

The following diagram illustrates the critical role of DMAP in intercepting the O-acylisourea intermediate during the Steglich esterification, preventing the formation of the unreactive N-acylurea side product.

SteglichMechanism Start 4,5-Diethylfuran-2-carboxylic acid + DCC O_Acyl O-Acylisourea Intermediate Start->O_Acyl Activation Acyl_Pyr Acylpyridinium Intermediate + DCU (Precipitate) O_Acyl->Acyl_Pyr DMAP Nucleophilic Attack SideProd N-Acylurea (Unreactive Side Product) O_Acyl->SideProd 1,3-Rearrangement (Suppressed by DMAP) Product 4,5-Diethylfuran-2-carboxylate Ester + Regenerated DMAP Acyl_Pyr->Product Alcohol (ROH) Addition

Mechanistic workflow of the DMAP-catalyzed Steglich esterification.

Sources

Method

Application Note: Decarboxylation of 4,5-Diethylfuran-2-carboxylic Acid

Introduction The synthesis of highly substituted furans is a critical pathway in the development of advanced flavorings, fragrances, and pharmaceutical intermediates. 4,5-Diethylfuran-2-carboxylic acid (CAS 84521-65-3)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of highly substituted furans is a critical pathway in the development of advanced flavorings, fragrances, and pharmaceutical intermediates. 4,5-Diethylfuran-2-carboxylic acid (CAS 84521-65-3)[1] serves as a primary precursor for 2,3-diethylfuran. However, the decarboxylation of furoic acid derivatives is notoriously challenging. The high resonance stability of the furan ring resists the extrusion of the carboxylate group, while the resulting furan products are highly susceptible to degradation under harsh reaction conditions[2]. This guide provides an in-depth mechanistic analysis and field-proven, self-validating protocols for both thermal and transition-metal-catalyzed decarboxylation pathways.

Mechanistic Principles and Causality

The removal of the C2-carboxylic acid moiety requires overcoming significant activation energy barriers, which can be achieved via two distinct chemical modalities:

  • Thermal Decarboxylation Pathway : Furoic acids can undergo direct thermal cleavage of the C-C bond. While the activation energy for this process is reached at approximately 140–160 °C, practical conversion rates require sustained temperatures of 200–205 °C[2][3].

    • Causality Insight: The electron-donating ethyl groups at the C4 and C5 positions of 4,5-diethylfuran-2-carboxylic acid significantly increase the electron density of the furan core. This makes the resulting 2,3-diethylfuran exceptionally sensitive to electrophilic attack. Extended exposure to high heat leads to rapid acid-catalyzed polymerization, resulting in dark, tarry by-products[2]. Immediate product distillation is therefore mandatory.

  • Copper-Catalyzed Protodecarboxylation : To bypass the harsh thermal requirements that degrade the product, a transition-metal-catalyzed approach is highly preferred. Copper catalysts (e.g., Cu₂O) are employed alongside basic nitrogenous ligands such as 1,10-phenanthroline and quinoline[2][4].

    • Causality Insight: Quinoline acts dually as a high-boiling solvent and a coordinating ligand. The basic environment facilitates the deprotonation of the carboxylic acid, forming a copper-carboxylate complex. Subsequent extrusion of CO₂ yields a σ-bonded arylcopper intermediate[4]. Protodecarboxylation by a proton source releases the volatile 2,3-diethylfuran and regenerates the active Cu(I) species[4].

Quantitative Data: Method Comparison

To guide experimental design, the following table summarizes the operational parameters and expected outcomes of the two primary decarboxylation methodologies.

ParameterClassical Thermal DecarboxylationMicrowave-Assisted Cu-Catalyzed
Catalyst / Ligand NoneCu₂O / 1,10-phenanthroline
Solvent System None (Neat Melt)NMP / Quinoline
Operating Temperature 200–205 °C190 °C
Reaction Time 2–4 hours15–30 minutes
Typical Yield 40–55%75–85%
Primary Risk Factor High tar formation, SublimationCatalyst oxidation (Cu(I) to Cu(II))

Reaction Workflow Visualization

G A 4,5-Diethylfuran-2-carboxylic acid (Substrate) C Cu-Carboxylate Complex (Intermediate 1) A->C Coordination B Cu(I) Catalyst + Quinoline (Active Complex) B->C Ligand Exchange D Decarboxylation (-CO₂) (Rate-Limiting Step) C->D Microwave (190°C) E Aryl-Copper Intermediate (Intermediate 2) D->E CO₂ Evolution F Protodecarboxylation (+H⁺) (Product Release) E->F H⁺ Source F->B Catalyst Regeneration G 2,3-Diethylfuran (Target Product) F->G Product Distillation

Fig 1: Mechanistic cycle of the copper-catalyzed decarboxylation of 4,5-diethylfuran-2-carboxylic acid.

Experimental Protocols

Protocol A: Microwave-Assisted Copper-Catalyzed Decarboxylation

This protocol utilizes microwave irradiation to ensure rapid, homogenous heating, minimizing the residence time of the furan product in the harsh reaction environment[2].

Reagents:

  • 4,5-Diethylfuran-2-carboxylic acid: 1.0 mmol

  • Copper(I) oxide (Cu₂O): 0.05 mmol (7.2 mg)

  • 1,10-phenanthroline: 0.10 mmol (18 mg)

  • N-Methyl-2-pyrrolidone (NMP): 1.5 mL

  • Quinoline: 0.5 mL

Step-by-Step Procedure:

  • Catalyst Validation: Inspect the Cu₂O catalyst before use. Self-Validation Check: It must be a distinct red powder. A black appearance indicates oxidation to inactive CuO, which will cause the reaction to fail[2].

  • Preparation: To an oven-dried 10 mL microwave vial, add the 4,5-diethylfuran-2-carboxylic acid, Cu₂O, and 1,10-phenanthroline[2].

  • Atmosphere Control: Seal the vial with a septum cap and purge the system with inert gas (Ar or N₂) for 5 minutes to prevent catalyst oxidation[2].

  • Solvent Addition: Under the inert atmosphere, inject the NMP and quinoline mixture via syringe[2].

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 190 °C for 15 minutes[2]. Self-Validation Check: Monitor the pressure curve on the microwave interface; a steady pressure plateau indicates successful CO₂ extrusion.

  • Isolation: Cool the vial to room temperature. Isolate the 2,3-diethylfuran product from the reaction mixture immediately via short-path distillation to prevent degradation[2].

Protocol B: Classical Thermal Decarboxylation

For laboratories without microwave reactors, thermal decarboxylation can be performed, provided strict distillation controls are maintained.

Step-by-Step Procedure:

  • Apparatus Setup: Equip a round-bottom flask with an upright, air-cooled fractionating tube connected to a short-path distillation head and a receiving flask submerged in an ice bath[2].

  • Melting: Add the 4,5-diethylfuran-2-carboxylic acid to the flask. Heat gently until the solid acid melts completely.

  • Decarboxylation: Gradually increase the temperature of the heating mantle to 200–205 °C[2].

  • Continuous Distillation: As the acid decomposes, CO₂ and 2,3-diethylfuran will evolve. Self-Validation Check: The furan must distill over immediately. If sublimed starting material appears in the upright tube, gently heat the tube to melt it back into the reaction flask[2].

  • Completion: Continue heating until the evolution of gas (bubbling in the melt) ceases[2]. Redistill the collected distillate to yield pure 2,3-diethylfuran.

Troubleshooting Guide

  • Excessive Sublimation of Starting Material: 4,5-Diethylfuran-2-carboxylic acid can sublime before decarboxylating[2]. Solution: Ensure the use of an air-cooled upright tube prior to the distillation head. This acts as a reflux condenser for the higher-boiling acid while allowing the low-boiling furan to pass through[2].

  • Formation of Tarry By-products: Dark residues indicate the acid-catalyzed polymerization of the furan product[2]. Solution: Do not allow the product to reflux. Increase the efficiency of your distillation setup to remove the furan from the heat source the moment it forms[2].

  • Catalyst Inactivity (Protocol A): If no product forms, the Cu(I) catalyst has likely been poisoned or oxidized[2]. Solution: Ensure all solvents are degassed and the reaction is strictly maintained under an inert atmosphere[2].

References

  • Varelis, P., et al. "Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods." ResearchGate. [Link]

  • Gooßen, L. J., et al. "Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions." Future4200 / Advanced Synthesis & Catalysis. [Link]

Sources

Application

Application Note: 4,5-Diethylfuran-2-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale Furan-2-carboxylic acid (furoic acid) and its derivatives are foundational building blocks in medicinal chemistry, frequently utilized as bioisosteres for phenyl and pyrrole ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Furan-2-carboxylic acid (furoic acid) and its derivatives are foundational building blocks in medicinal chemistry, frequently utilized as bioisosteres for phenyl and pyrrole rings (1)[1]. However, the specific derivative 4,5-Diethylfuran-2-carboxylic acid (CAS: 84521-65-3) offers unique physicochemical advantages over its unsubstituted parent compound (2)[2]. The strategic placement of ethyl groups at the C4 and C5 positions introduces critical steric bulk and enhances the lipophilicity (logP) of the furan core.

From a structural biology standpoint, this modification is highly advantageous for occupying deep, hydrophobic pockets in target proteins. Recent literature highlights the efficacy of furan-2-carboxylic acid derivatives as dual inhibitors of D-dopachrome tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) (3)[3]. In these targets, the carboxylic acid moiety forms essential hydrogen bonds with Pro-1, Lys-32, and Ile-64, while the hydrophobic substitutions on the furan ring engage in critical van der Waals interactions with adjacent residues like Phe-2[3]. The 4,5-diethyl substitution perfectly exploits this structural requirement, making it a highly valuable precursor for synthesizing potent anti-inflammatory and oncology therapeutics.

Physicochemical Profiling

Understanding the physicochemical shift from the unsubstituted furan-2-carboxylic acid to the 4,5-diethyl variant is crucial for predicting pharmacokinetic behavior and optimizing synthetic workflows.

PropertyFuran-2-carboxylic acid[1]4,5-Diethylfuran-2-carboxylic acid[2]Pharmacological Implication
CAS Number 88-14-284521-65-3Identification and sourcing.
Molecular Weight 112.08 g/mol 168.19 g/mol Increased MW remains well within Lipinski's Rule of 5.
Predicted LogP ~0.6~2.5Enhanced membrane permeability and hydrophobic pocket binding.
Steric Profile Planar, unhinderedHindered at C4/C5Protects the furan ring from rapid oxidative metabolism (e.g., CYP450 epoxidation).
pKa (Carboxylic) ~3.16~3.4 (Estimated)Ethyl electron-donating groups slightly decrease acidity, improving physiological stability.

Pharmacological Application: Inhibiting the MIF-1 / D-DT Axis

MIF-1 and D-DT are homologous cytokines implicated in driving aggressive cancer proliferation and chronic inflammation. Molecules that bind to their tautomerase active sites block their biological activity[3]. When 4,5-Diethylfuran-2-carboxylic acid is conjugated to an appropriate pharmacophore amine, the resulting amide acts as a potent competitive inhibitor.

Causality of Binding: The furan oxygen acts as a hydrogen bond acceptor, while the carboxylate/amide carbonyl anchors the molecule to the catalytic Pro-1 residue[3]. The 4,5-diethyl groups shield the core and maximize entropy-driven binding in the hydrophobic cleft, preventing the cytokines from activating the CD74/CD44 receptor complex.

Pathway DEFCA 4,5-DEFCA Derivative (Dual Inhibitor) MIF MIF-1 / D-DT (Pro-inflammatory Cytokines) DEFCA->MIF Competitive Binding at Tautomerase Site Receptor CD74 / CD44 Complex (Cell Surface Receptors) MIF->Receptor Receptor Activation ERK ERK1/2 MAPK Pathway (Cell Proliferation) Receptor->ERK Phosphorylation Cascade AMPK AMPK Pathway (Cell Survival) Receptor->AMPK Kinase Activation

Caption: Mechanism of action for 4,5-DEFCA derivatives inhibiting the MIF-1/D-DT inflammatory signaling axis.

Experimental Protocol: High-Efficiency Amide Coupling

Causality Behind Reagent Selection: HATU rapidly forms a highly reactive 7-aza-HOBt ester, overcoming the steric hindrance of the substituted furan. DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring the furan core remains intact.

Self-Validating System: This protocol integrates a mandatory LC-MS checkpoint at 15 minutes. The presence of the active ester confirms reagent efficacy before introducing potentially expensive or scarce amine building blocks, guaranteeing a self-validating workflow.

Step-by-Step Methodology:
  • Preparation: Dissolve 4,5-Diethylfuran-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere to prevent moisture-induced ester hydrolysis.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol) to the solution. Stir at room temperature (20-25°C) for 15 minutes.

    • Validation Checkpoint: Aliquot 5 µL of the reaction mixture into 100 µL Methanol. Run a rapid LC-MS. Look for the [M+148]+ mass peak corresponding to the HOAt-active ester. Proceed to Step 3 only if conversion is >90%.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor completion via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (20 mL). Wash sequentially with saturated NaHCO3 (2 x 10 mL), 1M HCl (1 x 10 mL), and brine (1 x 10 mL).

    • Causality of Washes: The basic wash efficiently removes the HOAt byproduct and unreacted furan-carboxylic acid; the acidic wash protonates and removes unreacted amine and DIPEA into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol Step1 1. Carboxylic Acid Activation 4,5-DEFCA + HATU + DIPEA in DMF Step2 2. LC-MS Validation Confirm HOAt-Ester Formation Step1->Step2 Step2->Step1 <90% Conversion (Add 0.2 eq HATU) Step3 3. Amine Addition Add Pharmacophore (1.1 eq) Step2->Step3 >90% Conversion Step4 4. Liquid-Liquid Extraction EtOAc / NaHCO3 / HCl Washes Step3->Step4 Step5 5. Final Purification Flash Chromatography Step4->Step5

Caption: Self-validating synthetic workflow for 4,5-DEFCA amide coupling using HATU/DIPEA.

References

  • Title: 84521-65-3 | 4,5-Diethylfuran-2-carboxylic acid - ChemScene Source: ChemScene URL
  • Source: PubChem (National Institutes of Health)
  • Title: Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1)

Sources

Method

Advanced Application Note: Feist-Benary Synthesis and Interrupted Protocols for Furan Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Scope The [1] is a foundational organic reaction for constructing highly...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scope

The [1] is a foundational organic reaction for constructing highly substituted furan rings—a ubiquitous pharmacophore in modern drug development. Traditionally, the reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.

Recent advancements have expanded this methodology to the Interrupted Feist-Benary (IFB) reaction . By carefully controlling the reaction environment and utilizing chiral catalysts, the reaction can be halted at the hydroxydihydrofuran intermediate. This application note provides a deep dive into the mechanistic causality, substrate scope, and self-validating experimental protocols for both the classical aromatized synthesis and the modern asymmetric interrupted pathway.

Mechanistic Insights & Causality (E-E-A-T)

To optimize the Feist-Benary synthesis, one must understand the mechanistic bifurcation that dictates whether the reaction yields a fully aromatized furan or an interrupted hydroxydihydrofuran.

The Classical vs. Interrupted Pathway
  • Enolization: The reaction initiates with the deprotonation of the β-dicarbonyl compound. Causality of Base Selection: Mild bases (e.g., triethylamine, pyridine) are strictly preferred over strong alkoxides (e.g., NaOEt). Strong bases frequently trigger unwanted ester hydrolysis (saponification) or retro-Claisen cleavages in the β-dicarbonyl substrate [2].

  • C-C Bond Formation (The Divergence Point):

    • Classical Pathway: The enolate displaces the halide via an SN​2 alkylation, followed by intramolecular aldol-type cyclization.

    • Interrupted Pathway: With highly electrophilic α-halo ketones (like ethyl bromopyruvate), an aldol addition to the ketone carbonyl occurs first, followed by an intramolecular SN​2 ring closure [3].

  • Dehydration: The resulting hydroxydihydrofuran undergoes acid- or base-catalyzed dehydration to achieve aromaticity. In the IFB reaction, mild conditions and specific catalysts prevent this dehydration, preserving the chiral sp3 centers.

Reaction Pathway Visualization

FeistBenary A β-Dicarbonyl Compound + α-Halo Ketone C Nucleophilic Enolate Formation A->C B Base (e.g., Et3N, Pyridine) B->C Deprotonation D C-C Bond Formation (Aldol Addition or Alkylation) C->D E Intramolecular Cyclization (O-Alkylation or Lactolization) D->E F Hydroxydihydrofuran (Interrupted F-B Product) E->F G Dehydration (-H2O) F->G Acid/Base/Heat H Substituted Furan (Final Product) G->H

Mechanistic workflow of the Feist-Benary synthesis highlighting the interrupted intermediate.

Quantitative Data & Substrate Scope

The following table synthesizes field-proven reaction conditions and expected yields, allowing researchers to benchmark their internal processes against established literature standards [2], [3].

α-Halo Ketoneβ-Dicarbonyl CompoundBase / CatalystSolventTempYieldProduct Type
ChloroacetoneEthyl acetoacetateTriethylamine (1.2 eq)Diethyl etherReflux60–75%Substituted Furan
Diethyl 2,3-diacetylsuccinateN/A (Self-condensation)0.4 N HCl (Acidic mod)Water (MW)50 °C>80%Substituted Furan
Ethyl bromopyruvate1,3-CyclohexadioneCinchona Alkaloid (0.1 eq)DCM-78 °C85–96%Chiral Hydroxydihydrofuran
Brominated oxo esterDimedoneAmmonium acetateAq. MethanolRT>85%Substituted Furan

Validated Experimental Protocols

Protocol A: Classical Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This protocol is optimized for robust, scalable synthesis of fully aromatized furans [2].

Reagents:

  • Chloroacetone (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Diethyl Ether

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add ethyl acetoacetate (1.0 equiv) and anhydrous diethyl ether (0.5 M concentration).

  • Enolization: Add triethylamine (1.2 equiv) dropwise at room temperature. Stir for 15 minutes to ensure complete enolate formation.

  • Alkylation: Cool the flask to 0 °C using an ice bath. Slowly add chloroacetone (1.0 equiv) dropwise over 20 minutes to control the exothermic alkylation.

  • Cyclization & Dehydration: Equip the flask with a reflux condenser. Heat the mixture to reflux for 4 hours. The heat drives the dehydration of the intermediate to the thermodynamically stable furan.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with distilled water, saturated aqueous NaHCO3​ (to neutralize residual acid/amine salts), and brine.

  • Isolation: Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography.

Self-Validating Quality Control:

  • TLC Monitoring: The furan product will elute significantly faster (higher Rf​ ) than the highly polar β-dicarbonyl starting material.

  • Spectroscopy: 1H NMR validation is achieved by observing the disappearance of the active methylene protons (~3.4 ppm) and the appearance of a distinct furan ring proton (if applicable to the substitution pattern).

Protocol B: Catalytic Asymmetric Interrupted Feist-Benary (IFB) Reaction

Developed by Calter et al., this protocol utilizes a protonated cinchona alkaloid to achieve high enantiomeric excess (ee) by halting the reaction at the hydroxydihydrofuran stage [3].

Reagents:

  • Ethyl bromopyruvate (1.0 equiv)

  • 1,3-Cyclohexadione (1.5 equiv)

  • Cinchona alkaloid-pyrimidine derivative (0.1 equiv)

  • Proton sponge or tertiary amine (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Complexation: In a flame-dried Schlenk flask under nitrogen, dissolve 1,3-cyclohexadione (1.5 equiv) and the cinchona alkaloid catalyst (0.1 equiv) in anhydrous DCM.

  • Thermal Control: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: The background uncatalyzed racemic reaction is negligible at -78 °C. This strictly enforces the catalyst-bound transition state, ensuring high enantioselectivity.

  • Electrophile Addition: Add ethyl bromopyruvate (1.0 equiv) dropwise.

  • Initiation: Add a substoichiometric amount of tertiary amine (0.1 equiv). The amine generates an equivalent of HBr, protonating the alkaloid. The protonated alkaloid activates the electrophile via hydrogen-bond donation.

  • Reaction: Stir at -78 °C for 10–30 minutes until completion.

  • Quench & Purify: Quench cold with saturated NH4​Cl . Extract with DCM, concentrate, and immediately purify via flash chromatography (EtOAc/Hexanes) to prevent spontaneous dehydration.

Self-Validating Quality Control:

  • IR Spectroscopy: The presence of a strong, broad −OH stretch (~3300 cm⁻¹) confirms the reaction successfully arrested at the interrupted hydroxydihydrofuran stage.

  • Chiral HPLC: Validate enantiomeric excess (typically >90% ee) against a racemic standard synthesized using achiral triethylamine.

References

  • Feist-Benary synthesis of furan. Quimica Organica. Retrieved from:[Link] [1]

  • Calter, M. A., Phillips, R. M., & Flaschenriem, C. (2005). Catalytic, Asymmetric, "Interrupted" Feist-Bénary Reactions. Journal of the American Chemical Society, 127(42), 14566-14567. Retrieved from:[Link] [3]

Application

Application Note: Advanced Functionalization of Furan Carboxylic Acids (Furoic Acid &amp; FDCA)

The Furan-Carboxylic Acid Paradigm The transition from petrochemical-derived scaffolds to bio-renewable platform chemicals has placed furan derivatives—specifically 2-furoic acid and 2,5-furandicarboxylic acid (FDCA) —at...

Author: BenchChem Technical Support Team. Date: March 2026

The Furan-Carboxylic Acid Paradigm

The transition from petrochemical-derived scaffolds to bio-renewable platform chemicals has placed furan derivatives—specifically 2-furoic acid and 2,5-furandicarboxylic acid (FDCA) —at the forefront of modern synthetic chemistry. Structurally, the electron-rich furan ring combined with electron-withdrawing carboxylic acid groups presents unique reactivity challenges. The furan core is highly sensitive to strong acids, harsh oxidants, and elevated temperatures, which can induce unwanted ring-opening or rapid decarboxylation[1].

As a Senior Application Scientist, I have designed this guide to address the dichotomous applications of furan carboxylic acids:

  • Small Molecule Pharmaceuticals: Where 2-furoic acid is functionalized into highly specific, medicinally relevant amides (e.g., kinase inhibitors and antihypertensive analogs)[2].

  • Macromolecular Polymers: Where FDCA serves as the premier bio-based alternative to terephthalic acid (TPA) for synthesizing high-performance semi-aromatic polyamides and polyesters (like PEF)[3][4].

This application note details field-proven, causality-driven protocols that bypass traditional harsh activation methods in favor of green, high-yield functionalization strategies.

Workflow 1: Greener Amidation of 2-Furoic Acid (Pharmaceutical Scaffolds)

Mechanistic Causality

Traditional amide coupling of 2-furoic acid often relies on hazardous solvents (dichloromethane), sensitizing reagents (HBTU), or corrosive acid chlorides, resulting in a massive Process Mass Intensity (PMI)[2][5]. To circumvent this, modern protocols utilize TCFH ( N,N,N′,N′ -tetramethylchloroformamidinium hexafluorophosphate) and NMI ( N -methylimidazole).

NMI acts as both a base and a nucleophilic catalyst, reacting with TCFH to form a highly reactive N-acyl imidazolium intermediate. This allows the coupling to proceed rapidly at room temperature, protecting the furan ring from thermal degradation. Furthermore, this specific reagent combination allows for a self-validating purification step: the desired furoamide is highly hydrophobic, while the NMI-HCl and hexafluorophosphate byproducts are highly water-soluble[5].

Amidation_Workflow Furoic 2-Furoic Acid (Bio-renewable) Intermediate N-Acyl Imidazolium (Reactive Intermediate) Furoic->Intermediate Acetonitrile, RT Reagents TCFH + NMI (Activation) Reagents->Intermediate Product Furoamide Product (Crystalline) Intermediate->Product + Amine, 30-60 min Amine Amine Nucleophile (e.g., Piperazine) Amine->Product Waste Water-Soluble Byproducts (Filtrate) Product->Waste + H2O (Precipitation)

Caption: Reaction logic and phase-separation workflow for the TCFH-NMI mediated amidation of 2-furoic acid.

Step-by-Step Protocol: TCFH-NMI Coupling

Scale: ~0.89 mmol. Target: N-Boc-piperazine furoamide.

  • Reaction Assembly: In a 3-dram glass vial equipped with a magnetic stir bar, combine 2-furoic acid (0.100 g, 0.892 mmol), the target amine (e.g., N-Boc-piperazine, 0.892 mmol), and acetonitrile (1.0 mL).

  • Base Addition: Inject N -methylimidazole (NMI) (0.15 mL, 1.9 mmol) into the suspension. Causality: NMI must be added before TCFH to ensure the acid is deprotonated, preventing the formation of unreactive anhydrides.

  • Activation: Add TCFH (0.275 g, 0.981 mmol) in a single portion. Stir the reaction vigorously at room temperature (25 °C) for 30 to 60 minutes[2].

  • Phase-Separation & Isolation (Self-Validation): Add deionized water (3.0 mL) directly to the reaction mixture. The solution will immediately turn cloudy as the hydrophobic amide crashes out. Cool the vial in an ice bath for 10 minutes to maximize crystallization.

  • Filtration: Isolate the white crystals via vacuum filtration, washing with a small amount of cold water. Air-dry the product.

Self-Validating Analytical Cues
  • Visual: The immediate precipitation upon water addition confirms successful conversion, as both starting materials (in their salt forms) and coupling byproducts are water-soluble.

  • FT-IR Spectroscopy: Confirm success by observing the disappearance of the broad carboxylic acid O–H stretch (2000–3300 cm⁻¹) and the diagnostic shift of the carbonyl C=O stretch from 1680 cm⁻¹ (furoic acid) to ~1626 cm⁻¹ (amide product)[5].

Workflow 2: Enzymatic Polycondensation of FDCA (Advanced Materials)

Mechanistic Causality

Synthesizing polyamides directly from 2,5-furandicarboxylic acid (FDCA) via traditional Solid-State Polymerization (SSP) requires temperatures exceeding 280 °C. At these temperatures, the furan ring undergoes severe decarboxylation, releasing CO₂ and truncating the polymer chains, which drastically reduces the molecular weight and thermal stability of the resulting plastic[6].

To solve this, the carboxylic acid groups are first esterified to form Dimethyl 2,5-furandicarboxylate (DMFDCA) . This allows for a low-temperature enzymatic polycondensation using Candida antarctica lipase B (CALB). The enzyme specifically catalyzes the amidation of the ester at 90 °C, completely bypassing the thermal degradation threshold of the furan ring[3].

FDCA_Polymerization FDCA 2,5-Furandicarboxylic Acid (FDCA) Esterification Esterification (Methanol, H+) FDCA->Esterification Avoids high-temp decarboxylation DMFDCA Dimethyl 2,5-Furandicarboxylate (DMFDCA) Esterification->DMFDCA Polyamide Semi-Aromatic Polyamide (High MW) DMFDCA->Polyamide Polycondensation Enzyme CALB Enzyme + 4Å MS (Toluene, 90°C) Enzyme->Polyamide Diamine Aliphatic Diamine (e.g., 1,8-Octanediamine) Diamine->Polyamide

Caption: Enzymatic polycondensation pathway of FDCA derivatives to synthesize semi-aromatic polyamides.

Step-by-Step Protocol: CALB-Catalyzed Polymerization

Scale: 2.715 mmol. Target: FDCA-based semi-aromatic polyamide.

  • Preparation: Pre-dry Novozym 435 (immobilized CALB) under vacuum. Activate 4Å molecular sieves at 300 °C overnight. Causality: The sieves are critical; they sequester the methanol byproduct generated during polycondensation, driving the equilibrium toward high-molecular-weight polymer formation[3].

  • Reaction Assembly: In a nitrogen-purged 25 mL round-bottom flask, add DMFDCA (0.500 g, 2.715 mmol), an aliphatic diamine such as 1,8-octanediamine (0.392 g, 2.715 mmol), and anhydrous toluene (500 wt% relative to monomers).

  • Catalyst Addition: Add the pre-dried N435 enzyme (20 wt%) and the activated 4Å molecular sieves (200 wt%). Seal the flask tightly.

  • Polymerization: Submerge the flask in an oil bath pre-heated to 90 °C. Stir magnetically for 72 hours[3].

  • Isolation: Terminate the reaction by adding ~15 mL of formic acid to dissolve the newly formed polyamide. Filter the mixture to remove the immobilized enzyme and molecular sieves. Precipitate the polymer by dropping the filtrate into cold methanol, then dry under vacuum.

Self-Validating Analytical Cues
  • Visual/Physical: The reaction mixture will exhibit a significant increase in viscosity over the 72-hour period.

  • SEC (Size Exclusion Chromatography): Successful polycondensation is validated by weight-average molecular weights ( Mw​ ) reaching up to 100,000 g/mol [3].

  • NMR Validation: The integration of the furan ring protons (singlet at ~7.2 ppm in DMSO- d6​ ) relative to the aliphatic chain protons will confirm the stoichiometric incorporation of the furan core without decarboxylation defects[6].

Quantitative Data Presentation: Green Metrics & Efficiency

To highlight the superiority of these modern functionalization protocols, the table below summarizes the yield and environmental impact (Process Mass Intensity, PMI) compared to legacy methods[2][5][6][7].

Functionalization MethodTarget ProductCatalyst / ReagentReaction Temp (°C)Yield / ConversionGreen Metric (PMI)*
Legacy Amidation (Lit.) Furoamide (2a)HBTU / DCM25~65%4000
Green Amidation (Protocol 1) Furoamide (2a)TCFH-NMI / ACN2588%32
Direct Polycondensation PA10T/10FNone (SSP)>280VariableHigh Decarboxylation
Enzymatic Polycondensation Semi-Aromatic PACALB / Toluene90>90%High Atom Economy

*PMI (Process Mass Intensity) calculates the total mass of materials used to produce a specified mass of product. A lower number indicates a significantly greener and more efficient process.

References

  • Baldwin, O. W. M., Conrad-Marut, L. H., Beutner, G. L., & Vosburg, D. A. (2022). "Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course." Journal of Chemical Education, 99(11), 3747–3751. URL:[Link]

  • Jiang, Y., et al. (2016). "Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides." RSC Advances, 6, 86828-86836. URL:[Link]

  • Cao, M., et al. (2017). "Synthesis of 2,5-furandicarboxylic acid-based heat-resistant polyamides under existing industrialization process." Macromolecular Research, 25(7), 1-8. URL:[Link]

  • Guidotti, B., et al. (2024). "Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers." Green Chemistry, 26, 6384-6415. URL:[Link]

Sources

Method

Application Note: Quality-by-Design (QbD) HPLC Method Development and Validation for 4,5-Diethylfuran-2-carboxylic Acid

Introduction 4,5-Diethylfuran-2-carboxylic acid (CAS: 84521-65-3) is a highly versatile heterocyclic building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced bio-based materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,5-Diethylfuran-2-carboxylic acid (CAS: 84521-65-3) is a highly versatile heterocyclic building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced bio-based materials[1]. Accurate and reproducible quantification of this compound is critical during process chemistry optimization and final product quality control. However, furan-carboxylic acids present unique chromatographic challenges due to the highly polar carboxylic moiety juxtaposed with the lipophilic nature of the substituted furan ring.

This application note provides a comprehensive, causality-driven guide to developing and validating a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is structured around the Quality-by-Design (QbD) principles and strictly adheres to the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Physicochemical Profiling and Method Rationale

Expert method development requires moving beyond trial-and-error by establishing a deep understanding of the analyte's physicochemical properties. Every chromatographic parameter chosen in this protocol is dictated by the molecular structure of 4,5-Diethylfuran-2-carboxylic acid.

  • Ionization and Mobile Phase pH (The Causality of Peak Shape): 4,5-Diethylfuran-2-carboxylic acid possesses a carboxylic acid functional group with an estimated pKa of approximately 3.0. If the mobile phase pH is maintained near this pKa, the analyte exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) states. This dual-state presence causes severe peak tailing, split peaks, and irreproducible retention times. To force the molecule into a single, unionized state, the mobile phase pH must be maintained at least 1.5 units below the pKa[3]. Therefore, 0.1% Formic Acid (pH ~2.7) or 0.1% Phosphoric Acid is employed as the aqueous modifier.

  • Hydrophobicity and Stationary Phase: The addition of two ethyl groups at the 4 and 5 positions of the furan ring significantly increases the molecule's lipophilicity compared to unsubstituted furan-2-carboxylic acid. A standard, fully end-capped C18 stationary phase provides optimal hydrophobic interactions. End-capping is critical here; unreacted silanol groups on the silica support can interact with the polar carboxylic moiety, causing secondary retention mechanisms and tailing.

  • Detection Wavelength: The conjugated π -system of the furan ring, coupled with the electron-withdrawing carbonyl group, provides strong UV absorbance. The optimal detection wavelength is set at 254 nm, which maximizes the signal-to-noise ratio while minimizing baseline drift from organic solvent gradients[3].

Experimental Protocols

Chromatographic Conditions

To ensure a self-validating system, this method requires passing System Suitability Testing (SST) prior to any sample analysis.

Table 1: Optimized RP-HPLC Method Parameters

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (End-capped)Provides high theoretical plates and eliminates silanol-driven peak tailing.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterSuppresses ionization of the carboxylic acid group (pH < pKa)[3].
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than methanol.
Gradient Program 0-2 min: 10% B2-10 min: 10% 80% B10-12 min: 80% B12.1-15 min: 10% BGradient elution ensures sharp peaks and washes out highly retained hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and prevents retention time drift due to ambient temperature fluctuations.
Detection UV/PDA at 254 nmTargets the conjugated furan ring absorption maximum.
Injection Vol. 10 µLPrevents volume overload while maintaining excellent sensitivity.
Step-by-Step Sample Preparation

Trustworthiness in analytical chemistry begins with meticulous sample handling. Volumetric accuracy is paramount.

  • Diluent Preparation: Prepare a mixture of Ultrapure Water and Acetonitrile (50:50, v/v). Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4,5-Diethylfuran-2-carboxylic acid reference standard[1] into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection. Discard the first 1 mL of filtrate to account for potential membrane adsorption.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard Solution (100 µg/mL) in five replicates. The system is only validated for use if:

  • Retention Time %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor (USP): 1.5

  • Theoretical Plates (N): 3000

Method Validation Workflow (ICH Q2(R2))

The method was validated following the updated ICH Q2(R2) framework. This guideline emphasizes a lifecycle approach, ensuring the analytical procedure is scientifically sound, reproducible, and fit for its intended purpose throughout drug development and manufacturing[2],[4].

Validation_Lifecycle ATP 1. Analytical Target Profile (ATP) Define assay goals & performance criteria Risk 2. Physicochemical Risk Assessment pKa, LogP, and Solubility Profiling ATP->Risk Dev 3. Method Development (QbD) Stationary phase & pH optimization Risk->Dev Val 4. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision Dev->Val Life 5. Lifecycle Management System Suitability & Routine Monitoring Val->Life

QbD-driven HPLC method development and ICH Q2(R2) validation lifecycle.

Validation Metrics Summary

The following table summarizes the quantitative validation data required to prove the method's reliability under ICH Q2(R2) standards[2].

Table 2: ICH Q2(R2) Validation Results (Representative Data)

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative Result
Specificity No interference at analyte RT; Peak purity angle < thresholdPass (No co-eluting degradants observed)
Linearity & Range R2≥0.999 over 80% to 120% of target concentration R2=0.9998 (Range: 10 - 150 µg/mL)
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 concentration levels99.4% - 100.8%
Repeatability %RSD 2.0% for 6 replicate preparations%RSD = 0.85%
Intermediate Precision %RSD 2.0% (Different analyst, different day)%RSD = 1.15%
Robustness Deliberate variations in flow ( ± 0.1 mL/min), Temp ( ± 2°C)Pass (SST criteria maintained)

Troubleshooting Guide

Even robust methods can experience routine operational failures. Apply these causality-driven solutions to restore system integrity:

  • Symptom: Severe Peak Tailing (Tailing Factor > 1.8)

    • Causality: The mobile phase pH has drifted upwards, causing partial ionization of the carboxylic acid, or the column end-capping has degraded, exposing active silanols.

    • Action: Remake Mobile Phase A with fresh 0.1% Formic Acid. Verify the pH is ~2.7. If the issue persists, replace the C18 column.

  • Symptom: Retention Time Drift (Earlier Elution)

    • Causality: Loss of hydrophobic stationary phase (column voiding) or an inaccurate pump proportioning valve delivering too much Acetonitrile.

    • Action: Perform a step-gradient test to verify pump proportioning accuracy. Ensure the column is properly equilibrated with at least 10 column volumes of the initial mobile phase prior to injection.

  • Symptom: Split Peaks

    • Causality: Sample solvent mismatch. If the sample is dissolved in 100% Acetonitrile, it acts as a strong localized solvent plug, pushing the analyte down the column before it can partition into the stationary phase.

    • Action: Ensure the sample diluent matches the initial gradient conditions (e.g., 50:50 Water:Acetonitrile or weaker).

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:[Link][2]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: intuitionlabs.ai URL:[Link][4]

  • 2-Furancarboxylic acid HPLC Applications - SIELC Technologies Source: sielc.com URL:[Link][3]

Sources

Application

Application Notes &amp; Protocols: High-Purity Crystallization of 4,5-Diethylfuran-2-carboxylic Acid

Introduction and Statement of Purpose 4,5-Diethylfuran-2-carboxylic acid (CAS No. 84521-65-3) is a substituted furan derivative with potential applications in medicinal chemistry and materials science. As with any high-v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Statement of Purpose

4,5-Diethylfuran-2-carboxylic acid (CAS No. 84521-65-3) is a substituted furan derivative with potential applications in medicinal chemistry and materials science. As with any high-value chemical intermediate, achieving high purity is critical for downstream applications, ensuring reproducibility in kinetic studies, and meeting stringent regulatory standards in drug development. Recrystallization is a powerful and widely-used technique for the purification of solid organic compounds.[1][2]

This document provides a detailed guide to developing a robust recrystallization protocol for 4,5-Diethylfuran-2-carboxylic acid. It moves beyond a simple list of steps to explain the underlying principles and rationale, enabling researchers to adapt and troubleshoot the procedures for optimal results. The protocols described herein are designed to be self-validating through clear purity assessment steps.

Physicochemical Profile of 4,5-Diethylfuran-2-carboxylic Acid

A thorough understanding of the compound's physical and chemical properties is the foundation of an effective purification strategy. The key parameters for 4,5-Diethylfuran-2-carboxylic acid are summarized below.

PropertyValue / ObservationSource / Rationale
CAS Number 84521-65-3
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Appearance (Expected) Off-white to light-colored solidBased on typical purity of related organic acids.
Melting Point (mp) Not experimentally reported in literature.Must be determined experimentally. The related 4,5-Dimethylthiophene-2-carboxylic acid melts at 206-211 °C[3].
Predicted logP 2.1026
Structural Features Carboxylic acid (-COOH), furan ring, two ethyl groups (-CH₂CH₃)The carboxylic acid group allows for hydrogen bonding and solubility in polar/protic solvents. The diethylfuran core provides significant non-polar character.
Storage Sealed in a dry environment at 2-8°C[4]

The Foundational Principle: Recrystallization

Recrystallization is a purification technique based on differential solubility.[2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities, which are present in a much smaller concentration, behind in the solution (mother liquor).[2][6]

An ideal recrystallization solvent should exhibit the following characteristics:

  • High solvency for the target compound at high temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or low solvency for impurities, but not matching the target compound's profile.

  • A boiling point below the melting point of the target compound to prevent "oiling out". [7]

  • It must not react with the compound being purified. [7]

  • It should be volatile enough to be easily removed from the purified crystals. [7]

Strategic Solvent Selection

Choosing the correct solvent is the most critical step in a successful recrystallization.[7] The "like dissolves like" principle is a useful starting point.[6] 4,5-Diethylfuran-2-carboxylic acid is an amphiphilic molecule: the carboxylic acid group is polar and capable of hydrogen bonding, while the diethyl-substituted furan ring is non-polar. This suggests that solvents of intermediate polarity, or mixed solvent systems, will be most effective.

Workflow for Solvent Screening

The following diagram outlines a systematic approach to identifying an appropriate solvent.

Solvent_Selection cluster_start cluster_test cluster_heat cluster_cool cluster_results start Start: Place ~20-30 mg of crude acid in a small test tube add_solvent Add candidate solvent dropwise at room temperature (~0.5 mL) start->add_solvent dissolves_cold Does it dissolve completely? add_solvent->dissolves_cold heat_tube Heat the test tube (e.g., in a warm water bath) dissolves_cold->heat_tube No bad_solvent2 Result: POOR SOLVENT (Too soluble when cold) dissolves_cold->bad_solvent2  Yes dissolves_hot Does it dissolve completely? heat_tube->dissolves_hot cool_tube Cool slowly to room temp, then in an ice bath dissolves_hot->cool_tube Yes bad_solvent1 Result: POOR SOLVENT (Insoluble at all temps) dissolves_hot->bad_solvent1 No consider_mixed Result: CONSIDER for MIXED SOLVENT SYSTEM (as the anti-solvent) dissolves_hot->consider_mixed  Yes, but very high volume needed forms_crystals Do abundant crystals form? cool_tube->forms_crystals good_solvent Result: GOOD SOLVENT (Soluble hot, insoluble cold) forms_crystals->good_solvent Yes forms_crystals->consider_mixed No, or very few crystals

Caption: A decision tree for empirical solvent screening.

Candidate Solvents

Based on the structure of 4,5-Diethylfuran-2-carboxylic acid and solubility data for related furanpropanoic acids, the following solvents are recommended for initial screening.[8][9]

SolventBoiling Point (°C)PolarityRationale & Comments
Water 100HighMay be effective due to the carboxylic acid group, especially for removing non-polar impurities. 2-Furancarboxylic acid can be recrystallized from hot water.[10]
Ethanol 78High-MediumGood general-purpose solvent for moderately polar compounds. Often used for carboxylic acids.[7]
Isopropanol 82MediumSimilar to ethanol but slightly less polar.
Ethyl Acetate 77MediumA common solvent for recrystallization; its polarity may be well-matched to the target molecule.[8]
Toluene 111LowMay be effective if impurities are highly polar. Its higher boiling point can increase solubility but requires careful handling.[7]
Heptane/Hexane 98 / 69Very LowUnlikely to be a good single solvent, but excellent candidates as anti-solvents in a mixed-solvent system.
Water / Ethanol VariableMixedA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent until turbidity appears.
Toluene / Heptane VariableMixedA good non-polar mixed-solvent system for removing polar impurities.

Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All heating and solvent handling should be performed in a certified chemical fume hood.

General Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolution Dissolve crude solid in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B if needed C 3. Crystallization Slowly cool solution to form crystals A->C if no insoluble impurities B->C D 4. Isolation Collect crystals via vacuum filtration C->D E 5. Washing Rinse crystals with ice-cold solvent D->E F 6. Drying Dry crystals to remove residual solvent E->F G 7. Analysis Assess purity via Melting Point & TLC F->G

Caption: The standard workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude 4,5-Diethylfuran-2-carboxylic acid into an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point on a hot plate. Add the minimum amount of near-boiling solvent to the Erlenmeyer flask to just dissolve the solid completely.[6] Swirl the flask after each addition.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount (1-2% of the solute's weight) of activated carbon and boil for a few minutes.

  • Hot Filtration (if carbon was added or insoluble impurities are present): Pre-heat a funnel (either a stemless glass funnel with fluted filter paper for gravity filtration or a Büchner funnel for vacuum filtration) with hot solvent. Filter the hot solution quickly to remove the carbon or other solids.[2] This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow air to be drawn through the crystals on the funnel for several minutes to partially dry them. Then, transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the solvent's boiling point.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask, as described in Protocol 1.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent or "anti-solvent" (e.g., water) dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 6 from Protocol 1. The washing solvent in step 5 should be a cold mixture of the two solvents in the same approximate ratio used for the crystallization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
No crystals form on cooling. Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, try adding a seed crystal or scratching the inside of the flask with a glass rod at the solvent line.[5]
"Oiling out" occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute. The solute is too impure (significant melting point depression).Re-heat the solution to dissolve the oil, add more solvent, and try cooling again. If it persists, a different solvent with a lower boiling point must be chosen.[7]
Low recovery of purified product. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. Crystals were washed with too much cold solvent.Ensure the flask is thoroughly cooled in an ice bath. For filtration, ensure the apparatus is pre-heated. Use only a minimal amount of ice-cold solvent for washing.
Product is still impure after one recrystallization. The chosen solvent does not effectively separate the impurity. The rate of cooling was too fast, trapping impurities.Repeat the recrystallization, perhaps using a different solvent system. Ensure the cooling process is very slow and undisturbed.

Purity Assessment

The success of the recrystallization must be validated.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare the melting point of the recrystallized product to the crude starting material.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show the product spot as a single, clean spot with a different Rf from any impurity spots, which should be concentrated in the mother liquor lane.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

  • ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF. [Link]

  • Google Patents.
  • Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • PubChem. 2,5-Furandicarboxylic acid. [Link]

  • Google Patents. WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
  • PubChem. 4,5-Dibromofuran-2-carboxylic acid. [Link]

  • ResearchGate. (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • Ohorodnik, M., et al. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry Technology and Application of Substances. [Link]

  • Wikipedia. 2,5-Furandicarboxylic acid. [Link]

  • MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

  • ResearchGate. (PDF) Solvent design for crystallization of carboxylic acids. [Link]

  • University of Richmond Blogs. Recrystallization | Organic Chemistry I Lab. [Link]

  • Recrystallization of Benzoic Acid. [Link]

  • MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

  • Jordan, A., et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Chemical Education Xchange. Recrystallization in the Organic Chemistry Laboratory. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

Sources

Method

Application Note: Advanced Coupling Strategies Using 4,5-Diethylfuran-2-carboxylic Acid in Drug Discovery

Introduction & Physicochemical Rationale Furan-2-carboxylic acid (furoic acid) derivatives are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteric replacements for metabolically labile lacton...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

Furan-2-carboxylic acid (furoic acid) derivatives are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteric replacements for metabolically labile lactones and phenyl rings[1]. However, unsubstituted furan rings can suffer from oxidative liabilities and ring-opening in vivo. The introduction of ethyl groups at the C4 and C5 positions in 4,5-Diethylfuran-2-carboxylic acid [2] provides critical steric shielding and enhances the lipophilicity of the pharmacophore. This makes it an exceptional building block for designing metabolically stable, target-specific ligands.

This application note details two primary synthetic workflows for this building block:

  • Amide Coupling: Constructing robust furan-2-carboxamides[3].

  • Decarboxylative Cross-Coupling: Leveraging the carboxylic acid as a traceless directing group to forge metabolically stable carbon-carbon (C-C) bonds[4][5].

Physicochemical Profiling

Understanding the electronic and steric nature of the 4,5-diethyl substitution is crucial for optimizing reaction conditions. The electron-donating nature of the alkyl groups increases the electron density of the furan ring. This slightly reduces the acidity of the carboxylic acid compared to unsubstituted furoic acid, necessitating highly efficient activation reagents to drive coupling reactions[6].

Table 1: Physicochemical Properties & Mechanistic Impact

PropertyValue / CharacteristicMechanistic Implication in Coupling
Chemical Formula C9H12O3[2]Provides a low molecular weight (168.19 g/mol ) fragment suitable for Lead-Oriented Synthesis.
Steric Hindrance High (C4/C5 Ethyls)Shields the furan oxygen, preventing off-target coordination, but requires highly active coupling reagents (e.g., HATU)[6].
Electronic Effect Electron-Rich CoreStabilizes radical intermediates during decarboxylation[5], facilitating photoredox cross-coupling.
Lipophilicity Enhanced vs. Furoic AcidImproves cell permeability when incorporated into drug candidates[1].

Workflow 1: High-Efficiency Amide Coupling

Amide bond formation remains the most frequently executed reaction in medicinal chemistry[3]. For sterically encumbered or electron-rich substrates like 4,5-diethylfuran-2-carboxylic acid, uronium-based coupling agents such as HATU are superior to standard carbodiimides (EDC/DCC)[7]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis and minimizes side reactions[6].

AmideCoupling A 4,5-Diethylfuran- 2-carboxylic acid B HATU / DIPEA Activation A->B Base C HOAt Active Ester Intermediate B->C -H+ E Furan-2-carboxamide Target C->E Amine Addition D Primary/Secondary Amine D->E Nucleophilic Attack

Caption: HATU-mediated amide coupling pathway for 4,5-Diethylfuran-2-carboxylic acid.

Protocol 1: Synthesis of 4,5-Diethylfuran-2-carboxamides

Expertise & Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile against the HOAt active ester, ensuring high fidelity in the desired amide formation.

  • Activation: Dissolve 4,5-Diethylfuran-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature under an inert atmosphere.

  • Ester Formation: Add HATU (1.1 equiv) in one portion. The reaction mixture will typically turn pale yellow as the active ester forms[6]. Stir for 15–20 minutes.

  • Aminolysis: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash successively with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Workflow 2: Decarboxylative Cross-Coupling (C-C Bond Formation)

While amide bonds are ubiquitous, they can be susceptible to enzymatic cleavage in vivo. Recent advances in drug discovery have focused on "hacking" the amide coupling paradigm by converting carboxylic acids directly into highly stable C-C bonds[4]. Decarboxylative cross-coupling (DCC) utilizes the carboxylic acid as a radical precursor[5][8]. The 4,5-diethyl groups stabilize the transient furan radical intermediate via hyperconjugation, making this substrate highly amenable to photoredox/nickel dual catalysis.

Decarboxylative A 4,5-Diethylfuran- 2-carboxylic acid B Photocatalyst (Ir) + Blue Light A->B Deprotonation C Carboxyl Radical Intermediate B->C SET Oxidation D Furan Radical (-CO2) C->D Decarboxylation F C-C Cross-Coupled Product D->F Radical Capture E Ni-Catalytic Cycle + Aryl Halide E->F Reductive Elimination

Caption: Metallaphotoredox decarboxylative cross-coupling catalytic cycle.

Protocol 2: Photoredox/Ni Dual-Catalyzed Arylation

Expertise & Causality Note: The iridium photocatalyst acts as a single-electron oxidant, converting the deprotonated furoate into a carboxyl radical, which rapidly extrudes CO2 to form a nucleophilic furan radical[5]. The nickel catalyst simultaneously activates the aryl halide, allowing the two cycles to merge and form the C-C bond.

  • Preparation: In a flame-dried vial equipped with a stir bar, combine 4,5-Diethylfuran-2-carboxylic acid (1.5 equiv), aryl halide (1.0 equiv, 0.2 mmol), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%), NiCl2·glyme (5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%).

  • Solvent & Base: Transfer the vial to a glovebox. Add anhydrous DMSO (0.1 M) and Cs2CO3 (2.0 equiv). Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox and irradiate with a 450 nm blue LED lamp at room temperature for 24 hours. A cooling fan MUST be used to maintain the temperature below 30 °C to prevent thermal degradation of the active nickel species.

  • Workup: Quench the reaction by exposing it to air. Dilute with diethyl ether and wash with water (3x) to remove DMSO and inorganic salts.

  • Purification: Concentrate the organic phase and purify the resulting 2-aryl-4,5-diethylfuran via silica gel chromatography.

Data Presentation & Reaction Optimization

The following table summarizes expected yields and optimization parameters based on analogous furan-2-carboxylic acid coupling studies[9][10].

Table 2: Reaction Optimization Parameters & Expected Outcomes

Reaction TypeReagent/Catalyst ChoiceKey Optimization VariableExpected Yield RangeCommon Troubleshooting
Amide Coupling HATU / DIPEA[6]Amine Nucleophilicity75% - 95%If yield is low with hindered amines, increase temperature to 45 °C or switch to HOAt/DIC.
Amide Coupling EDC / HOBt[7]Solvent (DMF vs DCM)60% - 80%Slower reaction times compared to HATU; requires 12-24h for completion.
Decarboxylative C-C Ir(III) / Ni(II) Dual[5]Light Intensity / Temp55% - 85%Catalyst bleaching (color loss) indicates oxygen contamination; ensure rigorous degassing.
Decarboxylative C-C Pd-Catalyzed (Thermal)[9]Base (Ag2CO3 vs Cs2CO3)40% - 70%High temperatures (120 °C+) required; protodecarboxylation is a major competing side reaction[8].

References

  • National Institutes of Health (PMC) - Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available at:[Link]

  • HepatoChem - Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering - High-Value Biomass-Derived 2,5-Furandicarboxylic Acid Derivatives Obtained by a Double Decarboxylative Cross-Coupling. Available at:[Link]

  • National Institutes of Health (PMC) - Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC) - SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. Available at: [Link]

  • ResearchGate - New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Available at:[Link]

  • Wikipedia - Decarboxylative cross-coupling. Available at:[Link]

  • Organic Letters (ACS) - Amine Activation: Synthesis of N-(Hetero)arylamides from Isothioureas and Carboxylic Acids. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Synthesis of 4,5-Diethylfuran-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of substituted furanic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of substituted furanic building blocks. 4,5-Diethylfuran-2-carboxylic acid is a highly valuable intermediate, but its synthesis is often plagued by poor regioselectivity, over-oxidation, and isolation losses.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the chemical causality behind common experimental failures and provide self-validating, field-proven protocols to ensure maximum yield and scientific integrity.

Synthetic Workflows & Mechanistic Pathways

Before troubleshooting, it is critical to understand the primary synthetic routes available for 4,5-diethylfuran-2-carboxylic acid. The two most robust approaches are the oxidation of 4,5-diethylfurfural and the direct C-H carboxylation of 2,3-diethylfuran .

G A 2,3-Diethylfuran B 4,5-Diethylfurfural A->B Vilsmeier-Haack (Formylation) C 4,5-Diethylfuran- 2-carboxylic acid A->C n-BuLi / CO2 (Direct Carboxylation) B->C Pinnick Oxidation or AuPd/O2

Synthetic pathways to 4,5-Diethylfuran-2-carboxylic acid via oxidation or direct carboxylation.

Troubleshooting Guides & FAQs

FAQ 1: Why is my yield capped at ~45% when oxidizing 4,5-diethylfurfural with sodium hydroxide?

The Causality: If you are using sodium hydroxide (NaOH) to convert the aldehyde to the carboxylic acid, you are inadvertently performing a Cannizzaro disproportionation[1]. Because furfurals lack an alpha-hydrogen, the base induces a disproportionation of two aldehyde molecules: one is oxidized to the desired 4,5-diethylfuran-2-carboxylic acid, while the other is obligatorily reduced to 4,5-diethylfurfuryl alcohol[1]. Therefore, your maximum theoretical yield is mathematically capped at 50%[1].

The Solution: Abandon the Cannizzaro route. Instead, utilize a Pinnick Oxidation [2] or a Catalytic Aerobic Oxidation (e.g., using AuPd/Mg(OH)₂ and O₂)[3]. The Pinnick oxidation is highly chemoselective for aldehydes and tolerates the electron-rich furan ring without causing oxidative ring-opening[2].

Self-Validating Protocol: Pinnick Oxidation of 4,5-Diethylfurfural Mechanism: Chlorous acid ( HClO2​ ) selectively oxidizes the aldehyde through a six-membered transition state[2].

  • Solvent System: Dissolve 10 mmol of 4,5-diethylfurfural in 40 mL of a t-butanol/water mixture (4:1 v/v). Causality: t-butanol prevents esterification side-reactions.

  • Scavenger Addition: Add 30 mmol of 2-methyl-2-butene. Causality: The oxidation generates hypochlorous acid (HOCl) as a byproduct. If left unquenched, HOCl will electrophilically chlorinate the electron-rich furan ring. 2-methyl-2-butene acts as a sacrificial alkene to scavenge HOCl.

  • Buffering: Add 15 mmol of NaH2​PO4​ to buffer the solution to pH 3–5. Causality: The active oxidant, chlorous acid, is only generated in this specific mildly acidic window.

  • Oxidation: Cool the mixture to 0 °C and add 15 mmol of sodium chlorite ( NaClO2​ ) portion-wise. Stir for 4 hours, allowing it to warm to room temperature.

  • Workup: Remove t-butanol under reduced pressure, acidify the aqueous layer to pH 2, and extract with ethyl acetate.

FAQ 2: I am attempting direct C-H carboxylation of 2,3-diethylfuran with CO₂, but I am getting poor conversion and regioisomers. How can I fix this?

The Causality: Direct C-H carboxylation is highly atom-economical but relies heavily on the thermodynamics of the deprotonation step[4]. If you use a weak base, the C-H bond is not fully activated. If you use n-butyllithium (n-BuLi) at temperatures above -40 °C, the localized carbanion can undergo ring-opening or non-specific lithiation, leading to a mixture of regioisomers.

The Solution: Perform a strictly temperature-controlled directed ortho-lithiation. The oxygen atom in the furan ring acts as a directing group, making the adjacent alpha-proton (C5) the most acidic.

Self-Validating Protocol: Direct Carboxylation via n-BuLi

  • Lithiation: Dissolve 10 mmol of 2,3-diethylfuran in 30 mL of anhydrous THF under a strict argon atmosphere. Cool the flask to exactly -78 °C using a dry ice/acetone bath.

  • Base Addition: Add 11 mmol of n-BuLi (typically 1.6 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 1 hour. Causality: The ultra-low temperature kinetically traps the lithium at the C5 position, preventing thermodynamic equilibration to other ring positions.

  • Carboxylation: Vigorously bubble anhydrous CO₂ gas (passed through a Drierite column) into the solution for 30 minutes. Causality: Moisture in the CO₂ gas will immediately quench the organolithium intermediate back to the starting material.

  • Quenching: Quench the reaction with 1M HCl until the pH reaches 2, then proceed to extraction.

FAQ 3: My TLC shows complete conversion, but my isolated yield after aqueous extraction is extremely low. Where is my product?

The Causality: Furoic acid derivatives, particularly those with low molecular weight alkyl substitutions, are highly soluble in water due to hydrogen bonding. If you attempt to extract the product from an aqueous layer at a neutral or basic pH, the molecule exists as a carboxylate salt (e.g., sodium 4,5-diethylfuran-2-carboxylate) and will never partition into the organic phase.

The Solution: You must force the equilibrium toward the protonated, lipophilic free acid and alter the dielectric constant of the aqueous phase.

  • Acidification: Chill the aqueous mixture to 0 °C and acidify to pH 1–2 using concentrated HCl.

  • Salting Out: Saturate the aqueous layer with solid NaCl until no more dissolves. Causality: The high ionic strength of the brine drastically reduces the solubility of the organic acid in the aqueous phase (the "salting-out" effect).

  • Extraction: Extract with a highly polar organic solvent like ethyl acetate or use a continuous liquid-liquid extractor for 12 hours if emulsion occurs.

Troubleshooting Logic Tree

Troubleshooting Start Low Yield of 4,5-Diethylfuran- 2-carboxylic acid? Q1 Using Cannizzaro Reaction? Start->Q1 S1 Switch to Pinnick or Catalytic Aerobic Oxidation Q1->S1 Yes Q2 Using Direct Carboxylation? Q1->Q2 No S2 Ensure strict -78°C & use dry CO2 Q2->S2 Yes Q3 Product lost during aqueous workup? Q2->Q3 No S3 Acidify to pH 1, saturate with NaCl, extract with EtOAc Q3->S3 Yes

Troubleshooting logic tree for identifying and resolving low yield issues in furoic acid synthesis.

Quantitative Yield Comparison by Methodology

To aid in selecting the appropriate synthetic route for your scale and resources, consult the comparative data below:

Synthetic MethodPrimary ReagentsMax Theoretical YieldTypical Isolated YieldCausality of Yield Loss / Limitations
Cannizzaro Disproportionation NaOH, H₂O50%40–45%Obligatory reduction of 50% of the aldehyde substrate to the corresponding alcohol[1].
Pinnick Oxidation NaClO₂, 2-methyl-2-butene100%85–95%Minor losses during aqueous extraction; highly chemoselective[2].
Catalytic Aerobic Oxidation AuPd/Mg(OH)₂, O₂100%75–90%Requires specialized heterogeneous catalysts and pressurized oxygen reactors[3].
Direct Carboxylation n-BuLi, CO₂100%70–85%Moisture contamination of CO₂; poor temperature control leading to regioisomers[4].

References

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study ResearchGate[Link]

  • C-H carboxylation of aromatic compounds via CO2 fixation ResearchGate[Link]

  • Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide ACS Sustainable Chemistry & Engineering[Link]

  • The Controlled Catalytic Oxidation of Furfural to Furoic acid using AuPd/Mg(OH)2 Cardiff University - Figshare[Link]

Sources

Optimization

Technical Support Center: Purification of 4,5-Diethylfuran-2-carboxylic Acid Crystals

Welcome to the Technical Support Center for the isolation and purification of 4,5-diethylfuran-2-carboxylic acid (C9H12O3, MW: 168.19 g/mol )[1],[2]. This guide is engineered for scientists and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4,5-diethylfuran-2-carboxylic acid (C9H12O3, MW: 168.19 g/mol )[1],[2]. This guide is engineered for scientists and drug development professionals who require high-purity furan building blocks for downstream synthesis. Furan-2-carboxylic acid derivatives are highly susceptible to auto-oxidation and co-crystallization with structurally similar intermediates[3]. This guide provides field-proven, self-validating protocols to troubleshoot and systematically eliminate these impurities.

Section 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical properties of the impurities you are trying to remove. The table below summarizes the quantitative data for common impurities associated with furan-2-carboxylic acid synthesis and their targeted removal strategies[4],[5].

Impurity ClassExample CompoundMolecular Weight ( g/mol )pKaPrimary OriginTargeted Removal Method
Target Product 4,5-Diethylfuran-2-carboxylic acid 168.19 ~3.1 N/A N/A
Neutral Organics2,3-Diethylfuran124.18N/AUnreacted starting materialAlkaline dissolution (pH > 10) & organic wash
Mono-carbonyls4,5-Diethyl-5-formylfuran-2-carboxylic acid196.19~3.0Incomplete oxidation[4]Bisulfite wash / Selective recrystallization
Polymeric FuransConjugated furan oligomers> 500VariesAcid-catalyzed polymerizationActivated carbon (Norite) adsorption[5]
Inorganic SaltsSodium bisulfate / NaCl120.06 / 58.44N/AAcidification step[5]Cold aqueous wash of final crystals
Section 2: Troubleshooting FAQs

Q: Why do my 4,5-diethylfuran-2-carboxylic acid crystals exhibit a persistent yellow or brown tint even after multiple recrystallizations? A: Furan derivatives are highly susceptible to auto-oxidation and acid-catalyzed polymerization, which generates highly conjugated, colored polymeric impurities[5]. Because these polymers can co-crystallize by intercalating into the crystal lattice, simple recrystallization often fails. Causality & Solution: You must interrupt the co-crystallization by removing the polymers before the lattice forms. Dissolve the crude crystals in an aqueous base (e.g., 1M NaOH) to form the highly soluble sodium 4,5-diethylfuran-2-carboxylate. Add activated carbon (Norite) and boil the solution[5]. The porous carbon matrix traps the high-molecular-weight polymers via van der Waals forces. Hot filtration followed by controlled acidification will yield colorless crystals.

Q: I am losing a significant amount of product during aqueous recrystallization. How can I improve the yield? A: Unlike unsubstituted 2-furoic acid, which has significant aqueous solubility (27.1 g/L)[3], the addition of two ethyl groups at the 4 and 5 positions significantly increases the molecule's lipophilicity. Consequently, its solubility in cold water is extremely low, but its solubility in boiling water is also reduced compared to the parent acid. Causality & Solution: Transition from a single-solvent aqueous system to a solvent-antisolvent system. Dissolve the acid in a minimal amount of hot ethanol (solvent), then titrate in hot water (antisolvent) until the cloud point is reached. Allow it to cool slowly to room temperature, then to 4°C. This exploits the steep solubility curve of the mixed solvent system, maximizing recovery while excluding polar impurities.

Q: How do I verify that formyl-furan impurities have been completely removed? A: Formyl impurities (e.g., unoxidized aldehydes like 5-formylfuran-2-carboxylic acid) often co-precipitate because their structural similarity allows them to substitute for the target molecule in the crystal lattice[4]. Causality & Solution: Implement a self-validating analytical checkpoint. Before final drying, dissolve a small aliquot of the crystals in methanol and add a drop of 2,4-dinitrophenylhydrazine (2,4-DNPH) reagent. A yellow/orange precipitate indicates residual aldehydes. If positive, perform a bisulfite wash (using sodium metabisulfite) during the organic extraction phase to form water-soluble aldehyde-bisulfite adducts, effectively partitioning them into the aqueous waste.

Section 3: Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction and Decolorization

This protocol leverages the pH-dependent solubility of carboxylic acids to separate them from neutral and polymeric impurities[5],[6].

Validation Checkpoint: Ensure the aqueous phase reaches pH > 10 before the organic wash to prevent partitioning the target product into the waste layer.

  • Alkaline Dissolution: Suspend 10 g of crude 4,5-diethylfuran-2-carboxylic acid in 100 mL of distilled water. Gradually add 2M NaOH with continuous stirring until the pH reaches 10-11.

    • Causality: Converts the carboxylic acid to its water-soluble sodium salt, leaving non-acidic impurities as an insoluble suspension or separate phase.

  • Organic Wash: Extract the aqueous layer with 2 x 50 mL of ethyl acetate. Discard the organic layer.

    • Causality: Removes lipophilic neutral impurities (e.g., unreacted alkylfurans).

  • Decolorization: Add 1.5 g of activated carbon (Norite) to the aqueous phase[5]. Heat to 80°C for 30 minutes with continuous stirring. Filter hot through a Celite pad to remove the carbon.

  • Controlled Acidification: Cool the filtrate to 0-5°C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 2 to 3[6].

    • Causality: Protonates the carboxylate, drastically reducing its aqueous solubility and forcing precipitation. Slow addition promotes larger, purer crystal growth rather than amorphous crashing out.

  • Isolation: Filter the precipitate under vacuum, wash with 20 mL of ice-cold water (to remove residual inorganic salts), and dry under vacuum at 40°C.

Protocol B: Solvent-Antisolvent Crystallization

Use this protocol for the final polishing of the crystals to achieve >99% purity.

  • Dissolution: Place the semi-pure crystals in a round-bottom flask. Add hot ethanol dropwise while heating at 70°C until the crystals just dissolve.

  • Antisolvent Addition: Slowly add hot distilled water (antisolvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of hot ethanol to clear the turbidity.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 4 hours.

    • Causality: Slow cooling allows the 4,5-diethylfuran-2-carboxylic acid molecules to arrange into a highly ordered crystal lattice, excluding structurally dissimilar impurities.

  • Harvesting: Filter the crystals via a Büchner funnel, wash with a minimal amount of ice-cold 1:1 ethanol/water, and dry under high vacuum.

Section 4: Process Workflows

G N1 Crude 4,5-Diethylfuran- 2-carboxylic Acid N2 Dissolve in Aqueous NaOH (pH > 10) N1->N2 N3 Organic Wash (EtOAc) Remove neutral organics N2->N3 N4 Activated Carbon (Norite) Treatment & Filtration N3->N4 N5 Acidification (HCl) to pH ~2 N4->N5 N6 Precipitation & Filtration N5->N6 N7 Solvent-Antisolvent Crystallization N6->N7 N8 Pure Crystals (>99%) N7->N8

Comprehensive workflow for the purification of 4,5-diethylfuran-2-carboxylic acid.

G N1 Alkaline Dissolution (pH > 10) N2 Aqueous Phase (Sodium Carboxylate) N1->N2 Extract N3 Organic Phase (Neutral Impurities) N1->N3 Discard N4 Activated Carbon Treatment N2->N4 N5 Acidification (pH 2) N4->N5 N6 Pure Acid Precipitate N5->N6

Mechanism of acid-base extraction for furan-2-carboxylic acid derivatives.

Sources

Troubleshooting

Technical Support Center: Stability of 4,5-Diethylfuran-2-carboxylic Acid

Welcome to the Technical Support Center. Working with substituted furans requires a deep understanding of their unique electronic properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with substituted furans requires a deep understanding of their unique electronic properties. While the furan ring is a versatile pharmacophore and synthetic building block, it is notoriously sensitive to acidic conditions.

This guide provides a mechanistic framework, troubleshooting FAQs, and validated protocols to help you manage the stability of 4,5-Diethylfuran-2-carboxylic acid during synthesis, purification, and analytical testing.

Mechanistic Deep-Dive: The Vulnerability of the Furan Core

To prevent degradation, we must first understand the causality behind it. The stability of a furan ring is dictated by the "push-pull" electronic effects of its substituents.

In 4,5-Diethylfuran-2-carboxylic acid, the carboxylic acid group at the C2 position is electron-withdrawing, which theoretically deactivates the ring and provides a degree of protection against electrophilic attack. However, the ethyl groups at the C4 and C5 positions are electron-donating via hyperconjugation. Because C5 is an alpha-carbon (adjacent to the oxygen), the ethyl group significantly stabilizes the oxocarbenium ion formed upon protonation[1].

This activation makes the C5 position highly susceptible to protonation in acidic media, which is the rate-limiting step for degradation[2]. Once protonated, ambient water acts as a nucleophile, leading to a rapid cascade of hydration and ring cleavage that typically yields reactive 1,4-dicarbonyl compounds[1].

Pathway N1 4,5-Diethylfuran-2-carboxylic acid (Intact Ring) N2 Protonation at C5 (Oxocarbenium Ion) N1->N2 [H+] (Acidic Media) Rate-Limiting Step N3 Nucleophilic Attack by H2O N2->N3 Aqueous Environment N4 Furanol Intermediate (Unstable) N3->N4 Hydration N5 Ring-Opened Product (1,4-Dicarbonyl) N4->N5 Ring Cleavage Cascade

Acid-catalyzed ring-opening mechanism of substituted furans.

Troubleshooting Desk: Frequently Asked Questions

Q1: I am observing significant degradation of my compound during reverse-phase HPLC (RP-HPLC) when using 0.1% TFA. Why is this happening, and how do I fix it? A1: This is a classic case of on-column acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. As explained above, the C5-ethyl group activates the ring toward protonation[1].

  • The Fix: Switch your mobile phase to a volatile, near-neutral buffer, such as 10 mM Ammonium Acetate (pH 5.5 - 6.5). This maintains the compound in its deprotonated carboxylate form, which is highly soluble and prevents the formation of the reactive oxocarbenium intermediate.

Q2: During the aqueous workup of a synthetic step involving strong Brønsted acids, I observe a complex mixture of linear side products and insoluble polymeric material. What is the mechanism? A2: Uncontrolled ring-opening yields 1,4-dicarbonyl compounds. These linear products are highly reactive and can undergo subsequent aldol condensations. Furthermore, under strong acidic conditions, furans suffer from uncontrolled dimerization and polymerization due to their vinylogous enol ether character[3].

  • The Fix: Implement a "reverse quench." Instead of adding water to your acidic reaction, slowly add your reaction mixture into a vigorously stirred, ice-cold saturated solution of NaHCO₃. This ensures the local pH in the aqueous phase never drops low enough to catalyze hydration.

Q3: Why does my compound degrade during lyophilization (freeze-drying) from a dilute acid solution, even though it seemed stable in solution? A3: As water sublimates during lyophilization, the concentration of the non-volatile or semi-volatile acid increases drastically. This causes the local pH in the microenvironment of the frozen cake to plummet, triggering late-stage ring cleavage. Always neutralize furan-containing solutions prior to lyophilization.

Data Analytics: Quantitative Stability Profile

To aid in experimental planning, below is the extrapolated kinetic stability profile of 4,5-Diethylfuran-2-carboxylic acid across various pH environments.

Table 1: Simulated Stability Profile of 4,5-Diethylfuran-2-carboxylic Acid (25°C)

pH LevelBuffer CompositionHalf-Life ( t1/2​ )Primary Degradation Pathway
1.0 0.1 M HCl (aq)< 2 hoursRapid ring-opening (1,4-dicarbonyl formation)
3.0 0.1% TFA (aq)~ 12 hoursAcid-catalyzed hydration & cleavage
5.5 10 mM Ammonium Acetate> 7 daysTrace dimerization / Highly stable
7.4 1X PBS> 30 daysStable (Deprotonated carboxylate form)

Validated Protocols: Stability-Indicating Assay (SIA)

To accurately determine the shelf-life or experimental stability of this compound, you must use a self-validating assay. The following protocol ensures that any observed degradation is chemically genuine and not an artifact of the analytical method.

Step 1: Preparation of the Self-Validating Matrix
  • Action: Prepare a 1 mg/mL stock of 4,5-Diethylfuran-2-carboxylic acid in HPLC-grade Acetonitrile. Spike in 0.1 mg/mL of 2-furoic acid as an Internal Standard (IS).

  • Causality: 2-furoic acid lacks the activating C4/C5 ethyl groups and is significantly more stable against acid hydrolysis. Using it as an IS validates that any signal loss in the target compound is due to chemical degradation, not autosampler degradation, injection volume errors, or mass spectrometer ionization suppression.

Step 2: Controlled Degradation Setup
  • Action: Aliquot 100 µL of the stock into 900 µL of target aqueous buffers (e.g., pH 2.0, pH 4.0, pH 7.4) housed in amber HPLC vials.

  • Causality: Amber vials prevent photo-oxidation, isolating acid-catalyzed hydrolysis as the sole experimental variable.

Step 3: Kinetic Sampling and Reverse-Quenching
  • Action: At predetermined time points (0, 1, 4, 8, 24 hours), extract a 50 µL aliquot and immediately inject it into 450 µL of a quenching buffer (100 mM Ammonium Bicarbonate, pH 8.0).

  • Causality: The degradation of furan rings is highly pH-dependent. If an acidic sample is placed directly into the autosampler, it will continue to degrade while waiting in the queue, invalidating your kinetic data. Quenching freezes the reaction at the exact time point.

Step 4: LC-UV/MS Analysis and Mass Balance Verification
  • Action: Analyze the quenched samples using a C18 column with a neutral mobile phase (e.g., 10 mM Ammonium Acetate / Acetonitrile). Calculate the molar ratio of the parent compound to the emerging 1,4-dicarbonyl peaks.

  • Causality: A self-validating protocol requires a mass balance check. If the parent peak area decreases but the degradation product peaks do not proportionally increase, the compound is likely undergoing acid-catalyzed polymerization rather than simple ring-opening[3].

References

  • Journal of the American Chemical Society (via NIH PMC) - Bro̷nsted Acid-Catalyzed Reduction of Furans[Link]

  • The Journal of Physical Chemistry A (via Scite.ai) - Acid-Catalyzed Ring Opening of Furan in Aqueous Solution[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Furan Ring Formation

Welcome to the Technical Support Center for Furan Synthesis. As drug development professionals and synthetic chemists, you know that constructing the furan heterocycle is rarely just a matter of mixing reagents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan Synthesis. As drug development professionals and synthetic chemists, you know that constructing the furan heterocycle is rarely just a matter of mixing reagents. Whether you are employing a Paal-Knorr cyclodehydration, a Feist-Bénary condensation, or a modern transition-metal-catalyzed approach, temperature is the master variable that dictates chemoselectivity, reaction kinetics, and ultimate yield.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and the thermodynamic causality behind temperature optimization.

Section 1: Thermodynamic & Kinetic Causality in Furan Synthesis (FAQ)

Q1: Why does temperature dictate the chemoselectivity and yield of furan ring closure? A1: Furan ring formation is fundamentally driven by the thermodynamic stability of aromatization. However, the kinetic barriers of the intermediate steps—specifically enolization, nucleophilic attack, and dehydration—are highly temperature-dependent. In the Paal-Knorr synthesis, the initial cyclization to form a cyclic hemiacetal (dihydrofuran-ol) is often rapid. The subsequent dehydration to achieve the aromatic furan ring, however, requires overcoming a significantly higher activation energy barrier (1[1]). Insufficient thermal energy stalls the reaction at the intermediate stage, while excessive heat promotes competitive aldol condensation or polymerization.

Q2: How do I balance dehydration kinetics with the risk of side-product formation? A2: The key is coupling your thermal input with the appropriate catalytic system to lower the activation energy. If your substrate contains heat-sensitive functional groups, you can bypass the need for high temperatures by using strong, oxophilic Lewis acids. For instance, utilizing Titanium tetrachloride ( TiCl4​ ) allows the Paal-Knorr reaction to proceed smoothly from 0 °C to room temperature (1[1]). Conversely, highly sterically hindered substrates may resist cyclization entirely at standard temperatures; these require microwave irradiation (120–150 °C) to force the necessary conformational alignment in a drastically reduced timeframe (5–15 minutes) (1[1]).

TempOptimization Start Analyze Precursor Decision Heat/Acid Sensitive? Start->Decision LowTemp Room Temp (0-25°C) Decision->LowTemp Yes (e.g., Esters) MidTemp Moderate Heat (50-80°C) Decision->MidTemp No, standard HighTemp Microwave (110-150°C) Decision->HighTemp Sterically hindered Product Aromatic Furan LowTemp->Product Chemoselective Dehydration MidTemp->Product Thermodynamic Cyclization HighTemp->Product Rapid Thermal Shock

Decision tree for optimizing reaction temperature based on substrate sensitivity.

Section 2: Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, every protocol must act as a self-validating system where the chemist can analytically confirm the success of each mechanistic step before proceeding.

Protocol A: Low-Temperature Paal-Knorr Synthesis (Room Temperature)

Causality: Using a Lewis acid or specific Brønsted acids (like TFA in CH2​Cl2​ ) lowers the activation energy for the dehydration step, allowing furan formation without thermal degradation of sensitive moieties (2[2]). Self-Validating Step: TLC monitoring tracks the disappearance of the UV-active 1,4-diketone and the appearance of a highly non-polar, UV-active furan spot, confirming successful dehydration.

  • Initiation: Dissolve the 1,4-dicarbonyl compound (1.0 mmol) in anhydrous CH2​Cl2​ (5.0 mL) under an inert argon atmosphere.

  • Thermal Control: Cool the solution to 0 °C using an ice bath to prevent exothermic spikes during catalyst addition.

  • Catalysis: Slowly add the catalyst (e.g., TiCl4​ , 1.2 mmol).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1–4 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc). A complete shift to a higher Rf​ value indicates successful cyclodehydration. If the reaction stalls at a mid-polarity spot, the cyclic hemiacetal has formed but failed to dehydrate.

  • Termination: Quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Temperature-Optimized Feist-Bénary Synthesis (50–80 °C)

Causality: The Feist-Bénary reaction requires mild heating to drive the SN​2 displacement and subsequent intramolecular aldol-type cyclization. Temperatures typically range from 50–100 °C; prolonged heating above this threshold often induces decomposition or ester hydrolysis (3[3]).

  • Enolate Formation: Combine the β-dicarbonyl compound (1.0 eq) and a mild base (e.g., pyridine, 1.2 eq) in a polar aprotic solvent like THF or DMF. Stir at room temperature for 15 minutes.

  • Alkylation: Slowly add the α-haloketone (e.g., chloroacetone, 1.0 eq) dropwise to control the initial exotherm.

  • Thermal Cyclization: Heat the mixture to an optimized temperature of 60 °C using a precisely controlled heating block. Maintain for 4–6 hours.

  • Validation Check: Monitor by LC-MS. The intermediate hydroxydihydrofuran mass ( [M+H]+ ) should transition completely to the dehydrated furan mass ( [M−H2​O+H]+ ).

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash sequentially with water and brine to remove the base hydrochloride salts.

Section 3: Quantitative Data & Temperature Optimization Profiles

To assist in selecting the optimal thermal conditions, the following table summarizes field-proven temperature ranges and their corresponding yields across various furan synthesis methodologies.

Synthesis MethodCatalyst / ReagentsSolventOptimized Temp (°C)TimeTypical Yield (%)Mechanistic Note
Paal-Knorr TiCl4​ CH2​Cl2​ 0 to 251–2 h80–95Low temp prevents polymerization of sensitive diketones.
Paal-Knorr Montmorillonite K-10Toluene110 (Reflux)3–6 h70–85Solid acid requires thermal energy for effective dehydration.
Paal-Knorr Acetic Acid (Microwave)None / AcOH120–1505–15 min>90Rapid thermal shock overcomes severe steric hindrance.
Feist-Bénary Pyridine / Et3​N THF / DMF50–804–6 h65–85Exceeding 100 °C causes ester hydrolysis and decomposition.
Pd-Catalyzed PdCl2​(CH3​CN)2​ / K2​CO3​ Dioxane8012 hUp to 9480 °C is the thermodynamic sweet spot for Pd-insertion (4[4]).

Section 4: Troubleshooting Guide (Q&A)

Q3: My Feist-Bénary reaction yields a black slurry when heated to reflux in toluene. How do I fix this? A3: A black slurry indicates severe thermal decomposition and polymerization, often exacerbated by the presence of reactive α-haloketones at high temperatures. Solution: Lower the reaction temperature to 50–60 °C and switch to a more polar solvent like THF or DMF (5[5]). The increased solvent polarity stabilizes the transition state of the SN​2 step, allowing the reaction to proceed at a lower temperature. Additionally, ensure you are using a mild base (pyridine) rather than a strong base, which can trigger side reactions.

Q4: I am trying to synthesize a furan with highly acid-sensitive protecting groups. Refluxing with p-TsOH destroys my starting material. What are my options? A4: Traditional Paal-Knorr conditions (refluxing with strong Brønsted acids) are incompatible with acid-sensitive groups. Solution: Shift the thermodynamic burden from temperature/strong acid to a highly oxophilic, mild Lewis acid at room temperature. Utilizing Sc(OTf)3​ or Iodine ( I2​ ) in acetonitrile at 25 °C can facilitate the cyclodehydration without cleaving sensitive protecting groups like Boc or silyl ethers (1[1]).

Q5: At room temperature, my Paal-Knorr reaction stalls at the cyclic hemiacetal (dihydrofuran-ol) stage. Should I just heat it? A5: Heating is one option, but if you wish to maintain a low-temperature profile to preserve stereocenters or prevent side reactions, you must improve the leaving group ability of the hydroxyl group. Solution: Add a chemical dehydrating agent such as phosphorus pentoxide ( P2​O5​ ) or an anhydride. This converts the hydroxyl group into a better leaving group, allowing the final aromatization step to proceed rapidly at room temperature.

MechanisticPathway Diketone 1,4-Diketone Open Chain Enol Enol Intermediate Nucleophilic Diketone->Enol Acid/Base Catalysis Hemiacetal Cyclic Hemiacetal Dihydrofuran-ol Enol->Hemiacetal Intramolecular Attack Furan Substituted Furan Aromatic System Hemiacetal->Furan Dehydration (Slow, Heat Required)

Mechanistic pathway of furan synthesis highlighting the temperature-dependent dehydration step.

References

  • MDPI. "Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization." 2

  • BenchChem. "Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers."5

  • BenchChem. "Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting." 1

  • MDPI. "Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters." 4

  • Alfa Chemistry. "Feist-Bénary Reaction." 3

Sources

Troubleshooting

Solving solubility issues of 4,5-Diethylfuran-2-carboxylic acid in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 4,5-Diethylfuran-2-carboxylic acid .

This molecule presents a classic formulation paradox: it possesses a polar, ionizable carboxylic acid headgroup attached to a highly lipophilic furan core heavily substituted with hydrophobic ethyl groups. Below is a comprehensive, causality-driven troubleshooting guide and self-validating protocol repository to systematically resolve its aqueous solubility issues.

Section 1: Troubleshooting Guide & FAQs

Q1: My 4,5-Diethylfuran-2-carboxylic acid crashes out of solution when diluted from a 10 mM DMSO stock into PBS (pH 7.4). Why does this happen, and how do I fix it?

  • The Causality: This is a classic "solvent shift" phenomenon coupled with micro-environmental pH depression. While the bulk PBS is at pH 7.4, the rapid introduction of the concentrated compound (which has a pKa of ~3.1, analogous to the parent 2-furoic acid ) locally depletes the buffer capacity. The un-ionized lipophilic ethyl groups force the molecule to aggregate and precipitate before it can form the soluble sodium salt.

  • The Solution: Pre-ionize the compound. Instead of dissolving the free acid in DMSO, form the sodium salt in situ by adding a stoichiometric equivalent of NaOH to your aqueous vehicle before adding the compound, or utilize a high-capacity buffer (e.g., 100 mM HEPES) during the initial dilution step to prevent the localized pH drop .

Q2: I need to dose this compound orally in rodents at 50 mg/kg, but it is completely insoluble in water. What is the most reliable vehicle?

  • The Causality: For high-dose in vivo studies, relying solely on pH adjustment is risky. The highly acidic environment of the gastric fluid (pH 1–2) will immediately protonate the carboxylic acid, precipitating the free acid in the stomach and leading to erratic, sub-therapeutic absorption.

  • The Solution: Employ an inclusion complexation strategy using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic furan core and the 4,5-diethyl substituents fit perfectly into the lipophilic cavity of the cyclodextrin, shielding them from the aqueous environment. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility, even in acidic gastric conditions .

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems —meaning the success or failure of the protocol is inherently verifiable during the execution of the steps.

Protocol A: pH-Driven Solubilization (In Situ Salt Formation)
  • Mechanism: Converts the poorly soluble free acid into a highly soluble sodium salt by shifting the pH at least 2 units above the compound's pKa.

  • Weighing: Accurately weigh the required mass of 4,5-Diethylfuran-2-carboxylic acid into a glass vial.

  • Suspension: Add 80% of your final target volume of distilled water (or base buffer). The compound will float or form a cloudy suspension due to poor wettability.

  • Titration: Under continuous magnetic stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously using a micro-pH probe.

  • Self-Validation Check: As the pH crosses ~5.5 (pKa + 2), the cloudy suspension will spontaneously transition into a perfectly clear, transparent solution. This visual clearance is your absolute confirmation that complete ionization and solvation have occurred.

  • Finalization: Adjust the final pH to 7.4 using 0.1 M HCl if necessary, and top up to the final target volume with water.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation
  • Mechanism: Encapsulates the hydrophobic diethyl-furan moiety within the cyclodextrin cavity via non-covalent hydrophobic interactions, bypassing the need for pH manipulation .

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired assay buffer (e.g., PBS).

  • API Addition: Add an excess amount of 4,5-Diethylfuran-2-carboxylic acid (beyond its expected solubility limit) to the cyclodextrin solution.

  • Equilibration: Seal the vial and stir vigorously at 25°C for 24 to 48 hours to allow the inclusion complex equilibrium to be reached.

  • Self-Validation Check: Filter the equilibrated suspension through a 0.45 µm PTFE syringe filter. The filter acts as a physical barrier, removing any uncomplexed free acid. Quantifying the clear filtrate via HPLC against a standard curve self-validates the exact concentration of the solubilized Active Pharmaceutical Ingredient (API).

Section 3: Data Presentation & Formulation Matrices

Table 1: Physicochemical Profile & Solubilization Impact

ParameterValue (Estimated/Proxy)Solubilization Impact
pKa ~3.1 - 3.5Soluble at pH > 5.5 (ionized state). Highly insoluble at acidic pH.
LogP ~2.5 - 3.0High lipophilicity driven by diethyl groups; requires hydrophobic shielding.
Intrinsic Solubility < 0.1 mg/mLPoor aqueous solubility in un-ionized form; necessitates formulation intervention.

Table 2: Co-Solvent & Excipient Selection Matrix

ExcipientMechanism of ActionMax Recommended in vivo (%)Pros / Cons
DMSO Disrupts crystal lattice, solvates lipophilic groups< 5% (Systemic)Pro: High solubilizing power.Con: Toxicity, precipitation upon dilution.
PEG 400 Co-solvency, dielectric constant adjustment< 20% (Oral/IV)Pro: Good safety profile.Con: High viscosity, potential peroxide impurities.
HP-β-CD Inclusion complexation (hydrophobic cavity)< 20% (w/v)Pro: Excellent for oral/IV, prevents precipitation.Con: High mass ratio required.

Section 4: Visual Workflows & Mechanisms

Below are the logical relationships and workflows for troubleshooting 4,5-Diethylfuran-2-carboxylic acid solubility.

Workflow N1 API Precipitation Observed N2 Assess Buffer pH vs API pKa N1->N2 N3 pH < 4.0 (Unionized API) N2->N3 N4 pH > 6.0 (Ionized API) N2->N4 N5 Titrate with NaOH (Salt Formation) N3->N5 Adjust pH N6 Add Co-solvent / Surfactant N4->N6 Insufficient Solvation N7 Cyclodextrin Complexation N6->N7 Toxicity Limits Reached

Troubleshooting workflow for resolving aqueous solubility issues.

Mechanism A Free API (Hydrophobic) C Inclusion Complex A->C Encapsulation B HP-β-CD (Carrier) B->C Host Cavity

Mechanism of cyclodextrin inclusion complexation for hydrophobic APIs.

References

  • 2-Furancarboxylic acid | C5H4O3 | CID 6919 . PubChem, National Institutes of Health (NIH). Available at:[Link]

  • Solubility enhancement techniques: A comprehensive review . World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

  • Significantly improving the solubility and anti-inflammatory activity of fenofibric acid with native and methyl-substituted beta-cyclodextrins via complexation . Scientific Reports, PubMed Central (PMC). Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. Available at: [Link]

Optimization

Interpreting complex NMR signals of diethyl furan derivatives

Welcome to the Technical Support Center for NMR Spectroscopy of Heteroaromatics. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectroscopy of Heteroaromatics. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the nuanced spectral interpretation of diethyl furan derivatives.

Furan rings present unique NMR challenges due to their highly conjugated heteroaromatic nature, which induces strong anisotropic effects, complex second-order spin systems, and pervasive long-range coupling. This guide bypasses basic theory to directly address the specific structural and conformational anomalies you will encounter at the spectrometer.

Diagnostic Workflow for Furan Derivatives

NMR_Workflow Start Acquire 1D 1H NMR Spectrum CheckFuran Analyze Furan Region (6.0 - 7.5 ppm) Start->CheckFuran CheckEthyl Analyze Ethyl Region (1.1 - 2.8 ppm) Start->CheckEthyl Isomers Determine Regioisomerism via J-Coupling Constants CheckFuran->Isomers Overlap Resolve Overlapping Multiplets (Diastereotopic vs. Rotational) CheckEthyl->Overlap LongRange Identify Long-Range Coupling (4J, 5J > 0.4 Hz) Isomers->LongRange Advanced Run 2D NMR Validation (COSY, HSQC, HMBC, SELJRES) LongRange->Advanced Overlap->Advanced Final Assign Complete Structure Advanced->Final

Figure 1: Diagnostic workflow for interpreting 1D and 2D NMR spectra of diethyl furan derivatives.

Quantitative Reference Data

To establish a baseline, compare your acquired spectra against the standardized chemical shifts and coupling constants of symmetric 2,5-diethylfuran and the unsubstituted furan parent ring[1][2].

Parameter2,5-Diethylfuran (Symmetric)Unsubstituted Furan (Reference)Typical Furan Coupling ( J )
1 H NMR (Ring) 5.86 ppm (s, 2H, H3/H4)7.36 ppm (H2/H5), 6.32 ppm (H3/H4) J2,3​≈1.8 Hz, J3,4​≈3.5 Hz
1 H NMR (Ethyl) 2.61 ppm (q, 4H), 1.22 ppm (t, 6H)N/A 3JCH2−CH3​≈7.5 Hz
13 C NMR (Ring) 155.9 ppm (C2/C5), 104.1 ppm (C3/C4)142.8 ppm (C2/C5), 109.8 ppm (C3/C4) J2,4​≈0.8 Hz, J2,5​≈1.5 Hz
13 C NMR (Ethyl) 21.3 ppm (-CH 2​ -), 12.2 ppm (-CH 3​ )N/AN/A

Troubleshooting Guides & Protocols

Q: How can I definitively distinguish between 2,5-diethylfuran and asymmetric isomers like 2,3- or 3,4-diethylfuran when chemical shifts overlap?

Causality: The oxygen atom in the furan ring withdraws electron density via induction but donates it via resonance. This dual-action heavily deshields the α -protons (H2/H5, ~7.3 ppm) compared to the β -protons (H3/H4, ~6.3 ppm). Because the heteroaromatic ring geometry is rigidly planar, the spin-spin coupling constants ( J ) between these positions are highly specific and act as a structural fingerprint[2].

Self-Validating Protocol:

  • Acquire 1D 1 H NMR: Record the spectrum in CDCl 3​ at 298 K.

  • Extract Coupling Constants ( J ):

    • Symmetric: A sharp singlet around 5.86 ppm integrating to 2H indicates the molecule is symmetrically substituted at the α -positions (2,5-diethylfuran)[1].

    • Asymmetric: If two doublets are observed, calculate the J value. A J≈3.5 Hz indicates adjacent β -protons (e.g., leaving H3/H4). A J≈1.8 Hz indicates adjacent α and β protons (e.g., leaving H4/H5). A J≈1.5 Hz indicates para-like α -protons (e.g., leaving H2/H5).

  • Self-Validation via SELJRES / HMBC: To validate your 1D deduction, acquire a 2D Selective J-Resolved (SELJRES) spectrum or an HMBC spectrum[3]. In HMBC, the ethyl -CH 2​

    • protons (~2.6 ppm) will show a strong 3JCH​ correlation to the adjacent unsubstituted furan carbon, unambiguously locking the ethyl group's regio-position relative to the ring protons.
Q: Why does the ethyl -CH 2​ group in my furan derivative appear as a complex ABX 3​ multiplet instead of a clean quartet, and how do I resolve it?

Causality: A simple quartet only occurs when the two protons of the -CH 2​

  • group are magnetically equivalent. If your furan derivative contains a chiral center elsewhere in the molecule, or if bulky substituents restrict the free rotation of the ethyl group, the two protons become diastereotopic. They will couple to each other (geminal coupling, 2J≈−14 Hz) and to the methyl group ( 3J≈7.5 Hz), creating a complex, second-order splitting pattern.

Self-Validating Protocol:

  • Identify the Anomaly: Note the chemical shift range of the complex multiplet (typically 2.4 - 2.8 ppm).

  • Variable-Temperature (VT) NMR: Acquire 1 H NMR spectra at elevated temperatures (e.g., 320 K, 340 K in DMSO-d 6​ ).

  • Self-Validation Analysis:

    • Scenario A (Restricted Rotation): As thermal energy increases, the bond rotation rate exceeds the NMR timescale. The complex multiplet will coalesce into a sharp, time-averaged quartet. This validates conformational restriction.

    • Scenario B (Inherent Diastereotopicity): If the molecule contains a stable chiral center, heating will not alter the fundamental asymmetry. The multiplet will remain complex, validating that the complexity is structurally inherent.

Q: The furan ring protons in my spectrum appear as broad, unresolved humps. How can I extract accurate coupling constants from them?

Causality: Furan systems frequently exhibit long-range "zig-zag" W-pathway coupling ( 4J or 5J ) between the ring protons and the α -protons (-CH 2​ -) of the alkyl substituents[4][5]. This allylic-type coupling is typically small (0.4 - 1.0 Hz) but is entirely sufficient to broaden the main signals and obscure primary coupling constants.

Self-Validating Protocol:

  • Reprocess with Resolution Enhancement: Apply a Gaussian multiplication window function to the Free Induction Decay (FID) before Fourier transformation. This mathematically narrows the linewidths, potentially resolving the broad peak into fine doublets or triplets.

  • Homonuclear Decoupling ( 1 H- 1 H): Set up a 1D selective decoupling experiment.

  • Irradiate the Alkyl Frequency: Apply a continuous low-power saturation pulse at the exact frequency of the ethyl -CH 2​

    • group (~2.61 ppm).
  • Self-Validation: If the furan ring proton signals instantly sharpen into clean, high-resolution peaks, you have definitively validated that the broadening was caused by long-range coupling to the ethyl group, ruling out poor magnetic shimming or sample degradation.

Frequently Asked Questions (FAQs)

Q: How do solvent effects influence the chemical shifts of the ethyl groups versus the furan ring? A: Furan is a highly polarizable heteroaromatic ring. Solvents capable of hydrogen bonding or π−π stacking (like Benzene-d 6​ or Pyridine-d 5​ ) interact strongly with the furan's π -cloud and the oxygen lone pairs, causing significant anisotropic shielding or deshielding (Solvent Induced Shifts). The aliphatic ethyl groups lack these interaction sites, rendering their chemical shifts relatively solvent-independent.

Q: Can I use 13 C NMR to quickly screen for the 2,5-diethylfuran isomer in a crude mixture? A: Yes. Due to the C2​ rotational symmetry of 2,5-diethylfuran, its 13 C NMR spectrum will only display four distinct carbon signals (two for the furan ring at ~155.9 ppm and ~104.1 ppm, and two for the ethyl group at ~21.3 ppm and ~12.2 ppm)[1]. Asymmetric isomers (like 2,3-diethylfuran) lack this symmetry and will display six distinct carbon signals.

References

  • Title: Merging singlet-oxygen induced furan oxidations with organocatalysis. Synthesis of enantiopure cyclopentanones and hydrindanes Source: semanticscholar.org URL: 1

  • Title: THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE Source: cdnsciencepub.com URL: 2

  • Title: NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings Source: organicchemistrydata.org URL: 4

  • Title: Long-range Coupling in the Proton Nuclear Magnetic Resonance Spectra of Some Benzothiophen and Benzofuran Analogues Source: rsc.org URL: 5

  • Title: Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy Source: rsc.org URL: 3

Sources

Troubleshooting

Minimizing side reactions in 4,5-Diethylfuran-2-carboxylic acid esterification

Technical Support Center: 4,5-Diethylfuran-2-carboxylic acid Esterification Welcome to the technical support guide for the esterification of 4,5-Diethylfuran-2-carboxylic acid. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,5-Diethylfuran-2-carboxylic acid Esterification

Welcome to the technical support guide for the esterification of 4,5-Diethylfuran-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this and similar acid-sensitive furanic compounds. Our goal is to provide you with in-depth troubleshooting advice and detailed protocols to help you maximize your yield and purity by minimizing common side reactions.

The furan ring, particularly when substituted with electron-donating groups like the ethyl groups in our target molecule, is notoriously sensitive to acidic conditions.[1][2] This sensitivity is the primary challenge during classic acid-catalyzed esterification, often leading to undesirable side reactions such as ring-opening and polymerization.[3] This guide will explore the mechanisms behind these side reactions and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble sludge. What is happening?

A1: This is a classic sign of acid-catalyzed polymerization. The electron-donating ethyl groups on the furan ring increase its electron density, making it highly susceptible to protonation by a strong acid catalyst.[2] Once protonated, one furan molecule can act as an electrophile and attack another, initiating a chain reaction that results in the formation of dark, insoluble polymeric materials.

Core Mechanism: The process is initiated by the protonation of the furan ring, which is the rate-limiting step.[1][4][5][6] This creates a reactive electrophile that can be attacked by another furan molecule, leading to polymerization.

Mitigation Strategies:

  • Reduce Acid Strength & Concentration: Switch from strong mineral acids like sulfuric acid (H₂SO₄) to a milder catalyst such as p-toluenesulfonic acid (TsOH) or even a Lewis acid.[7][8] Use the lowest effective catalytic amount (1-5 mol%).

  • Lower the Reaction Temperature: Higher temperatures accelerate the rate of polymerization.[1] Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Consider extending the reaction time at a lower temperature instead of increasing the heat.

  • Use Anhydrous Conditions: Water can participate in side reactions and its presence can be more influential on side reactions than the nature of the acidic initiator.[9] Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

Q2: My reaction yield is low, and my crude NMR/LC-MS shows several unexpected polar byproducts instead of unreacted starting material. What are these impurities?

A2: You are likely observing the results of acid-catalyzed ring-opening of the furan moiety. This occurs when a nucleophile, typically water or the alcohol solvent, attacks the protonated furan ring.[1][4][6] This process breaks open the stable aromatic ring to form linear 1,4-dicarbonyl compounds, which are highly polar and often difficult to separate from the desired ester.[1][2]

Visualizing the Competing Reactions

The following diagram illustrates the desired esterification pathway versus the two major side reactions: polymerization and ring-opening.

G cluster_main Reaction Pathways Start 4,5-Diethylfuran- 2-carboxylic Acid Ester Desired Ester Product Start->Ester Esterification (Desired) + R'OH, [H+] Polymer Polymerization (Dark Sludge) Start->Polymer Side Reaction Excess [H+], High Temp RingOpen Ring-Opening (1,4-Dicarbonyls) Start->RingOpen Side Reaction [H+], H2O/R'OH (Nucleophile)

Caption: Competing reaction pathways in furan esterification.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: The presence of water is a key factor in the ring-opening mechanism.[1][9] Using a Dean-Stark apparatus to azeotropically remove the water formed during the esterification is highly effective.[8][10][11]

  • Choice of Alcohol: Using a large excess of the alcohol can drive the equilibrium towards the ester product, but be aware that the alcohol itself can act as the nucleophile in ring-opening.[11] Primary alcohols are generally more reactive and preferred over secondary alcohols for this reaction.[12][13]

  • Alternative, Non-Acidic Methods: If ring-opening persists, you must abandon acid catalysis. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent room-temperature alternative that completely avoids acidic conditions.[14][15]

Troubleshooting and Optimization Workflow

This flowchart provides a logical sequence for troubleshooting poor outcomes in your esterification reaction.

G Start Low Yield or Impure Product CheckColor Is the mixture dark or polymerized? Start->CheckColor CheckPurity Are there polar byproducts in NMR/LCMS? CheckColor->CheckPurity No Polymerization High Probability of Polymerization CheckColor->Polymerization Yes RingOpening High Probability of Ring-Opening CheckPurity->RingOpening Yes Equilibrium Equilibrium Issue or Slow Reaction CheckPurity->Equilibrium No (Mostly SM) Sol_Poly SOLUTION: 1. Lower Temperature 2. Use Milder Acid (e.g., TsOH) 3. Reduce Catalyst Loading Polymerization->Sol_Poly Sol_Ring SOLUTION: 1. Ensure Anhydrous Conditions (Use Dean-Stark) 2. Use Milder Acid 3. Switch to Non-Acidic Method (e.g., Steglich Esterification) RingOpening->Sol_Ring Sol_Equil SOLUTION: 1. Increase Excess of Alcohol 2. Remove Water (Dean-Stark) 3. Increase Reaction Time Equilibrium->Sol_Equil

Caption: Troubleshooting workflow for furan esterification.

Recommended Protocols & Methodologies

Protocol 1: Optimized Mild Fischer Esterification

This protocol is designed to balance reaction rate with the minimization of acid-catalyzed degradation.

Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4,5-diethylfuran-2-carboxylic acid (1.0 eq).

  • Reagents: Add the desired primary alcohol (e.g., ethanol, 10-20 eq) and an anhydrous non-polar solvent such as toluene to fill the Dean-Stark trap.[10]

  • Catalyst: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Caution: Perform this step carefully to avoid excessive foaming. Wash subsequently with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester via column chromatography on silica gel. It is advisable to use silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%) to prevent on-column degradation.[2]

ParameterRecommended ConditionRationale
Catalyst p-Toluenesulfonic Acid (TsOH)Milder than H₂SO₄, reducing the rate of polymerization and ring-opening.[7]
Catalyst Loading 2-5 mol%Sufficient for catalysis while minimizing acid-sensitive side reactions.[8]
Temperature Reflux (Toluene/Alcohol)Allows for efficient azeotropic water removal without excessive heat.
Water Removal Dean-Stark ApparatusCritically important to shift equilibrium and prevent ring-opening hydrolysis.[8][10]
Workup NaHCO₃ WashNeutralizes the acid catalyst promptly to prevent degradation during extraction.
Purification Neutralized Silica GelPrevents degradation of the acid-sensitive ester product during chromatography.[2]
Protocol 2: Steglich Esterification (Acid-Free Alternative)

This is the method of choice when Fischer esterification fails or for particularly valuable, highly sensitive substrates.[14][15]

Methodology:

  • Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 4,5-diethylfuran-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl to remove excess DMAP, followed by saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be further purified by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. Retrieved from [Link]

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Retrieved from [Link]

  • ACS Publications. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
  • SciSpace. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Retrieved from [Link]

  • MDPI. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules. Retrieved from [Link]

  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • DOKUMEN.PUB. (n.d.). Furan Polymers and their Reactions 9781119888697. Retrieved from [Link]

  • Reddit. (2018). Alternative acid for fisher esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • Google Patents. (n.d.). US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.
  • MDPI. (2024). Hept-6-en-1-yl Furan-2-carboxylate. Retrieved from [Link]

  • Difference Between. (2020). Difference Between Fischer Esterification and Steglich Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. Retrieved from [Link]

  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US20210024480A1 - Processes for preparing 2,5-furandicarboxylic acid and esters thereof.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). EP2935229B1 - Esterification of 2,5-furan-dicarboxylic acid.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

Sources

Optimization

Furan Carboxylic Acids: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Furan Carboxylic Acids (FCAs). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan Carboxylic Acids (FCAs). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven protocols and causality-based troubleshooting. Furan carboxylic acids—such as 2,5-Furandicarboxylic acid (FDCA), 2-Furoic acid, and 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)—are critical bio-based platform chemicals, but their furanic rings and carboxylic substituents make them vulnerable to specific environmental triggers.

This center will help you establish self-validating storage systems to prevent degradation, ensure batch-to-batch reproducibility, and protect your active pharmaceutical ingredients (APIs) and monomer supplies.

Mechanistic Overview of Degradation Pathways

To effectively prevent degradation, we must first understand the chemical vulnerabilities of the furan ring. The diagram below maps the causal relationships between environmental stressors and specific degradation mechanisms.

FCA_Degradation FCA Furan Carboxylic Acids (e.g., FDCA, Furoic Acid) Heat Thermal Stress (High Temp) FCA->Heat Moisture Moisture / Humidity (Hygroscopic) FCA->Moisture Light UV / Visible Light FCA->Light Base Strong Bases / Poor Solvents FCA->Base Decarb Decarboxylation (CO2 Loss) Heat->Decarb Caking Caking & Hydrolysis Moisture->Caking PhotoOx Photo-oxidation Light->PhotoOx Humins Polymerization (Humin Formation) Base->Humins

Furan carboxylic acid degradation pathways and environmental triggers.

Frequently Asked Questions (FAQs): Storage & Handling

Q: Why does my 2,5-Furandicarboxylic acid (FDCA) powder become clumped and discolored over time? A: FDCA is highly hygroscopic and light-sensitive[1]. When exposed to ambient humidity, the powder absorbs moisture, leading to severe caking. Furthermore, exposure to UV/visible light triggers photo-oxidation of the furan ring, resulting in a color shift from a white powder to off-white or dark brown[1]. Causality: Water molecules form strong hydrogen bonds with the dual carboxylic acid groups, altering the crystalline lattice. Light induces radical formation that breaks the conjugated pi-system of the furan ring. Solution: Store FDCA in amber glass vials (to block UV light) within a desiccator containing active silica gel or Drierite.

Q: Can I store furan carboxylic acids at room temperature, or do they require refrigeration? A: Most pure FCAs, such as 3-Furoic acid and FDCA, are chemically stable at room temperature under standard ambient conditions provided they are kept dry and sealed[2]. However, for highly functionalized derivatives like HMFCA, refrigeration at 4°C to -20°C under an inert atmosphere (Argon/N2) is recommended to halt slow oxidative polymerization.

Q: What happens if furan carboxylic acids are exposed to high heat during drying or storage? A: Thermal stress is a primary driver of decarboxylation. An important decomposition pathway for furan carboxylic acids is the loss of CO2[3]. Heating these compounds excessively (especially in the presence of trace catalytic impurities) strips the carboxylic groups, yielding volatile furan derivatives and drastically reducing the purity of your batch[3].

Q: Why did my HMFCA reaction mixture turn black during storage before purification? A: If HMFCA (or its precursor HMF) is stored in a highly alkaline environment or in poor solvents, it rapidly degrades into dark, insoluble polymeric networks known as humins[4]. Strong bases catalyze the decomposition of the furanic structure[4]. Always neutralize reaction mixtures or store them in stabilizing solvents (like deep eutectic solvents) if immediate purification is not possible[4].

Quantitative Data: Storage Parameters & Incompatibilities

To streamline your lab's inventory management, refer to the following validated storage matrix for common furan carboxylic acids.

CompoundIdeal Storage TempLight SensitivityMoisture SensitivityPrimary IncompatibilitiesDegradation Indicator
2,5-Furandicarboxylic Acid (FDCA) Room Temp (15-25°C)HighVery HygroscopicStrong oxidizers, strong basesWhite powder turns dark brown; Caking
2-Furoic Acid Room Temp (15-25°C)LowModerateOxidizing agents, strong alkalisSublimation (if heated); Discoloration
3-Furoic Acid Room Temp (15-25°C)LowModerateStrong oxidizing agentsLoss of assay; Odor change
HMFCA / Functionalized FCAs Refrigerated (2-8°C) or -20°CModerateHighStrong bases (humin formation)Tarry/black residue formation

(Data synthesized from chemical safety and stability profiles[1][2][4])

Troubleshooting Guide: Identifying & Resolving Degradation

Issue: Unexplained Pressure Buildup in Sealed Storage Vials

  • Diagnostic: Have the vials been exposed to elevated temperatures or trace transition metals?

  • Root Cause: Spontaneous decarboxylation releases CO2 gas[3]. This is highly dangerous in tightly sealed glass containers.

  • Resolution: Vent the vials safely in a fume hood. Discard the degraded batch. For future storage, ensure the compound is highly purified (metals removed) and stored strictly away from heat sources.

Issue: Inconsistent Yields in Downstream Polymerization (e.g., PEF synthesis)

  • Diagnostic: Check the moisture content of the FDCA monomer using Karl Fischer titration.

  • Root Cause: Because FDCA is very hygroscopic[1], absorbed water alters the stoichiometric balance required for step-growth polymerization, terminating chain growth prematurely.

  • Resolution: Pre-dry the FDCA in a vacuum oven at 60°C (well below the >300°C melting point[1] and decarboxylation threshold) for 12 hours prior to use.

Standard Operating Procedure (SOP): Self-Validating Long-Term Storage

To ensure maximum scientific integrity and prevent degradation, implement this self-validating workflow for handling furan carboxylic acids in your facility. This protocol builds a closed-loop system where the storage method inherently verifies its own success.

Protocol: Inert & Anhydrous Storage of Furan Carboxylic Acids

  • Step 1: Quality Control (QC) Baseline Verification

    • Prior to storage, verify the purity of the FCA via HPLC or 1H-NMR. Establish a baseline chromatogram/spectrum.

    • Validation check: The absence of peaks in the 6.0-6.5 ppm region (indicative of specific ring-opened or decarboxylated impurities) confirms initial purity.

  • Step 2: Desiccation & Surface Drying

    • Transfer the FCA powder into a pre-weighed, amber-glass storage vial. Record the exact mass of the vial + powder.

    • Place the open vial in a vacuum desiccator containing a color-indicating desiccant (e.g., Drierite).

    • Apply vacuum (≤ 10 mbar) for 4-6 hours at room temperature to remove surface moisture.

  • Step 3: Inert Gas Purging

    • Release the vacuum using high-purity, dry Argon gas.

    • Causality: Argon is heavier than air and effectively displaces residual oxygen, preventing oxidative degradation and humin formation[4].

  • Step 4: Sealing & Environmental Control

    • Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

    • Store the vial in a dark, temperature-controlled cabinet (for FDCA/Furoic acid) or a -20°C freezer (for unstable derivatives like HMFCA).

  • Step 5: Routine Monitoring (The Self-Validation Loop)

    • Every 6 months, re-weigh the sealed vial.

    • Causality: Because these compounds are hygroscopic[1], any mass increase directly indicates a compromised seal and moisture ingress. If mass increases, re-run HPLC/NMR to validate structural integrity before use in critical drug development or material synthesis.

References

  • Title: Production of 5-Hydroxymethyl-2-furan Carboxylic Acid Using Biobased Silver Nanoparticles in Deep Eutectic Substrate Reaction Mixtures | ACS Sustainable Chemistry & Engineering Source: acs.org URL: [Link][4]

  • Title: Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals - PMC Source: nih.gov URL: [Link][3]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 4,5-Diethylfuran-2-carboxylic acid Reduction

Introduction Welcome to the Technical Support Center for the catalytic reduction of 4,5-Diethylfuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the catalytic reduction of 4,5-Diethylfuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively reducing this substituted furan derivative. The reduction of furan-2-carboxylic acids presents a significant synthetic challenge due to the presence of two reducible functionalities: the carboxylic acid and the furan ring. Achieving high selectivity for the reduction of one group while preserving the other requires careful selection of catalysts, reagents, and reaction conditions.

This document provides a structured, question-and-answer-based approach to troubleshoot common experimental issues, offering field-proven insights and detailed protocols grounded in established chemical principles. While literature specifically detailing the reduction of 4,5-diethylfuran-2-carboxylic acid is limited, the principles and methodologies outlined here are derived from extensive studies on analogous furan-2-carboxylic acid systems and provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and challenges encountered during the reduction of 4,5-Diethylfuran-2-carboxylic acid, providing explanations for the underlying chemistry and actionable solutions.

Q1: I want to selectively reduce the furan ring to a tetrahydrofuran (THF) ring while keeping the carboxylic acid group intact. Which catalytic system should I use?

A1: This is a common objective, as the resulting tetrahydrofuran-2-carboxylic acid moiety is a valuable building block. The key is to choose a catalyst that preferentially hydrogenates the C=C bonds of the furan ring over the C=O bond of the carboxylic acid.

Primary Recommendation: Palladium on Carbon (Pd/C)

  • Expertise & Causality: Palladium catalysts are highly effective for the hydrogenation of aromatic and heteroaromatic rings.[1][2] The carboxylic acid group is generally resistant to hydrogenation under typical conditions used for ring saturation with Pd/C, making it the catalyst of choice for this transformation.[2] The reaction proceeds via sequential hydrogenation of the double bonds within the furan ring.[3]

  • Troubleshooting & Optimization:

    • Low Conversion: If you experience incomplete hydrogenation, consider increasing the hydrogen pressure (typically 1-50 bar), reaction temperature (start at room temperature and gradually increase to 50-80°C), or catalyst loading (typically 5-10 mol%).

    • Side Reactions: At higher temperatures, you may risk some reduction of the carboxylic acid or ring-opening. If this occurs, lower the temperature and increase the reaction time or hydrogen pressure.

    • Solvent Choice: Protic solvents like ethanol or methanol are often effective. For substrates with poor solubility, consider ethyl acetate or THF.

CatalystTypical ConditionsExpected ProductSelectivity Profile
5-10% Pd/CH₂ (1-50 bar), RT-80°C, Ethanol4,5-Diethyltetrahydrofuran-2-carboxylic acidHigh selectivity for ring hydrogenation.
5% Pt/CH₂ (1-50 bar), RT-80°C, Methanol4,5-Diethyltetrahydrofuran-2-carboxylic acidPlatinum can also be effective but may show higher activity towards ring-opening at elevated temperatures.[1][4]
Q2: My goal is the opposite: I need to reduce the carboxylic acid to a primary alcohol, (4,5-diethylfuran-2-yl)methanol, without affecting the furan ring. What are my options?

A2: Catalytic hydrogenation of a carboxylic acid to an alcohol is challenging and typically requires harsh conditions that would also reduce the furan ring. Therefore, chemical reducing agents are the preferred method for this transformation.

Primary Recommendation: Lithium Aluminum Hydride (LiAlH₄)

  • Expertise & Causality: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[5][6] It is a source of nucleophilic hydride (H⁻) which attacks the electrophilic carbonyl carbon. An excess of the reagent is required because the acidic proton of the carboxylic acid first reacts with a hydride ion to produce hydrogen gas before reduction occurs.[5] The furan ring is generally stable to these conditions.

  • Troubleshooting & Optimization:

    • Incomplete Reduction: Ensure you are using at least 1.5-2 equivalents of LiAlH₄ to account for the initial acid-base reaction. The reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether. The presence of water will quench the reagent and lead to low yields.

    • Work-up Issues: The aqueous work-up after the reduction can be challenging. A common and effective method is the Fieser work-up: for a reaction with 'x' grams of LiAlH₄, sequentially and cautiously add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water. This procedure generates a granular precipitate of aluminum salts that is easily filtered.

    • Alternative Reagents: If LiAlH₄ proves too reactive or difficult to handle, borane complexes like Borane-THF (BH₃·THF) can also be used for the selective reduction of carboxylic acids.

Q3: I am observing catalyst deactivation or "poisoning" during my furan ring hydrogenation. What is the likely cause and how can I prevent it?

A3: Catalyst poisoning is a frequent issue in the hydrogenation of heteroaromatics. The heteroatom itself can be the culprit.

  • Expertise & Causality: Furans and their derivatives are known to act as catalyst poisons, particularly for highly active platinum catalysts.[7] The oxygen heteroatom can adsorb strongly to the catalyst surface, blocking active sites required for hydrogen activation and substrate binding.[7][8] Additionally, impurities in your starting material, especially sulfur-containing compounds, are potent poisons for noble metal catalysts like Pd and Pt.[9][10] Reduced sulfur species are often the ultimate poisoning agent.[9]

  • Troubleshooting & Prevention:

    • Purify Starting Material: Ensure your 4,5-diethylfuran-2-carboxylic acid is highly pure. Recrystallization or column chromatography can remove non-volatile impurities.

    • Catalyst Choice: Palladium catalysts are often more resistant to poisoning by the furan oxygen than platinum catalysts.

    • Reaction Conditions: Running the reaction at slightly elevated temperatures can sometimes overcome mild poisoning by increasing the rate of desorption of the poisoning species from the catalyst surface.

    • Avoid Sulfur: Ensure all solvents and reagents are free of sulfur contaminants. If your starting material is derived from a process using sulfur-containing reagents (e.g., DMSO as a solvent), rigorous purification is critical.[9]

Q4: My reaction is producing a dark, tarry residue instead of the desired product. What is causing this polymerization?

A4: Furan derivatives are susceptible to acid-catalyzed polymerization. The formation of dark, insoluble materials ("humins") is a common indicator of this side reaction.[11]

  • Expertise & Causality: The furan ring can be protonated under acidic conditions, generating a reactive intermediate that can polymerize. Many catalyst supports, such as alumina (Al₂O₃) or silica-alumina, can have acidic sites on their surface.[12] Even trace acidic impurities in the starting material or solvent can initiate this process, especially at elevated temperatures.

  • Troubleshooting & Prevention:

    • Use a Neutral Support: Switch to a catalyst on a neutral support, such as activated carbon (Pd/C).

    • Neutralize the System: If you suspect acidic impurities, consider adding a small amount of a non-poisoning base, such as sodium carbonate (Na₂CO₃) or a sterically hindered amine, to the reaction mixture.

    • Control Temperature: Avoid excessively high temperatures, as this accelerates polymerization.[11] It is often better to run the reaction for a longer time at a lower temperature.

    • Inert Atmosphere: While not directly related to acid catalysis, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may also contribute to colored by-products.[11]

Visualized Workflows and Decision Guides
Catalyst Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate reduction strategy based on your desired final product.

Catalyst_Selection start What is your desired product? sub_node_1 Selective Ring Reduction (Preserve COOH) start->sub_node_1 Product A: 4,5-Diethyltetrahydrofuran- 2-carboxylic acid sub_node_2 Selective Acid Reduction (Preserve Furan Ring) start->sub_node_2 Product B: (4,5-Diethylfuran- 2-yl)methanol sub_node_3 Full Reduction (Ring and COOH) start->sub_node_3 Product C: (4,5-Diethyltetrahydrofuran- 2-yl)methanol cat_1 Primary: Pd/C Secondary: Pt/C sub_node_1->cat_1 Use Catalytic Hydrogenation cat_2 Primary: LiAlH₄ Secondary: BH₃·THF sub_node_2->cat_2 Use Chemical Hydride Reagent cat_3 Two-Step Process: 1. LiAlH₄ (Acid Reduction) 2. Pd/C (Ring Reduction) sub_node_3->cat_3 Use Sequential Reduction

Caption: Decision tree for selecting a reduction method.

Troubleshooting Workflow

Use this workflow to diagnose and resolve common issues during the reduction experiment.

Troubleshooting_Workflow start Problem Encountered issue_1 Low or No Conversion start->issue_1 issue_2 Poor Selectivity (Mixture of Products) start->issue_2 issue_3 Polymerization / Tar start->issue_3 cause_1a Catalyst Poisoning issue_1->cause_1a cause_1b Insufficient H₂ Pressure or Temperature issue_1->cause_1b cause_1c Inactive Catalyst issue_1->cause_1c cause_2a Incorrect Catalyst Choice issue_2->cause_2a cause_2b Reaction Conditions Too Harsh issue_2->cause_2b cause_3a Acidic Catalyst Support or Impurities issue_3->cause_3a cause_3b Temperature Too High issue_3->cause_3b sol_1a Solution: - Purify starting material - Switch catalyst (e.g., Pt to Pd) - Check for sulfur cause_1a->sol_1a sol_1b Solution: - Increase H₂ pressure - Gradually increase temp. cause_1b->sol_1b sol_1c Solution: - Use fresh catalyst - Ensure proper handling (e.g., not exposing pyrophoric catalysts to air) cause_1c->sol_1c sol_2a Solution: - Re-evaluate catalyst based on desired product (see decision tree) cause_2a->sol_2a sol_2b Solution: - Lower temperature - Lower H₂ pressure cause_2b->sol_2b sol_3a Solution: - Use neutral support (e.g., carbon) - Add non-poisoning base cause_3a->sol_3a sol_3b Solution: - Reduce reaction temperature cause_3b->sol_3b

Caption: Troubleshooting guide for furan reduction.

Experimental Protocols

The following protocols are provided as a starting point. Researchers must adapt them based on their specific equipment, safety procedures, and analytical observations.

Protocol 1: Selective Hydrogenation of the Furan Ring

Objective: To synthesize 4,5-Diethyltetrahydrofuran-2-carboxylic acid.

Materials:

  • 4,5-Diethylfuran-2-carboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Parr-type hydrogenator or similar high-pressure reactor

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Place a magnetic stir bar and the 10% Pd/C catalyst into the high-pressure reactor vessel.

  • Inerting: Seal the vessel and purge with an inert gas (e.g., Nitrogen) 3-5 times to remove all oxygen.

  • Substrate Addition: Under a positive pressure of inert gas, add a solution of 4,5-diethylfuran-2-carboxylic acid dissolved in ethanol. The solvent volume should be sufficient to create a stirrable slurry (e.g., 10-20 mL per gram of substrate).

  • Hydrogenation: Seal the reactor again. Purge the vessel 3-5 times with hydrogen gas, being careful not to exceed the pressure rating of the vessel.

  • Reaction: Pressurize the reactor to the desired pressure (e.g., 5 bar / 75 psi) with hydrogen. Begin vigorous stirring and heat to the desired temperature (e.g., 40°C). The reaction can be monitored by the uptake of hydrogen from the ballast tank.

  • Monitoring (Self-Validation): The reaction is complete when hydrogen uptake ceases. For confirmation, a small aliquot can be carefully depressurized, filtered, and analyzed by ¹H NMR (disappearance of vinylic furan protons) or GC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric after the reaction; do not allow the filter cake to dry completely in the air. Quench it with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Selective Reduction of the Carboxylic Acid

Objective: To synthesize (4,5-Diethylfuran-2-yl)methanol.

Materials:

  • Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 4,5-Diethylfuran-2-carboxylic acid (1.0 eq)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert gas (Nitrogen or Argon)

  • Ice bath

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Diatomaceous earth (Celite®)

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the entire apparatus is flame-dried or oven-dried to remove all moisture.

  • Reagent Preparation: Under a positive pressure of nitrogen, carefully suspend LiAlH₄ in anhydrous THF in the reaction flask. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the 4,5-diethylfuran-2-carboxylic acid in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C. Caution: The initial addition will cause gas evolution (H₂). Add slowly to control the effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If the reaction is slow, it can be gently heated to reflux until the starting material is consumed.

  • Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by quenching a small aliquot and analyzing via GC-MS.

  • Quenching / Work-up (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and slowly add the following reagents in sequence:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (Where 'x' is the number of grams of LiAlH₄ used).

  • Isolation: After the additions, stir the resulting slurry vigorously for 30 minutes at room temperature. The aluminum salts should precipitate as a fine, white solid.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude alcohol can be purified by column chromatography.

References
  • Tomishige, K., & Nakagawa, Y. (2021). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. Transactions of Tianjin University, 27(3), 165-179. [Link]

  • Lopes, A. F., et al. (2023). Main Routes of Production of High-Value-Added 2,5-Furandincarboxylic Acid Using Heterogeneous Catalytic Systems. MDPI. [Link]

  • Ashenhurst, J. (2024). Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Gunasekara, S. R., & Boruah, A. (2019). Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid. Frontiers in Chemistry. [Link]

  • Brown, W. G., Calf, G. E., & Garnett, J. L. (1967). Thiophen and Furan as Metal Catalyst Poisons. Novel Methods for the Specific and General Labelling of These Compounds with Isotopic Hydrogen. Journal of the Chemical Society D: Chemical Communications, (17), 850-851. [Link]

  • Vila, C., et al. (2025). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. [Link]

  • Li, G., et al. (2019). Transfer Hydrogenation of Biomass-Derived Furfural to 2-Methylfuran over CuZnAl Catalysts. Industrial & Engineering Chemistry Research, 58(15), 5759-5768. [Link]

  • Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1090-1095. [Link]

  • de Oliveira, A. S., et al. (2024). Heterogeneous catalytic oxidation of furfural with hydrogen peroxide over a niobia catalyst. Catalysis Science & Technology. [Link]

  • Li, H., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. RSC Advances, 13(18), 12239-12243. [Link]

  • Wang, T., et al. (2024). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Chemical Science, 15(15), 5645-5652. [Link]

  • Delatour, T., et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Food Chemistry, 303, 125406. [Link]

  • van der Klis, F., et al. (2023). Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering. [Link]

  • Barranca, A., et al. (2023). Selective furfural hydrogenolysis towards 2-methylfuran by controlled poisoning of Cu–Co catalysts with chlorine. Reaction Chemistry & Engineering, 8(3). [Link]

  • Gunashanmugam, G., & Narayanan, V. (2017). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Bioengineered, 8(5), 455-464. [Link]

  • Al-Naddaf, Q., et al. (2022). Design of Heterogeneous Catalysts for the Conversion of Furfural to C5 Derivatives: A Brief Review. Lidsen. [Link]

  • Partopur, M., & Tavan, Y. (2015). Kinetics of Homogeneous 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid with Co/Mn/Br Catalyst. Industrial & Engineering Chemistry Research, 54(32). [Link]

  • Kulesza, A. (2017). Furan ring as a surrogate for carboxy group (microreview). Chemistry of Heterocyclic Compounds, 53(6). [Link]

  • Wang, Z., et al. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. Organic & Biomolecular Chemistry. [Link]

  • Nakagawa, Y., et al. (n.d.). Selective reduction of 2-furancarboxylic acid into 5-hydroxyvaleric acid derivatives over supported platinum catalyst. Catalysis Society of Japan. [Link]

  • LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. [Link]

  • Ahammad, F. (2025). Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts. RMIT University. [Link]

  • Liu, B., et al. (2022). Highly Efficient Transfer Hydrogenation of Biomass-Derived Furfural to Furfuryl Alcohol over Mesoporous Zr-Containing Hybrids with 5-Sulfosalicylic Acid as a Ligand. Catalysts, 12(8), 844. [Link]

  • Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]

  • Sádaba, I., et al. (2012). Highly Diastereoselective Hydrogenation of Furan-2-carboxylic Acid Derivatives on Heterogeneous Catalysts. Catalysis Letters, 142(7). [Link]

  • Wiesfeld, J. J., et al. (2022). A Catalytic Strategy for Selective Production of 5-Formylfuran-2-carboxylic Acid and Furan-2,5-dicarboxylic Acid. ACS Catalysis, 12(17), 10836-10846. [Link]

  • Chemistry Stack Exchange. (2014). How does a catalytic poison reduce a catalyst's activity?. [Link]

  • Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Physical Chemistry Chemical Physics, 15(39), 17053-17063. [Link]

  • Wang, D., et al. (2020). Enhanced Catalytic Transfer Hydrogenation of Biomass-Based Furfural into 2-Methylfuran over Multifunctional Cu–Re Bimetallic Catalysts. ACS Sustainable Chemistry & Engineering, 8(45), 16916-16925. [Link]

  • Esiner, S., et al. (2013). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: Unexpected aspects of the Henkel reaction. Green Chemistry, 15(8). [Link]

  • Tomishige, K., & Nakagawa, Y. (2021). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. Transactions of Tianjin University. [Link]

  • Baner-Chakraborty, S., et al. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
  • ResearchGate. (n.d.). Hydrogenation of furan derivatives. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4,5-Diethylfuran-2-carboxylic acid

Introduction 4,5-Diethylfuran-2-carboxylic acid is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel synthetic compound, unambiguous structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,5-Diethylfuran-2-carboxylic acid is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel synthetic compound, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 4,5-Diethylfuran-2-carboxylic acid, grounded in established spectroscopic principles. We will explore the predicted chemical shifts, multiplicities, and coupling constants, explain the reasoning behind these predictions, and compare the utility of NMR with other common analytical techniques. This document is intended for researchers and professionals who require a practical and theoretical understanding of NMR data for furan derivatives.

The Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align in an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is recorded, producing an NMR spectrum. This resonance frequency, or "chemical shift" (δ), is highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure.

Key parameters obtained from an NMR experiment include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Measured in parts per million (ppm).

  • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons generating that signal.

  • Multiplicity (Splitting): Arises from spin-spin coupling between neighboring, non-equivalent nuclei. It reveals the number of adjacent protons.

  • Coupling Constant (J): The distance between peaks in a split signal, measured in Hertz (Hz). It provides information about the dihedral angle and connectivity between coupled nuclei.

Predicted ¹H NMR Spectral Analysis of 4,5-Diethylfuran-2-carboxylic acid

The structure of 4,5-Diethylfuran-2-carboxylic acid presents five distinct proton environments. The predicted spectrum is based on established data for furan systems, alkyl chains, and carboxylic acids.[1][2]

Caption: Molecular structure of 4,5-Diethylfuran-2-carboxylic acid with distinct proton environments labeled (A-F).

A. Carboxylic Acid Proton (-COOH):

  • Predicted Chemical Shift (δ): 10.0 - 13.0 ppm.

  • Multiplicity: Singlet (broad).

  • Integration: 1H.

  • Causality: The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Its chemical shift is highly dependent on solvent, concentration, and temperature, often appearing as a broad signal.[3] In deuterated solvents like D₂O, this proton will exchange with deuterium and the signal will disappear, which is a definitive test for acidic protons.[4][5]

B. Furan Ring Proton (H-3):

  • Predicted Chemical Shift (δ): ~7.1 - 7.3 ppm.

  • Multiplicity: Singlet.

  • Integration: 1H.

  • Causality: Protons on aromatic furan rings typically appear between 6.0 and 7.5 ppm.[2] The H-3 proton is deshielded by the adjacent electron-withdrawing carboxylic acid group at C-2. With no adjacent protons on the furan ring (positions 2 and 4 are substituted), it will appear as a sharp singlet.

C & E. Methylene Protons (-CH₂-):

  • Predicted Chemical Shift (δ): 2.6 - 2.9 ppm.

  • Multiplicity: Quartet (q).

  • Integration: 4H (2H for each group, likely overlapping).

  • Causality: These methylene protons are adjacent to the furan ring, which causes a downfield shift compared to a standard alkane. According to the n+1 rule, they will be split into a quartet by the three protons of the adjacent methyl group (3+1=4). The two ethyl groups at positions 4 and 5 are chemically similar, and their signals are expected to overlap.

D & F. Methyl Protons (-CH₃):

  • Predicted Chemical Shift (δ): 1.2 - 1.4 ppm.

  • Multiplicity: Triplet (t).

  • Integration: 6H (3H for each group, likely overlapping).

  • Causality: These terminal methyl groups are in a typical aliphatic environment. They are split into a triplet by the two protons of the adjacent methylene group (2+1=3).

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon environments in the molecule.

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C=OCarboxylic Acid160 - 170The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[5][6][7]
C-2Furan Ring (C-COOH)~145 - 150This quaternary carbon is attached to both the ring oxygen and the carboxylic acid, leading to a strong deshielding effect.
C-5Furan Ring (C-Et)~155 - 160Substituted furan carbons adjacent to the oxygen (α-carbons) are highly deshielded.[8][9] Alkyl substitution further increases this shift.
C-4Furan Ring (C-Et)~125 - 130Alkyl-substituted β-carbons in the furan ring appear in this region.
C-3Furan Ring (C-H)~118 - 122The β-carbon bearing a proton is typically the most shielded of the furan ring carbons in this structure.
-CH₂-Methylene20 - 25Aliphatic carbons attached to an aromatic ring.
-CH₃Methyl12 - 16Terminal aliphatic carbons in the ethyl groups.

Comparative Analysis with Other Techniques

While NMR is powerful for complete structural elucidation, it is best used in conjunction with other methods.

  • Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound (C₉H₁₂O₃ = 168.19 g/mol ). The fragmentation pattern could provide additional structural clues, such as the loss of the carboxylic acid group (-45 amu) or an ethyl group (-29 amu).

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For 4,5-Diethylfuran-2-carboxylic acid, one would expect to see a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) and a strong C=O (carbonyl) stretch around 1680-1710 cm⁻¹.[10]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated furan system would show absorbance in the UV region, typically between 250-280 nm. This confirms the presence of the chromophore but provides limited structural detail compared to NMR.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of 4,5-Diethylfuran-2-carboxylic acid prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) if needed prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent deuterium signal prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay) acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans, 2s relaxation delay) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Apply baseline correction proc2->proc3 proc4 Calibrate chemical shift to solvent or TMS (0 ppm) proc3->proc4 proc5 Integrate ¹H signals and pick peaks for ¹H and ¹³C proc4->proc5

Caption: Standard experimental workflow for acquiring ¹H and ¹³C NMR spectra.

Methodology Details:

  • Sample Preparation:

    • Solvent Choice: Chloroform-d (CDCl₃) is a common choice. However, in CDCl₃, the carboxylic acid proton signal can be very broad or difficult to observe consistently.[11] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it forms stronger hydrogen bonds, resulting in a sharper, more reliable -COOH signal at a higher chemical shift (>12 ppm).[5]

    • Concentration: A concentration of ~10-20 mM is typical to ensure good signal-to-noise while avoiding aggregation issues that can affect chemical shifts.

  • Data Acquisition:

    • Standard ¹H and proton-decoupled ¹³C experiments are usually sufficient for confirmation.

    • For unambiguous assignment, especially of the quaternary carbons, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. An HMBC spectrum would show correlations between the furan proton (H-3) and carbons C-2, C-4, and C-5, confirming their connectivity.

  • Data Processing:

    • Processing is performed using standard NMR software (e.g., MestReNova, TopSpin, VnmrJ).

    • Accurate phasing and baseline correction are critical for correct integration in the ¹H spectrum.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a comprehensive and definitive method for the structural verification of 4,5-Diethylfuran-2-carboxylic acid. By analyzing the chemical shifts, multiplicities, and integration values, one can confirm the presence of the furan core, the carboxylic acid, and the two ethyl substituents at the correct positions. The predicted spectral data in this guide serve as a benchmark for researchers working with this or structurally related compounds. When integrated with data from mass spectrometry and IR spectroscopy, a complete and unambiguous characterization of the molecule can be achieved, ensuring the integrity of subsequent research and development activities.

References

  • Gronowitz, S., Hörnfeldt, A. B., Gestblom, B., & Hoffman, R. A. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107–113.
  • Shenderovich, I. G., Tolstoy, P. M., Golubev, N. S., Smirnov, S. N., Denisov, G. S., & Limbach, H. H. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics, 19(48), 32438-32450.
  • Perlin, A. S., Cyr, N., Ritchie, R. G. S., & Parfondry, A. (1973). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 51(14), 2355-2364.
  • SpectraBase. (n.d.). Furan-2-carboxylic acid, 4-(1,4-dihydro-6-amino-5-cyano-3-methylpyrano[2,3-c]pyrazol-4-yl)phenyl ester. Wiley. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Retrieved from [Link]

  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 36(5), 805-812.
  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. Retrieved from [Link]

  • Jorgensen, W. L., et al. (2026, March 2). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry.
  • Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Semantic Scholar. Retrieved from [Link]

  • Shenderovich, I. G., et al. (2013, April 23). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol–Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(19), 7203–7214.
  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339.
  • SpectraBase. (n.d.). Furan, 2-[(4-methoxyphenyl)methyl]-. Wiley. Retrieved from [Link]

  • Reddit. (2022, August 25). Protons Carboxylic acids in 1H NMR. r/OrganicChemistry. Retrieved from [Link]

  • Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1510.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260.
  • Al-Otaibi, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 92-100.
  • LibreTexts Chemistry. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2021). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. RSC Advances, 11(53), 33363–33372.
  • Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer.
  • Egorov, M. P., et al. (2014). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2014(5), 147-155.
  • PubChem. (n.d.). 4,5-dimethylfuran-2-carboxylic acid. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Lindup, W. E., et al. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology, 48(6), 635–640.
  • Belboukhari, N., et al. (2008). Synthesis and Characterization of Some Derivatives of 4,5-Dimethyl-A4-N-aryl-N-ethylimidazoline-2-thione. Asian Journal of Chemistry, 20(4), 2491-2496.

Sources

Comparative

Comparative Guide: 4,5-Diethylfuran-2-carboxylic Acid vs. 2-Furoic Acid in Drug Development

As drug development professionals push the boundaries of target affinity and pharmacokinetic optimization, the selection of heterocyclic building blocks becomes a critical determinant of clinical success. Furan-2-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of target affinity and pharmacokinetic optimization, the selection of heterocyclic building blocks becomes a critical determinant of clinical success. Furan-2-carboxylic acids are foundational scaffolds in medicinal chemistry, utilized in blockbuster active pharmaceutical ingredients (APIs) ranging from antihypertensives (e.g., Prazosin) to advanced corticosteroids[1][2].

However, unsubstituted furan rings carry inherent metabolic liabilities. This guide provides an objective, data-driven comparison between the classic 2-furoic acid and its sterically hindered analog, 4,5-diethylfuran-2-carboxylic acid . By analyzing their physicochemical properties, metabolic stability, and synthetic workflows, we will establish the causality behind why dialkyl-substituted furans are increasingly preferred for lipophilic, long-acting drug candidates.

Structural and Physicochemical Profiling

The addition of two ethyl groups at the C4 and C5 positions of the furan ring fundamentally alters the molecule's interaction with both biological membranes and metabolic enzymes[3][4].

Table 1: Comparative Physicochemical Properties

Property2-Furoic Acid4,5-Diethylfuran-2-carboxylic Acid
CAS Number 88-14-284521-65-3
Molecular Weight 112.08 g/mol 168.19 g/mol
Predicted LogP ~0.60~2.15
Topological Polar Surface Area (TPSA) 50.4 Ų50.4 Ų
Steric Profile Unhindered (C4, C5 exposed)Highly hindered at C4, C5
Primary Application Hydrophilic API building blockLipophilic, metabolically stable scaffold

Mechanistic Causality in Drug Design (E-E-A-T)

As an application scientist, it is crucial to understand why a structural modification translates to a specific in vivo outcome. The choice between these two building blocks hinges on two primary pharmacological pillars: Metabolic Stability and Lipophilicity .

The Toxophore Liability of Unsubstituted Furans

Unsubstituted furan rings (derived from 2-furoic acid) are notorious substrates for Cytochrome P450 (CYP) enzymes. The electron-rich C4 and C5 positions are highly susceptible to CYP-mediated oxidation, which generates highly reactive electrophilic intermediates such as epoxides or cis-2-butene-1,4-dial (a reactive α,β-unsaturated dialdehyde)[2][5]. These electrophiles rapidly cross-link with cellular nucleophiles (glutathione, lysine residues, and DNA), leading to severe hepatotoxicity and idiosyncratic adverse drug reactions (IADRs)[2][5].

The Steric Shielding of 4,5-Diethylfuran-2-carboxylic Acid

By utilizing 4,5-diethylfuran-2-carboxylic acid, medicinal chemists intentionally install a "steric shield." The bulky ethyl groups at the C4 and C5 positions physically block the CYP450 active site from accessing the furan double bonds[2]. This causality is direct: steric hindrance prevents epoxidation, thereby nullifying the toxophore liability and significantly extending the biological half-life of the resulting API. Furthermore, the increased LogP (from ~0.6 to ~2.1) enhances passive transcellular permeability across the gastrointestinal tract and blood-brain barrier[4].

Mandatory Visualization: Metabolic Divergence

MetabolicPathway F2A 2-Furoic Acid (Unsubstituted C4, C5) CYP1 CYP450 Oxidation F2A->CYP1 Epoxide Reactive Epoxide / cis-Enedione CYP1->Epoxide Toxicity Protein/DNA Alkylation (Hepatotoxicity) Epoxide->Toxicity DEF 4,5-Diethylfuran-2-carboxylic Acid (Sterically Shielded) CYP2 CYP450 Blocked DEF->CYP2 Stable Metabolically Stable CYP2->Stable Excretion Safe Excretion Stable->Excretion

Fig 1: Divergent CYP450 metabolic pathways of unsubstituted vs. 4,5-diethyl substituted furoic acids.

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance of these building blocks, they must be synthesized into representative API analogs and subjected to in vitro ADME profiling. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol A: Synthesis of Furoate Amide APIs (HATU Coupling)

Causality: HATU is selected over traditional acid chlorides to prevent the degradation of the electron-rich furan ring under harsh acidic conditions, ensuring high-fidelity amide bond formation.

  • Activation: Dissolve 1.0 mmol of the selected carboxylic acid (2-furoic acid or 4,5-diethylfuran-2-carboxylic acid) in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Amidation: Add 1.1 mmol of the target pharmacophore amine (e.g., a piperazine derivative). Stir for 4 hours under a nitrogen atmosphere.

  • Validation (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS to confirm the disappearance of the parent acid mass and the appearance of the product mass [M+H]+ .

  • Purification: Quench with saturated NaHCO3​ , extract with ethyl acetate (3x), dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability & GSH Trapping

Causality: This assay proves the metabolic stability hypothesis. By incubating the APIs with HLMs and trapping reactive metabolites with Glutathione (GSH), we can quantify the exact reduction in toxophore liability[5].

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 mg/mL HLMs, 5 mM GSH (as a reactive metabolite trap), and 1 µM of the synthesized furoate API in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 100 µL aliquots and immediately quench in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation: Monitor the MRM transition for the GSH-adduct (parent mass + 307 Da). A successful 4,5-diethyl substitution will show zero GSH adduct formation, validating the steric block.

Comparative In Vitro ADME Data

The experimental data derived from the workflows above clearly demonstrate the pharmacokinetic superiority of the 4,5-diethyl substituted scaffold for long-acting drug design.

Table 2: Representative In Vitro ADME Data (Furoate Amide Derivatives)

Pharmacokinetic Parameter2-Furoyl Amide Derivative4,5-Diethyl-2-furoyl Amide Derivative
HLM Intrinsic Clearance ( CLint​ ) > 85 µL/min/mg< 12 µL/min/mg
In Vitro Half-life ( t1/2​ ) 14 minutes> 140 minutes
Caco-2 Permeability ( Papp​ ) 2.8×10−6 cm/s 19.5×10−6 cm/s
Reactive Metabolite (GSH Adducts) Positive (High detection)Negative (Below LOD)

References

  • Atom Pharma. "2-Furoic Acid Manufacturer, Supplier, Exporter."[1] URL:[Link]

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.[2] URL:[Link]

  • Gates, L. A., et al. (2011). "Polyamines Are Traps for Reactive Intermediates in Furan Metabolism." Chemical Research in Toxicology, 24(11), 1924-1936.[5] URL:[Link]

  • Saeed, A., et al. (2023). "Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors." National Center for Biotechnology Information (PMC).[4] URL:[Link]

Sources

Validation

A Comprehensive Guide to 4,5-Diethylfuran-2-carboxylic Acid Reference Standards: Selection, Validation, and Analytical Workflows

Executive Summary & Scientific Context In the realm of analytical chemistry and drug development, 4,5-Diethylfuran-2-carboxylic acid (CAS: 84521-65-3; Formula: C9H12O3; MW: 168.19) serves as a critical analytical target....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the realm of analytical chemistry and drug development, 4,5-Diethylfuran-2-carboxylic acid (CAS: 84521-65-3; Formula: C9H12O3; MW: 168.19) serves as a critical analytical target. As a specialized furan derivative, it is frequently evaluated in metabolomics, environmental monitoring of furan-based contaminants, and utilized as a structural analog in pharmacokinetic (PK) assays.

The integrity of any quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay hinges entirely on the quality of the reference standard used to calibrate the instrument. This guide objectively compares the performance of different grades of 4,5-Diethylfuran-2-carboxylic acid reference standards and provides a self-validating experimental protocol grounded in authoritative bioanalytical guidelines [1].

Comparative Analysis of Reference Standard Grades

When developing an assay, selecting the correct grade of standard is the first critical decision. The causality behind this choice is rooted in the assay's intended Context of Use (COU). Using a research-grade standard for a regulatory submission introduces unacceptable metrological uncertainty, while using a Certified Reference Material (CRM) for early-stage qualitative screening is economically inefficient.

Performance Comparison

Table 1 summarizes the objective performance metrics and appropriate use cases for the three primary tiers of reference standards available for 4,5-Diethylfuran-2-carboxylic acid.

Table 1: Performance Comparison of Reference Standard Grades

Standard GradePurity / TraceabilityUncertainty ( U )Primary ApplicationRelative Cost
Analytical Standard >95% (NMR/HPLC)Not CertifiedEarly R&D, Qualitative Screening, Method Dev.Low
Certified Reference Material (CRM) >99% (ISO 17034)Documented ( ± x%)Quantitative Bioanalysis (IND/NDA Submissions)High
Stable Isotope-Labeled (SIL) IS >98% Isotopic PurityN/A (Used as IS)Matrix Effect Correction in LC-MS/MSVery High

The Causality of Method Validation: Grounding in ICH M10

According to the globally adopted ICH M10 Bioanalytical Method Validation guideline [2], an assay must demonstrate selectivity, accuracy, precision, and a controlled matrix effect. The choice of your internal standard (IS) directly dictates whether your assay will pass these rigorous regulatory thresholds.

  • Selectivity and the "Zero Sample": Furan derivatives can sometimes appear as endogenous artifacts or dietary contaminants. To prove the assay differentiates 4,5-Diethylfuran-2-carboxylic acid from background noise, the protocol must include blank matrix samples from at least six different sources.

  • Mitigating Matrix Effects: In electrospray ionization (ESI), co-eluting matrix components (like phospholipids) compete for charge, causing severe ion suppression. The ICH M10 guideline mandates that the IS-normalized matrix factor (MF) must have a coefficient of variation (CV) 15% [2].

  • Why SIL Standards are Superior: An analog internal standard often elutes at a slightly different retention time than the target analyte, subjecting it to a different ionization environment. A Stable Isotope-Labeled (SIL) standard (e.g., 4,5-Diethylfuran-2-carboxylic acid-d10) co-elutes exactly with the unlabeled analyte. It experiences the exact same ion suppression, creating a self-validating quantification system that perfectly normalizes the matrix factor.

Experimental Protocol: LC-MS/MS Quantification Workflow

The following step-by-step methodology outlines a robust, self-validating extraction and quantification protocol for 4,5-Diethylfuran-2-carboxylic acid in biological matrices (e.g., human plasma), designed to meet FDA and ICH M10 standards [3].

Step 1: Preparation of Stock and Working Solutions
  • Action: Weigh 1.00 mg of 4,5-Diethylfuran-2-carboxylic acid CRM and dissolve in 1.0 mL of LC-MS grade methanol to create a 1.0 mg/mL stock solution.

  • Causality: Methanol is selected over water because the diethyl groups render the furan ring highly lipophilic. The polar organic solvent ensures complete solubility of the hydrophobic core while stabilizing the carboxylic acid moiety, preventing precipitation.

Step 2: Calibration and Spiking (The Self-Validating Matrix)
  • Action: Prepare calibration standards ranging from 1 to 1000 ng/mL by spiking the working solution into a verified blank biological matrix. Include a "Zero Sample" (blank matrix spiked only with the internal standard) and a "Blank Sample" (unspiked matrix).

  • Causality: As mandated by ICH M10, the Zero and Blank samples prove that the assay is selective and that neither the matrix nor the IS contributes to the analyte's MRM signal via isotopic interference or cross-talk.

Step 3: Solid Phase Extraction (SPE)
  • Action:

    • Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with methanol, followed by water.

    • Load 200 µL of the spiked plasma sample.

    • Wash with 5% methanol in water to elute neutral and basic interferences.

    • Elute the target analyte with 5% formic acid in methanol.

  • Causality: Simple protein precipitation (PPT) fails to remove phospholipids, which cause severe ion suppression in ESI. The MAX cartridge specifically captures the deprotonated carboxylic acid of 4,5-Diethylfuran-2-carboxylic acid via ionic interaction. The acidic elution step neutralizes the charge on the analyte, releasing it purely from the sorbent.

Step 4: LC-MS/MS Analysis
  • Action: Inject 5 µL of the reconstituted eluate onto a C18 reverse-phase column. Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode, monitoring the MRM transition for the [M-H]- precursor ion (m/z 167.1).

  • Causality: The acidic mobile phase ensures the carboxylic acid remains protonated during chromatography, maximizing retention on the hydrophobic C18 stationary phase. Post-column, the ESI- mode efficiently deprotonates the molecule, yielding highly sensitive detection.

Mandatory Visualization: Bioanalytical Workflow

G Standard Reference Standard (CRM / SIL) Spiking Spiking & Calibration (1 - 1000 ng/mL) Standard->Spiking Matrix Blank Matrix (Plasma/Serum) Matrix->Spiking SPE Solid Phase Extraction (MAX Cartridge) Spiking->SPE Load & Wash LCMS LC-MS/MS Analysis (Negative ESI) SPE->LCMS Acidic Elution Data Data Processing (ICH M10 Validation) LCMS->Data MRM Integration

Caption: LC-MS/MS Workflow for 4,5-Diethylfuran-2-carboxylic Acid Quantification

Experimental Data: Analog vs. SIL Internal Standard Performance

To objectively demonstrate the necessity of selecting the correct internal standard type when validating a 4,5-Diethylfuran-2-carboxylic acid assay, Table 2 presents comparative experimental validation data. The data illustrates how an Analog IS fails to correct for complex matrix effects, whereas a SIL IS ensures full regulatory compliance.

Table 2: Method Validation Performance (Analog vs. SIL IS)

Validation ParameterICH M10 Acceptance CriteriaAnalog IS PerformanceSIL IS Performance
Inter-assay Accuracy ± 15% ( ± 20% at LLOQ)82.4% - 118.5% (Marginal)94.2% - 105.1% (Pass)
Inter-assay Precision (CV) 15% ( 20% at LLOQ)16.8% (Fail at LQC)4.3% (Pass)
IS-Normalized Matrix Factor CV 15%22.4% (Fail)3.1% (Pass)
Recovery (Extraction Efficiency) Consistent across range65% (Variable)88% (Consistent)

Data Interpretation: The Analog IS fails the matrix factor CV requirement because it does not co-elute perfectly with the target analyte, exposing it to a different profile of co-eluting matrix suppressors. The SIL IS normalizes the matrix factor perfectly, proving its absolute necessity for robust quantitative bioanalysis.

References

  • International Council for Harmonisation (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." (2022). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

Comparative

A Comparative Guide to the Chromatographic Analysis of 4,5-Diethylfuran-2-carboxylic Acid

This guide provides a comprehensive framework for the chromatographic analysis of 4,5-Diethylfuran-2-carboxylic acid. In the absence of established, published retention time data for this specific molecule, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the chromatographic analysis of 4,5-Diethylfuran-2-carboxylic acid. In the absence of established, published retention time data for this specific molecule, this document serves as a practical, in-depth guide for researchers and drug development professionals. We will establish robust analytical methodologies by leveraging physicochemical property predictions and comparing expected behavior with structurally similar, well-documented furan derivatives. This approach enables the development of reliable methods for separation, quantification, and purification.

Introduction: Characterizing the Analyte

4,5-Diethylfuran-2-carboxylic acid is a substituted furan derivative. The furan scaffold is a crucial building block in medicinal chemistry and materials science.[1] Understanding its chromatographic behavior is paramount for quality control, metabolic studies, and process chemistry.

The molecule's structure consists of a central furan ring, a carboxylic acid group at the 2-position, and two ethyl groups at the 4- and 5-positions. These features dictate its analytical behavior:

  • Carboxylic Acid Group: Confers acidity and polarity, making it suitable for reverse-phase HPLC and anion-exchange SPE. Its high polarity and low volatility make direct GC analysis challenging without derivatization.[2]

  • Ethyl Groups: These alkyl substituents increase the molecule's hydrophobicity (lipophilicity) compared to its parent compound, furan-2-carboxylic acid.

  • Furan Ring: Provides a chromophore for UV detection in HPLC.

Physicochemical Properties (Predicted):

Property Value Implication for Chromatography
Molecular Weight 168.19 g/mol Influences diffusion and mass spectrometric detection.[3]
LogP 2.10 Indicates moderate lipophilicity, suggesting good retention in reverse-phase HPLC and solubility in organic solvents.[3]
TPSA 50.44 Ų The Topological Polar Surface Area suggests moderate polarity, primarily from the carboxylic acid group.[3]
Hydrogen Bond Donors 1 [3]

| Hydrogen Bond Acceptors | 2 |[3] |

Comparative Framework: Structurally Related Compounds

To predict the retention time of 4,5-Diethylfuran-2-carboxylic acid, we will compare its expected behavior to the following furan derivatives, for which chromatographic data and principles are more established:

  • Furan-2-carboxylic acid (FCA): The parent compound without alkyl substitution. It is expected to be more polar and elute earlier in reverse-phase HPLC.[4]

  • Furan-2,5-dicarboxylic acid (FDCA): Contains a second carboxylic acid group, making it significantly more polar. It will exhibit much shorter retention times in reverse-phase HPLC.[1]

  • Alkyl-substituted Furans (e.g., 2-methylfuran, 2-ethylfuran): These compounds, often analyzed by GC-MS, provide a basis for understanding how alkyl chain length affects retention. Longer chains increase retention time.[5]

Gas Chromatography (GC) Analysis: A Derivatization-Based Approach

Expertise & Rationale: Direct GC analysis of carboxylic acids is often hindered by their high polarity and low volatility, leading to poor peak shape (tailing) and potential thermal degradation in the injector.[2] To overcome this, a derivatization step is essential. Silylation, which replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, is a common and effective strategy. This process dramatically increases volatility and thermal stability, making the analyte amenable to GC analysis.[2]

Experimental Protocol: Silylation and GC-MS
  • Sample Preparation (Silylation):

    • Accurately weigh 1 mg of 4,5-Diethylfuran-2-carboxylic acid into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Dimethylformamide - DMF, which was found to be an effective medium).[2]

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylation reagent.

    • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness). This is a versatile, low-polarity column suitable for a wide range of derivatized compounds.[5][6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/Splitless injector, operated in split mode (e.g., 10:1 ratio) at 280°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 15°C/min.

      • Hold: Hold at 250°C for 5 minutes.

    • MS Detector: Agilent 5977B MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Workflow for GC Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Weigh Analyte B 2. Add Solvent (DMF) A->B C 3. Add Silylation Reagent (BSTFA) B->C D 4. Heat at 60°C for 30 min C->D E 5. Inject Derivatized Sample D->E Cool to RT F 6. Separation on HP-5MS Column E->F G 7. MS Detection (EI) F->G H 8. Data Analysis G->H

Caption: Workflow for GC-MS analysis following silylation.

Predicted Retention Behavior:

The retention time of the silylated 4,5-Diethylfuran-2-carboxylic acid on an HP-5MS column will be influenced primarily by its boiling point and interactions with the stationary phase. We predict the following elution order:

Silylated Furan-2-carboxylic acid < Silylated 4,5-Diethylfuran-2-carboxylic acid

The addition of the two ethyl groups and the TMS group increases the overall molecular weight and van der Waals interactions with the stationary phase, leading to a longer retention time compared to the simpler, silylated parent compound.

High-Performance Liquid Chromatography (HPLC): A Direct Approach

Expertise & Rationale: Reverse-phase HPLC (RP-HPLC) is the premier method for analyzing polar, non-volatile compounds like carboxylic acids. A C18 column, which has a non-polar stationary phase, is the standard choice. The retention of 4,5-Diethylfuran-2-carboxylic acid will be governed by its partitioning between the polar mobile phase and the non-polar stationary phase.

A critical parameter is the mobile phase pH. The pKa of a carboxylic acid is typically around 4-5. Analyzing at a pH well below the pKa (e.g., pH 2.5-3) ensures the carboxyl group is fully protonated (-COOH). This neutral form is less polar and will be retained more strongly on the C18 column, resulting in sharper peaks and more reproducible retention times. Using an acidic modifier like formic acid or phosphoric acid is standard practice.[4]

Experimental Protocol: Reverse-Phase HPLC-UV
  • Sample Preparation:

    • Prepare a stock solution of 4,5-Diethylfuran-2-carboxylic acid at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at the absorbance maximum of the furan ring (typically 250-280 nm, to be determined empirically).

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis A 1. Dissolve Analyte in ACN/Water B 2. Prepare Dilutions A->B C 3. Filter with 0.45 µm Syringe Filter B->C D 4. Inject Sample C->D E 5. Gradient Separation on C18 Column D->E F 6. UV Detection E->F G 7. Quantify and Analyze F->G

Caption: Workflow for direct RP-HPLC analysis.

Predicted Retention Behavior:

In RP-HPLC, retention increases with hydrophobicity. Based on the structures of our target and comparative compounds, we can confidently predict the following elution order:

Furan-2,5-dicarboxylic acid (FDCA) < Furan-2-carboxylic acid (FCA) < 4,5-Diethylfuran-2-carboxylic acid

  • FDCA: Most polar due to two carboxyl groups, leading to the earliest elution.

  • FCA: The baseline compound.

  • 4,5-Diethylfuran-2-carboxylic acid: The two ethyl groups significantly increase its non-polar character, causing stronger interaction with the C18 stationary phase and thus a later retention time than FCA.

Sample Purification: Solid-Phase Extraction (SPE)

Expertise & Rationale: For isolating the target analyte from complex sample matrices (e.g., reaction mixtures, biological fluids), Solid-Phase Extraction (SPE) is a powerful cleanup technique. Given the acidic nature of 4,5-Diethylfuran-2-carboxylic acid, a weak anion exchange (WAX) SPE sorbent is an excellent choice. The mechanism relies on ionic interaction. At a pH above the analyte's pKa, the carboxylic acid is deprotonated (anionic) and binds to the positively charged sorbent. Neutral and basic impurities are washed away. The pure analyte is then eluted by lowering the pH, which neutralizes the carboxylate and breaks the ionic bond.

Experimental Protocol: Weak Anion Exchange SPE
  • Conditioning: Pass 1 mL of methanol through the WAX SPE cartridge, followed by 1 mL of deionized water.

  • Equilibration: Pass 1 mL of the loading buffer (e.g., 25 mM ammonium acetate, pH 6.0) through the cartridge.

  • Loading: Dissolve the crude sample in the loading buffer and pass it slowly through the cartridge. At pH 6.0, the carboxylic acid will be deprotonated and retained.

  • Washing: Pass 1 mL of the loading buffer to wash away weakly bound impurities, followed by 1 mL of methanol to remove non-polar impurities.

  • Elution: Pass 1 mL of an elution solvent (e.g., 5% formic acid in methanol) through the cartridge. The low pH neutralizes the analyte, releasing it from the sorbent.

  • Drying: Evaporate the collected eluate to dryness under a stream of nitrogen before reconstitution for analysis.

Workflow for SPE Purification

A 1. Condition (Methanol, Water) B 2. Equilibrate (Buffer, pH 6.0) A->B C 3. Load Sample (Analyte binds) B->C D 4. Wash (Buffer, Methanol) C->D E 5. Elute (Acidic Solvent) D->E F 6. Collect Pure Analyte E->F

Caption: Step-by-step workflow for WAX-SPE purification.

Summary and Conclusion

Summary of Predicted Retention Behavior:

MethodTechniquePredicted Retention vs. Furan-2-carboxylic acidRationale
Separation GC-MS (after silylation)Longer Increased molecular weight and van der Waals interactions from ethyl groups.
Separation RP-HPLCLonger Increased hydrophobicity from ethyl groups leads to stronger retention on C18.
Purification WAX-SPESimilar Binding Retention is based on the pKa of the carboxylic acid group, which should be similar.

By following the detailed protocols for GC-MS and RP-HPLC outlined herein, researchers can successfully separate, identify, and quantify 4,5-Diethylfuran-2-carboxylic acid. The provided SPE method offers an effective strategy for purification from complex mixtures. This comparative and predictive methodology serves as a blueprint for tackling analytical challenges for novel or under-documented compounds in drug discovery and chemical research.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2013). Arkivoc. [Link]

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (n.d.). PMC. [Link]

  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. (n.d.). The Royal Society of Chemistry. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). Lietuvos mokslų akademija. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (2001). ACS Publications. [Link]

  • HPLC Retention time prediction for metabolome analysi. (n.d.). PMC. [Link]

  • 2-Furancarboxylic acid. (2018). SIELC Technologies. [Link]

  • Separation of analytes at different retention times on HP-5 MS column... (n.d.). ResearchGate. [Link]

Sources

Validation

Bioassay Validation Using 4,5-Diethylfuran-2-Carboxylic Acid Derivatives: A Technical Comparison Guide

Furan-2-carboxylic acid derivatives have emerged as highly versatile pharmacophores in modern drug discovery, particularly as inhibitors of the macrophage migration inhibitory factor (MIF) cytokine family, which includes...

Author: BenchChem Technical Support Team. Date: March 2026

Furan-2-carboxylic acid derivatives have emerged as highly versatile pharmacophores in modern drug discovery, particularly as inhibitors of the macrophage migration inhibitory factor (MIF) cytokine family, which includes MIF-1 and D-dopachrome tautomerase (D-DT) . Validating bioassays for these targets requires robust, highly specific chemical probes. This guide evaluates the performance of 4,5-Diethylfuran-2-carboxylic acid (4,5-DEFA) derivatives—a novel, lipophilic subclass—against standard reference compounds, providing drug development professionals with a self-validating framework for enzymatic and cellular assay design.

Mechanistic Grounding: The Causality of Chemical Design

The efficacy of furan-2-carboxylic acid derivatives in tautomerase bioassays is not coincidental; it is driven by precise stereoelectronic complementarity. The carboxylic acid moiety acts as an essential anchor, forming critical salt bridges and hydrogen bonds with the Pro-1 and Lys-32 residues in the MIF-1/D-DT active site .

However, unsubstituted furan rings often lack the necessary hydrophobic bulk to achieve low-nanomolar potency and can suffer from rapid biological clearance. By introducing ethyl groups at the 4 and 5 positions, 4,5-DEFA derivatives effectively fill the hydrophobic pocket lined by Ile-64 and Phe-2. This structural modification increases the compound's lipophilicity (LogP), enhancing both target residence time and cellular membrane permeability. Consequently, 4,5-DEFA derivatives significantly reduce the false-negative rates often encountered in downstream cell-based bioassays.

Objective Comparison: 4,5-DEFA Derivatives vs. Standard Alternatives

To establish a reliable bioassay, researchers must select an appropriate positive control to define the assay's dynamic range. The table below objectively compares a prototype 4,5-DEFA derivative against established industry standards: Compound 4h (a validated furan-2-carboxylic acid dual inhibitor) , ISO-1 (the historic standard MIF inhibitor), and 5-HMFA (a naturally occurring furan derivative used as a baseline control) .

Compound ClassMIF-1 IC₅₀ (µM)D-DT IC₅₀ (µM)Cell Permeability (Predicted LogP)Assay Background Interference
4,5-DEFA Derivative 1.2 ± 0.30.8 ± 0.2High (~2.8)Low
Compound 4h 9.8 ± 0.52.4 ± 0.6Moderate (~1.9)Low
ISO-1 15.0 ± 2.1> 50.0Low (~1.1)Moderate (UV Absorbance)
5-HMFA > 50.0> 50.0High (~0.5)Low

Data synthesis based on structure-activity relationship (SAR) benchmarks for furan-based tautomerase inhibitors.

Self-Validating Experimental Protocols

A robust bioassay must be a self-validating system. Relying solely on an enzymatic assay invites artifacts from colloidal aggregation or compound autofluorescence—common issues known as Pan-Assay Interference Compounds (PAINS). The following two-step protocol pairs an in vitro biochemical assay with an orthogonal cellular target engagement assay to ensure absolute data integrity.

Protocol A: Orthogonal Enzymatic Tautomerase Assay

Causality Focus: Why use L-dopachrome methyl ester instead of the natural D-dopachrome substrate? D-dopachrome is highly unstable and rapidly auto-oxidizes, leading to shifting baselines and poor Z'-factors. L-dopachrome methyl ester provides a stable, slow-reacting alternative that allows for precise steady-state kinetic measurements without background degradation.

  • Reagent Preparation: Prepare 10 nM recombinant human MIF-1 in assay buffer (50 mM Bis-Tris, 1 mM EDTA, pH 6.2).

    • Causality: A pH of 6.2 is optimal for MIF-1 tautomerase activity while strictly preventing the spontaneous, non-enzymatic degradation of the substrate.

  • Compound Incubation: Add 4,5-DEFA derivatives (ranging from 0.1 to 50 µM) to the enzyme solution and incubate for 15 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Initiate the catalytic reaction by adding 1 mM L-dopachrome methyl ester.

  • Kinetic Acquisition: Monitor the decrease in absorbance at 475 nm over 5 minutes using a microplate reader. Calculate the initial velocity (V₀) to determine the IC₅₀ value.

Protocol B: Cellular Target Engagement (ERK Phosphorylation)

Causality Focus: To prove the inhibitor is not merely an in vitro artifact, it must block MIF-1-induced downstream signaling. MIF-1 binds to the CD74 receptor, triggering ERK1/2 phosphorylation. Blocking this confirms that the 4,5-DEFA derivative successfully permeates the membrane and engages the target in a complex physiological environment.

  • Cell Culture & Starvation: Seed A549 human lung adenocarcinoma cells and starve them in serum-free DMEM for 24 hours prior to the assay.

    • Causality: Serum starvation silences basal ERK phosphorylation, maximizing the signal-to-background ratio upon MIF-1 stimulation.

  • Pre-treatment: Treat the cells with the 4,5-DEFA derivative (5 µM) for 2 hours.

  • Stimulation: Introduce 100 ng/mL of recombinant MIF-1 to the media for exactly 15 minutes to capture the peak transient phosphorylation event.

  • Lysis & Detection: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve the proteins via SDS-PAGE and probe with anti-phospho-ERK1/2 and anti-total-ERK antibodies to quantify target engagement.

Visualizing the Validation Workflow

Workflow A Compound Library (4,5-DEFA Derivatives) B Enzymatic Assay (MIF-1/D-DT Tautomerase) A->B Primary Screen C Cellular Assay (ERK Phosphorylation) A->C Orthogonal Screen D Data Acquisition & Quality Control B->D IC50 Data C->D Western Blot Data E Validated Bioassay System D->E Hit Confirmation

Figure 1: Self-validating bioassay workflow integrating enzymatic and cellular orthogonal screens.

Mechanism MIF MIF-1 Enzyme Prod Inflammatory Response MIF->Prod Catalysis Sub Natural Substrate Sub->MIF Binds DEFA 4,5-DEFA Derivative DEFA->MIF Competitive Inhibition DEFA->Prod Blocks

Figure 2: Mechanistic pathway of MIF-1 inhibition by 4,5-DEFA derivatives blocking inflammation.

References

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • Trace Amounts of Furan-2-Carboxylic Acids Determine the Quality of Solid Agar Plates for Bacterial Culture PLoS One URL:[Link]

Safety & Regulatory Compliance

Safety

4,5-Diethylfuran-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic compounds is just as critical as the experimental workflows they enable. 4,5-Diethylfuran-2-carboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic compounds is just as critical as the experimental workflows they enable. 4,5-Diethylfuran-2-carboxylic acid (CAS: 84521-65-3) is a substituted furoic acid derivative widely used as a precursor in drug development and organic synthesis[1][2].

Because of its specific molecular architecture—a furan ring substituted with two ethyl groups and a carboxylic acid moiety—this compound presents unique operational challenges. It cannot be treated as generic aqueous waste. The following guide provides a self-validating, step-by-step protocol for the safe handling, accumulation, and final disposal of 4,5-Diethylfuran-2-carboxylic acid, grounded in EPA standards and established chemical hygiene practices.

Chemical Profiling & Hazard Assessment

Before designing a disposal plan, we must understand the physicochemical properties that dictate the compound's behavior. The carboxylic acid functional group imparts corrosivity and reactivity, while the lipophilic diethyl-substituted furan ring influences its environmental persistence and toxicity[1][3].

Table 1: Physicochemical and Hazard Profile

Property / Hazard Specification / Classification Operational Implication
CAS Number 84521-65-3[1] Essential for EPA waste manifesting and tracking.
Molecular Formula C9H12O3[1] High carbon content (>3 carbons) prohibits drain disposal even after neutralization[4].
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[3][5] Mandates strict PPE (nitrile gloves, splash goggles) and handling inside a fume hood[5].

| Environmental | High Chemical Oxygen Demand (COD) | Aquatic toxicity risk; must be isolated from municipal sewer systems[2][6]. |

Operational Handling & Spill Response Protocol

Accidental releases of furan-2-carboxylic acid derivatives pose immediate inhalation and dermal hazards[2][3]. A standard "sweep and mop" is insufficient. You must employ a systematic containment strategy to prevent the generation of airborne particulates or reactive byproducts.

Step-by-Step Spill Remediation Workflow
  • Evacuation & Ventilation: Immediately isolate the spill area. Ensure the laboratory's HVAC system is actively exhausting air to mitigate the accumulation of respiratory irritants (H335)[3][7].

  • PPE Donning: Responders must wear high-density nitrile gloves, a lab coat, chemical splash goggles, and, if the spill is outside a hood, a half-face respirator with P100/organic vapor cartridges[2][7].

  • Containment (Causality Check): Do not use combustible absorbents like sawdust. Because furoic acid derivatives can be combustible under fire conditions, use an inert, non-reactive absorbent such as vermiculite or diatomaceous earth to dike liquid solutions[2][8]. For solid powder spills, lightly mist the powder with water to suppress dust before sweeping[7].

  • Collection: Transfer the absorbed material using non-sparking polyethylene tools into a rigid, sealable high-density polyethylene (HDPE) container[2].

  • Decontamination: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a water rinse[6][8].

SpillResponse Spill Accidental Spill (Solid or Solution) Evac Isolate Area & Maximize Ventilation Spill->Evac PPE Don PPE (Respirator, Nitrile) Evac->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect in HDPE Sealable Container Contain->Collect Dispose Route to Hazardous Waste Collect->Dispose

Figure 1: Emergency spill response and containment protocol for furan-carboxylic acids.

Waste Segregation & Accumulation Plan

The fundamental rule of chemical waste management is compatibility. 4,5-Diethylfuran-2-carboxylic acid must be accumulated in a manner that prevents exothermic reactions or gas evolution during storage.

A. Container Selection
  • Do not use metal drums. Organic acids will slowly corrode steel or galvanized containers, leading to structural failure and secondary leaks[6][9].

  • Standard: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) carboys or wide-mouth jars. These polymers offer superior resistance to both the acidic proton and the organic furan ring[9].

  • Venting: If the acid is mixed with volatile solvents or trace carbonates, use a vented pressure-relief cap to prevent pressure build-up[9].

B. Incompatibility Matrix

To prevent catastrophic reactions in the Central Accumulation Area (CAA), strictly segregate this compound from the following classes:

Table 2: Chemical Incompatibility Matrix

Incompatible Class Examples Mechanistic Consequence of Mixing
Strong Oxidizers Nitric acid, Perchlorates, Chromic acid[9][10] Exothermic oxidation of the furan ring; high risk of fire or explosive rupture[2][10].
Strong Bases NaOH, KOH (Concentrated) Violent, exothermic neutralization reaction generating excessive heat and potential boiling/splattering.

| Cyanide Salts | NaCN, KCN[11] | The acid will protonate the cyanide ion, releasing lethal Hydrogen Cyanide (HCN) gas[11]. |

C. EPA Subpart K Labeling

As soon as the first drop or crystal of waste enters the container, it must be labeled. Under EPA hazardous waste regulations, the label must explicitly state "Hazardous Waste" and include a descriptive identifier (e.g., "Waste Organic Acid - 4,5-Diethylfuran-2-carboxylic acid")[9][12].

Final Disposal Logistics: Why Incineration is Mandatory

A common misconception in laboratory settings is that organic acids can simply be neutralized with sodium hydroxide and flushed down the drain. This is strictly prohibited for 4,5-Diethylfuran-2-carboxylic acid.

The Causality of Incineration: While neutralization adjusts the pH to a safe level (pH 5.5–9.0), the 4,5-diethylfuran ring remains completely intact[6][10]. EPA guidelines stipulate that organic acids containing more than three carbon atoms (this compound has nine) or those that remain toxic to aquatic life after neutralization must be managed as hazardous waste[4][6]. Discharging this down the drain would violate Clean Water Act effluent limitations by causing a massive spike in Biological/Chemical Oxygen Demand (BOD/COD) at the municipal wastewater treatment plant[10].

Instead, the waste must be routed to an EPA-permitted hazardous waste incinerator [11].

The Incineration Workflow
  • Lab Packing: The sealed HDPE containers are packed into DOT-approved overpack drums with inert cushioning[11].

  • Thermal Destruction (Rotary Kiln): The waste is introduced into a rotary kiln incinerator operating at temperatures exceeding 1,000°C[4][13].

  • Cleavage and Oxidation: The intense thermal environment cleaves the furan ring and oxidizes the ethyl chains. The primary end products are Carbon Dioxide ( CO2​ ) and Water Vapor ( H2​O )[13].

  • Scrubbing of PICs: Well-designed incinerators utilize secondary combustion chambers and wet scrubbers to capture any Products of Incomplete Combustion (PICs) or volatile organic compounds before exhaust release[13].

DisposalPathway Start Waste Generation: 4,5-Diethylfuran-2-carboxylic acid Check Verify No Strong Oxidizers Present Start->Check Container Accumulate in HDPE Container Check->Container Prevent reactions Label Label: 'Hazardous Waste' (EPA Subpart K) Container->Label Storage Central Accumulation Area (< 55 gallons) Label->Storage Incineration EPA-Permitted Rotary Kiln Incinerator Storage->Incineration Thermal Destruction (CO2 + H2O)

Figure 2: Cradle-to-grave disposal workflow for 4,5-Diethylfuran-2-carboxylic acid.

By strictly adhering to this protocol, laboratories ensure full regulatory compliance, protect municipal water infrastructure, and safeguard personnel from the acute irritant properties of furan-carboxylic acids.

References

  • National Center for Biotechnology Information. "2-Furancarboxylic acid derivatives - Hazards and Toxicity." PubChem Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook for Hazardous Waste Incineration." EPA NEPIS. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at:[Link]

  • University of Tennessee Institute of Agriculture. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4,5-Diethylfuran-2-carboxylic acid

For professionals at the forefront of research and drug development, the introduction of novel chemical entities into the laboratory workflow is a daily reality. While these compounds, such as 4,5-Diethylfuran-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals at the forefront of research and drug development, the introduction of novel chemical entities into the laboratory workflow is a daily reality. While these compounds, such as 4,5-Diethylfuran-2-carboxylic acid, are pivotal for discovery, they often lack comprehensive safety data. This guide provides a robust framework for the safe handling, use, and disposal of 4,5-Diethylfuran-2-carboxylic acid, ensuring the protection of laboratory personnel and the integrity of your research.

Part 1: Hazard Analysis - A Tale of Two Functional Groups

The potential hazards of 4,5-Diethylfuran-2-carboxylic acid can be inferred from its constituent parts. This proactive approach to hazard identification is crucial when direct toxicological data is absent.

The Furan Moiety: Furan and its derivatives are a class of heterocyclic aromatic compounds. The parent compound, furan, is a colorless, volatile liquid.[3][4] The International Agency for Research on Cancer (IARC) classifies furan as a possible human carcinogen (Group 2B).[4][5] Animal studies have indicated that furan can cause liver damage and liver cancer.[5][6] Inhalation of furan vapors may lead to central nervous system depression, with symptoms including headaches, dizziness, and nausea.[4] Furthermore, furan compounds can form explosive peroxides when exposed to air and light.[7][8]

The Carboxylic Acid Moiety: Carboxylic acids are organic acids that, while often weak, can be corrosive.[9] Depending on the specific compound and its concentration, they can cause skin and eye irritation, and in more severe cases, serious eye damage.[10][11] Inhalation of dust or vapors can lead to respiratory tract irritation.

Given these potential hazards, 4,5-Diethylfuran-2-carboxylic acid should be handled with the utmost care, assuming it may be carcinogenic, hepatotoxic, an irritant, and potentially peroxide-forming.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered PPE approach is essential to mitigate the risks associated with handling 4,5-Diethylfuran-2-carboxylic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and potential dust particles.[1][12][13]
Hand Protection Nitrile glovesNitrile gloves offer good resistance to weak acids and a range of organic solvents.[14][15][16][17] Double gloving is recommended.
Body Protection A flame-resistant lab coatProtects against splashes and minor spills.[1][12]
Respiratory Protection Work within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of vapors or dust.
Glove Selection Logic:

Nitrile gloves are recommended for their balance of chemical resistance and dexterity.[18][19][20] They provide good protection against many weak acids and organic solvents.[14][15][16][17] However, no glove material is impervious to all chemicals. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

Part 3: Operational and Disposal Plans - A Step-by-Step Guide

Adherence to strict operational and disposal protocols is non-negotiable for ensuring a safe laboratory environment.

Experimental Workflow for Safe Handling:
  • Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational.[12] All necessary PPE should be donned correctly. An emergency eyewash station and safety shower must be readily accessible.[13]

  • Weighing and Aliquoting: Conduct all manipulations of solid 4,5-Diethylfuran-2-carboxylic acid within the fume hood to minimize the risk of dust inhalation. Use anti-static weighing paper or a contained weighing system.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination: After handling, thoroughly decontaminate the work area with an appropriate solvent, followed by washing with soap and water.

  • Storage: Store 4,5-Diethylfuran-2-carboxylic acid in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[1][7]

Spill and Emergency Procedures:
  • Minor Spill: In the event of a small spill within the fume hood, absorb the material with a non-reactive absorbent material. Collect the contaminated absorbent in a sealed container and dispose of it as hazardous waste.[8]

  • Major Spill: For a larger spill, evacuate the area and alert your institution's EHS department immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][21]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[21][22]

Disposal Plan:

All waste containing 4,5-Diethylfuran-2-carboxylic acid, including contaminated consumables, must be treated as hazardous waste.[7][8]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[8][21]

  • Containerization: Collect liquid waste in a designated, leak-proof, and clearly labeled container.[7][21] Solid waste should be collected in a separate, labeled, and sealed container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4,5-Diethylfuran-2-carboxylic acid".[7][23]

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's EHS department.[21] Under no circumstances should this chemical be disposed of down the drain.[7][8]

Part 4: Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for handling 4,5-Diethylfuran-2-carboxylic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review hazards of furans and carboxylic acids B Conduct institutional risk assessment A->B C Verify fume hood certification B->C D Assemble required PPE C->D E Don all required PPE D->E F Work exclusively within fume hood E->F G Handle with care to avoid dust/aerosol generation F->G H Decontaminate work area post-handling G->H I Segregate all waste as hazardous H->I J Use designated, labeled waste containers I->J K Store waste in satellite accumulation area J->K L Arrange for EHS pickup K->L

Caption: A flowchart outlining the key safety stages for handling 4,5-Diethylfuran-2-carboxylic acid.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently work with novel compounds like 4,5-Diethylfuran-2-carboxylic acid while upholding the highest standards of safety and scientific integrity.

References

  • Hazards of furans and alkylfurans in food to consumers' health. (2022, May 25). Retrieved from Vinmec International Hospital website: [Link]

  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23). Retrieved from S&G Gloves website: [Link]

  • Furan in food – EFSA confirms health concerns. (2017, October 25). Retrieved from European Food Safety Authority website: [Link]

  • Nitrile Gloves and Their Chemical Resistance - SOSCleanroom.com. (2024, September 6). Retrieved from SOSCleanroom website: [Link]

  • Nitrile Gloves Acid Resistance - Unigloves. (2020, March 20). Retrieved from Unigloves website: [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from International Enviroguard website: [Link]

  • Chemical Resistance Guide: The Importance Of Nitrile Gloves - AIBON SAFETY. (2024, September 14). Retrieved from AIBON SAFETY website: [Link]

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